molecular formula C2H6NO2S- B8613816 N,N-dimethylsulfonamide

N,N-dimethylsulfonamide

Cat. No.: B8613816
M. Wt: 108.14 g/mol
InChI Key: SUZDSKMNCIZSIW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylsulfonamide is a chemical compound of significant interest in environmental and synthetic chemistry research. A key area of study involves its role as a precursor in the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during water treatment processes such as ozonation . Research demonstrates that this compound can undergo transformation to NDMA, particularly in the presence of bromide ions, highlighting its importance in environmental fate and water safety studies . Beyond its environmental relevance, the sulfonamide functional group is a cornerstone in chemical science. It is a key component in many therapeutic agents, valued in drug design for its electron-withdrawing nature, stability, and capacity for hydrogen bonding, which can influence a compound's solubility and metabolic pathway . From a synthetic chemistry perspective, N,N-dimethylsulfonamide serves as a versatile building block and intermediate. It can be synthesized through classic methods such as the reaction of a sulfonyl chloride with dimethylamine, or via more contemporary approaches using reagents like N-(trimethylsilyl)dimethylamine under neutral conditions . These properties make it a valuable reagent for researchers developing new synthetic methodologies, including metal-catalyzed reactions and the construction of more complex sulfonamide-containing scaffolds . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6NO2S-

Molecular Weight

108.14 g/mol

IUPAC Name

[methyl(sulfinato)amino]methane

InChI

InChI=1S/C2H7NO2S/c1-3(2)6(4)5/h1-2H3,(H,4,5)/p-1

InChI Key

SUZDSKMNCIZSIW-UHFFFAOYSA-M

Canonical SMILES

CN(C)S(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

N,N-Dimethylsulfonamide Moieties in Drug Design: Synthesis, Characterization, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and application of N,N-Dimethylsulfonamide moieties, specifically focusing on the reagent N,N-Dimethylsulfamide and the installation of the


  functional group in drug discovery.

Executive Summary & Strategic Importance

The N,N-dimethylsulfonamide moiety (


) and its parent reagent N,N-dimethylsulfamide  (

) are critical structural motifs in medicinal chemistry. Unlike primary sulfonamides (

), the dimethylated variant lacks the acidic N-H proton, rendering it lipophilic, metabolically stable, and capable of penetrating the blood-brain barrier (BBB).

Key Applications:

  • Solubility Modulation: The dimethylamino group disrupts intermolecular hydrogen bonding, often improving solubility in organic formulations compared to primary sulfonamides.

  • Metabolic Stability: Substitution prevents N-glucuronidation, a common clearance pathway for primary sulfonamides.

  • Bioisosterism: Acts as a non-ionizable polar group, mimicking the geometry of sulfones but with different electronic properties.

Critical Safety Advisory (NDMA): Recent environmental toxicology studies confirm that N,N-dimethylsulfamide is a precursor to N-Nitrosodimethylamine (NDMA) , a potent carcinogen, particularly during water treatment processes involving ozonation. All waste streams containing this moiety must be segregated from oxidative treatment lines.

Synthesis Strategies: Decision Matrix

Selecting the correct synthetic route depends on the substrate's complexity and the stage of drug development.

MethodReaction TypePrecursorBest ForPros/Cons
A Nucleophilic Substitution Sulfonyl Chloride (

)
Early-stage scaffoldsPro: High yield, scalable.Con: Requires harsh

formation.
B N-Alkylation Sulfonamide (

)
Late-stage functionalizationPro: Mild conditions.Con: Risk of over-alkylation; genotoxic alkylating agents.
C Sulfamoylation Amine (

)
Urea/Sulfamide bioisosteresPro: Direct installation of sulfamide.Con: Reagent stability (Dimethylsulfamoyl chloride).
Synthesis Pathway Visualization

SynthesisPathways Substrate Starting Material R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Substrate->R_SO2Cl Chlorosulfonation R_SO2NH2 Primary Sulfonamide (R-SO2NH2) Substrate->R_SO2NH2 Amidation MethodC Method C: + Cl-SO2-N(CH3)2 Base Substrate->MethodC If Substrate = Amine MethodA Method A: + HN(CH3)2 Base (TEA/Pyridine) R_SO2Cl->MethodA MethodB Method B: + MeI or Me2SO4 Base (K2CO3) R_SO2NH2->MethodB Product N,N-Dimethylsulfonamide (R-SO2-NMe2) MethodA->Product Nucleophilic Attack MethodB->Product Alkylation MethodC->Product Sulfamoylation

Figure 1: Strategic pathways for installing the N,N-dimethylsulfonamide moiety.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Synthesis (Method A)

Target: Synthesis of N,N-Dimethyl-4-toluenesulfonamide (Model Compound) Mechanism: Nucleophilic attack of dimethylamine on the sulfur center of tosyl chloride.

Reagents:

  • 4-Toluenesulfonyl chloride (1.0 eq)

  • Dimethylamine (2.0 M in THF or 40% aq. solution) (2.5 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent, 0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 4-toluenesulfonyl chloride (1.90 g, 10 mmol) and DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (1.67 mL, 12 mmol) dropwise.
    
  • Reaction: Slowly add Dimethylamine solution (12.5 mL of 2.0 M in THF, 25 mmol) via syringe over 10 minutes. Exothermic reaction - maintain temp < 5°C.

  • Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (30 mL) to remove excess amine/pyridine. Separate layers. Wash organic layer with Sat.

    
     (30 mL) and Brine (30 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography if necessary.

Self-Validation Check:

  • Success: White crystalline solid.[1]

  • Failure: Oil (indicates residual solvent) or acidic smell (residual HCl/AcOH).

Protocol 2: Synthesis of Reagent N,N-Dimethylsulfamide

Target:


 (CAS: 3984-14-3)
Note:  This reagent is often purchased, but in-house synthesis ensures freshness for sensitive catalytic couplings.

Reagents:

  • Sulfuryl Chloride (

    
    ) (1.0 eq)[2]
    
  • Dimethylamine (anhydrous gas or THF solution) (2.2 eq)

  • Ammonia (

    
    ) (gas or dioxane solution) (Excess)
    
  • Solvent: Petroleum Ether or DCM (

    
     to 
    
    
    
    )

Procedure:

  • Dissolve

    
     in petroleum ether at 
    
    
    
    .
  • Add Dimethylamine slowly (stoichiometry is critical to avoid tetramethylsulfamide).

  • Add excess Ammonia to convert the intermediate chlorosulfonyl amine to the sulfamide.

  • Filter ammonium chloride salts and evaporate solvent.

Characterization Matrix

Accurate identification requires a multi-modal approach. The


 group provides distinct IR signatures, while the methyl groups are diagnostic in NMR.
TechniqueParameterDiagnostic SignalNotes

NMR
Chemical Shift

2.6 – 2.9 ppm (Singlet, 6H)
Methyls on N are chemically equivalent.

NMR
Chemical Shift

35 – 40 ppm
Distinct from O-Methyl or C-Methyl.
FT-IR Asymmetric Stretch

Strong, sharp band (

).
FT-IR Symmetric Stretch

Strong, sharp band (

).
MS (ESI) Fragmentation

and

Loss of sulfonamide group is common.
Data Interpretation Table (Model: N,N-Dimethyl-p-toluenesulfonamide)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

2.43Singlet3H


2.68Singlet6H


7.32Doublet2HAr-H (meta to

)

7.65Doublet2HAr-H (ortho to

)

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Method A:

    • Cause: Hydrolysis of sulfonyl chloride due to wet reagents.

    • Fix: Use anhydrous DCM and dry amine sources.

  • Impurity: Tetramethylsulfamide:

    • Cause: In Protocol 2, excess dimethylamine reacts with both chlorides of

      
      .
      
    • Fix: Strictly control temperature (

      
      ) and addition order.
      
  • Oiling Out:

    • Cause: Product is too lipophilic or retains solvent.

    • Fix: Triturate with cold pentane or diethyl ether to induce crystallization.

Environmental Safety: The NDMA Pathway

Warning: N,N-dimethylsulfamide is a known precursor to N-Nitrosodimethylamine (NDMA) upon ozonation.[3][4][5]

NDMAPathway cluster_warning Safety Critical Control Point DMS N,N-Dimethylsulfamide (Reagent/Waste) Intermediate N-Nitro- dimethylamine Intermediate DMS->Intermediate + O3 / Bromide Ozone Ozonation (O3) (Water Treatment) NDMA N-Nitrosodimethylamine (NDMA - Carcinogen) Intermediate->NDMA Oxidation

Figure 2: Formation of NDMA from dimethylsulfamide during oxidative water treatment.

References

  • Organic Syntheses Procedure: N,N'-Diethylsulfamide (Analogous Protocol). Organic Syntheses, Coll. Vol. 4, p.361 (1963). Available at: [Link]

  • N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA). Environmental Science & Technology, 2008, 42(17), 6340–6346. Available at: [Link][3]

  • Synthesis of Sulfonamides from Sulfonyl Chlorides. National Institutes of Health (PMC). Available at: [Link]

  • Characterization of Sulfonamide Derivatives. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

Sources

Technical Guide: Solubility Data & Characterization of N,N-Dimethylsulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, experimental determination protocols, and thermodynamic modeling of N,N-dimethylsulfonamide derivatives.

Executive Summary & Chemical Disambiguation

In the context of pharmaceutical synthesis and formulation, the term "N,N-dimethylsulfonamide" often introduces ambiguity. It typically refers to one of two distinct chemical entities, both critical in drug development but possessing vastly different physicochemical profiles. This guide addresses both to ensure operational precision.

Compound NameN,N-Dimethylsulfamide N,N-Dimethylmethanesulfonamide
Common Abbreviation DMSDMMSA
CAS Number 3984-14-3 918-05-8
Structure


Physical State (25°C) White crystalline solid (MP: 95–96°C)Low-melting solid/Liquid (MP: 42–45°C)
Primary Application Reagent for sulfamoylation; pharmacophorePolar aprotic solvent; cosolvent in catalysis

Note: Unless specified, "N,N-dimethylsulfonamide" in literature often defaults to the sulfamide derivative (CAS 3984-14-3) due to its prevalence as a leaving group or structural motif in medicinal chemistry.

Solubility Data Profile

N,N-Dimethylsulfamide (CAS 3984-14-3)

This compound exhibits a solubility profile characteristic of a polar, hydrogen-bond donating/accepting solid. It is moderately soluble in polar aprotic solvents but shows limited solubility in non-polar hydrocarbons.

Table 1: Solubility Profile of N,N-Dimethylsulfamide

SolventSolubility QualitativeApproximate Solubility (25°C)Mechanistic Insight
Water Soluble> 50 g/LHigh H-bonding capacity (donor/acceptor) allows extensive hydration.
Methanol Slightly Soluble~10–20 g/LProticity of MeOH competes with solute-solute H-bonds.
Acetone Slightly Soluble< 10 g/LLack of H-bond donors in solvent limits dissolution of the crystal lattice.
DMSO SolubleHigh (>100 g/L)Strong dipole-dipole interactions disrupt the crystal lattice effectively.
Ethyl Acetate Moderately SolubleUsed in ExtractionSufficient solubility for liquid-liquid extraction from aqueous phases.
Dichloromethane Sparingly Soluble< 5 g/LOften used to wash/precipitate the compound from more soluble mixtures.

Data Source Aggregation: Synthesized from synthetic workups (e.g., ChemicalBook, BenchChem) where EtOAc is used for extraction and DCM for precipitation.

N,N-Dimethylmethanesulfonamide (CAS 918-05-8)

As a low-melting solid that behaves like a solvent, DMMSA exhibits much higher miscibility with organic solvents.

  • Water: Miscible / Highly Soluble (Acts as a cosolvent).

  • Chloroform/DCM: Highly Soluble.

  • Alcohols: Miscible.

Experimental Protocols for Solubility Determination

When literature data is insufficient for a specific binary solvent system, the following self-validating protocols must be employed. These methods ensure thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Protocol A: Static Equilibrium (Shake-Flask) Method

Best for: Stable solids (e.g., N,N-Dimethylsulfamide) where high precision is required.

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solute Mix Equilibration (Shake Flask, 24-48h) Start->Mix Add Solvent TempCtrl Temp Control (±0.1°C) Mix->TempCtrl Constant T Filter Filtration (0.45 µm Syringe Filter) Mix->Filter Settle & Aliquot TempCtrl->Mix Agitation Analysis Quantification (HPLC/Gravimetric) Filter->Analysis Clear Supernatant Data Solubility Value (Mole Fraction) Analysis->Data Calc

Figure 1: Standard Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure:

  • Preparation: Add excess N,N-dimethylsulfamide solid to a scintillation vial containing 5 mL of the target solvent. Ensure undissolved solid remains visible.

  • Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Shake at 200 rpm for 24–48 hours.

  • Settling: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to prevent precipitation.

  • Sampling: Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw 1 mL of the supernatant.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered supernatant and weigh immediately (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved (

      
      ).
      
    • Calculation:

      
      .
      
Protocol B: Laser Dynamic Monitoring

Best for: Rapid screening of temperature-dependent solubility (polythermal method).

  • Setup: Place a known mass of solute and solvent in a jacketed glass vessel with a magnetic stirrer.

  • Laser Path: Direct a He-Ne laser beam through the solution to a photodiode detector.

  • Heating: Slowly heat the mixture (0.5 K/min).

  • Detection: The point where the laser transmittance sharply increases (scattering decreases) corresponds to the saturation temperature (

    
    ) for that specific concentration.
    

Thermodynamic Modeling

To predict solubility at temperatures outside the experimental range, the Modified Apelblat Equation is the industry standard for sulfonamide derivatives.

Equation:



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis of experimental data.
    

Mechanistic Interpretation:

  • Parameter B: Related to the enthalpy of solution. A highly negative B value indicates a strongly endothermic dissolution process, common for crystalline sulfonamides in polar solvents.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Validation Criteria: When fitting your data, ensure the Relative Average Deviation (RAD) is < 2%.



Applications & Implications

Synthetic Chemistry

N,N-Dimethylsulfamide is a versatile reagent.[1][2][3] Its solubility profile dictates the choice of solvent for reactions:

  • Sulfamoylation: Reactions are typically run in Acetonitrile or DCM (heterogeneous) or DMF (homogeneous) depending on the counter-reagent.

  • Workup: The "Slightly Soluble" nature in cold acetone allows for purification by recrystallization—dissolve in hot acetone, cool to precipitate pure crystals.

Environmental Fate (NDMA Precursor)

N,N-Dimethylsulfamide is a known precursor to N-Nitrosodimethylamine (NDMA) , a potent carcinogen, particularly during water treatment (ozonation).[4][5][6]

  • Solubility Implication: Its high water solubility (>50 g/L) means it persists in aqueous environmental matrices and is difficult to remove via standard filtration, requiring reverse osmosis or advanced oxidation processes.

References

  • PubChem. (2023). Compound Summary: N,N-Dimethylsulfamide (CID 134472). National Library of Medicine. Retrieved from [Link]

  • Schmidt, C. K., & Brauch, H. J. (2008).[6] N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation.[4][5][6] Environmental Science & Technology.[4][5][6] (Cited for water solubility and environmental persistence context).[1][4][5]

Sources

"early studies and discovery of N,N-dimethylsulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and pharmacological evolution of N,N-dimethylsulfonamide scaffolds. This analysis distinguishes between the specific reagent N,N-dimethylsulfamide (DMS) and the broader N,N-dimethylsulfamoyl moiety (


) used in modern drug discovery.

From 19th-Century Reagents to Directed Metalation and Pharmacophores

The history of N,N-dimethylsulfonamide is not a single discovery event but a continuum of chemical evolution. It begins with the fundamental characterization of sulfamides in the mid-19th century, crystallizes with the practical synthesis of dimethylsulfamoyl chloride in the 1930s, and culminates in its modern role as a "privileged structure" in medicinal chemistry and a powerful Directed Metalation Group (DMG) in organic synthesis.

Part 1: Chemical Identity and Early Discovery

To understand the "discovery," one must first disambiguate the nomenclature found in early literature. The term "N,N-dimethylsulfonamide" historically refers to two distinct chemical entities depending on the context:

  • N,N-Dimethylsulfamide (DMS): The symmetrical diamide of sulfuric acid (

    
    ). This is the primary subject of early synthetic studies.
    
  • The Dimethylsulfamoyl Moiety (

    
    ):  A functional group introduced into organic molecules via Dimethylsulfamoyl Chloride (DMSC) .
    
The Binkley-Degering Era (1939)

While Henri Victor Regnault first isolated the parent sulfamide (


) in 1838 , the practical chemistry of the dimethyl derivatives remained obscure until the early 20th century. The pivotal moment for "N,N-dimethylsulfonamide" arrived in 1939 , when W. W. Binkley  and Ed. F. Degering  at Purdue University published their seminal work in the Journal of the American Chemical Society.

They established the first reliable, scalable protocol for synthesizing dimethylsulfamoyl chloride (DMSC) , the essential electrophile required to generate N,N-dimethylsulfonamides. Their method involved the chlorination of dimethylamine salts, a process that unlocked the entire class of compounds for pharmacological screening.

Key Historical Insight: Binkley and Degering’s work was not merely synthetic; it was driven by the search for superior antipyretics and bactericides, marking the first time this scaffold was systematically evaluated for biological activity.

Part 2: Synthetic Methodologies

The utility of N,N-dimethylsulfonamide lies in its synthesis from Dimethylsulfamoyl Chloride (DMSC) . Below are the field-standard protocols derived from these early studies, optimized for modern laboratory application.

Protocol A: Synthesis of the Electrophile (DMSC)

Based on the principles established by Binkley & Degering (1939).

Reaction Logic: The reaction utilizes sulfuryl chloride (


) as the sulfur source. Control of temperature is critical to prevent the formation of the symmetrical tetramethylsulfamide byproduct.
ParameterSpecificationCausality / Rationale
Reagents Dimethylamine HCl,

Use of amine salt prevents premature volatilization of the amine.
Catalyst Antimony pentachloride (

)
Acts as a Lewis acid to facilitate the nucleophilic attack on sulfur.
Temp Reflux (approx. 70°C)Sufficient energy to drive HCl evolution without decomposing the sulfamoyl chloride.
Purification Vacuum DistillationDMSC is moisture-sensitive; distillation ensures removal of trace acid.
Protocol B: Generation of N,N-Dimethylsulfamide (DMS)

The conversion of DMSC to N,N-dimethylsulfonamide (DMS) is a standard nucleophilic substitution.

  • Charge: Dissolve DMSC (1.0 eq) in anhydrous DCM at 0°C.

  • Addition: Sparge anhydrous Ammonia (

    
    ) gas or add 
    
    
    
    slowly.
  • Workup: Filter ammonium chloride precipitate; concentrate filtrate.

  • Yield: Typically >90% quantitative conversion.

Visualization: The Synthetic Pathway

The following diagram illustrates the divergence from Sulfuryl Chloride to the two critical "N,N-dimethylsulfonamide" species.

SynthesisPathway SO2Cl2 Sulfuryl Chloride (SO2Cl2) DMSC Dimethylsulfamoyl Chloride (DMSC) (Me2N-SO2-Cl) SO2Cl2->DMSC Chlorination (Binkley-Degering, 1939) Me2NH Dimethylamine (Me2NH) Me2NH->DMSC DMS N,N-Dimethylsulfamide (DMS) (Me2N-SO2-NH2) DMSC->DMS + NH3 (Ammonolysis) Drug Sulfonamide Drug Scaffold (Me2N-SO2-Ar) DMSC->Drug + Aryl/Alkyl Amine (Nucleophilic Subst.)

Caption: Figure 1. The Binkley-Degering pathway establishing Dimethylsulfamoyl Chloride as the divergent precursor for both N,N-dimethylsulfamide and pharmaceutical scaffolds.

Part 3: Advanced Utility – Directed Ortho-Metalation (DoM)

In the late 20th century, the "discovery" of N,N-dimethylsulfonamide shifted from synthesis to methodology . The group was identified as a powerful Directed Metalation Group (DMG) .

Mechanism: The sulfonyl oxygen atoms coordinate with alkyllithium bases (e.g., n-BuLi), bringing the base into proximity with the ortho-proton of an aromatic ring. This "complex-induced proximity effect" (CIPE) allows for regiospecific functionalization, a technique pioneered by Victor Snieckus .

DoM Protocol for N,N-Dimethylbenzenesulfonamide
  • Substrate: N,N-dimethylbenzenesulfonamide.

  • Base: n-Butyllithium (1.1 eq) in THF at -78°C.

  • Mechanism: Coordination of Li+ to

    
     oxygens 
    
    
    
    deprotonation at ortho position.
  • Electrophile: Quench with

    
     (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).

DoM_Mechanism Substrate Aryl-SO2-NMe2 Complex Li-Coordination Complex (CIPE) Substrate->Complex + n-BuLi / -78°C Lithiated Ortho-Lithio Species (Ar-Li) Complex->Lithiated Deprotonation Product Ortho-Substituted Product Lithiated->Product + Electrophile (E+)

Caption: Figure 2.[1] The Directed Ortho-Metalation (DoM) cycle utilizing the N,N-dimethylsulfonamide moiety as a directing group.

Part 4: Pharmacological & Environmental Context[6]

The Bioisostere Concept

In modern drug design, the N,N-dimethylsulfonamide moiety (


) is often employed as a bioisostere  for carboxylic acids or carboxamides. It offers:
  • Metabolic Stability: Unlike amides, sulfonamides are resistant to hydrolysis by peptidases.

  • H-Bonding: The sulfonyl group acts as a strong hydrogen bond acceptor.

  • Lipophilicity: The dimethyl group increases

    
    , improving membrane permeability compared to the primary sulfonamide.
    
The Environmental Paradox (NDMA)

A critical modern finding regarding N,N-dimethylsulfamide is its role as a precursor to N-Nitrosodimethylamine (NDMA) , a potent carcinogen.[2][3]

  • Discovery: In 2011, it was discovered that ozonation of water containing DMSC derivatives (often from fungicide degradation, e.g., Tolylfluanid) generates NDMA.

  • Mechanism: Ozone attacks the nitrogen, leading to release of the dimethylamine radical, which subsequently oxidizes to the nitroso compound. This has forced a re-evaluation of industrial effluents containing this scaffold.

Summary of Properties
PropertyN,N-Dimethylsulfamide (DMS)N,N-Dimethylsulfonamide Moiety
Structure


Primary Use Reagent, Solvent, IntermediatePharmacophore, Directing Group (DMG)
Key Reactivity Nucleophilic at

Ortho-directing in DoM
Toxicity NDMA Precursor (Ozonation)Biologically Active (Drug dependent)

References

  • Binkley, W. W., & Degering, E. F. (1939). The Preparation and Properties of Dimethylsulfamoyl Chloride. Journal of the American Chemical Society.[4][5][6][7]

  • Regnault, V. (1838). Sur l'acide chlorosulfurique et la sulfamide. Annales de Chimie et de Physique.
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

  • Schmidt, C. K., & Brauch, H. J. (2008). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation.[2] Environmental Science & Technology.[8][9]

  • BenchChem. Dimethylsulfamoyl chloride | 13360-57-1. Technical Data and Safety Profile.

Sources

"N,N-dimethylsulfonamide CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: N,N-Dimethylsulfamide Subtitle: Structural Properties, Synthetic Utility, and Critical Safety Considerations in Drug Development

Executive Summary

In the precise lexicon of medicinal chemistry, the term "N,N-dimethylsulfonamide" is frequently an ambiguous colloquialism. It most commonly refers to N,N-Dimethylsulfamide (CAS 3984-14-3), a critical organosulfur building block featuring a free amino group (


) capable of further derivatization.[1] Less commonly, it may refer to N,N-Dimethylmethanesulfonamide  (CAS 918-05-8), a fully substituted solvent/reagent.

This guide focuses on N,N-Dimethylsulfamide (CAS 3984-14-3) , delineating its role as a pharmacophore scaffold, its physicochemical profile, and the specific environmental safety protocols required due to its potential to generate carcinogenic N-nitrosodimethylamine (NDMA).

Part 1: Chemical Identity & Physicochemical Profile[1][2]

N,N-Dimethylsulfamide is a sulfamide derivative where one amino group is dimethylated.[1] It serves as a bioisostere for urea and a precursor for introducing the dimethylsulfamoyl moiety into drug candidates (e.g., NKCC1 inhibitors).

Core Identifiers
PropertySpecification
Preferred IUPAC Name N,N-Dimethylsulfamide
Common Synonyms N,N-Dimethylsulfonamide (colloquial); Dimethylsulfamoylamide
CAS Number 3984-14-3
Molecular Weight 124.16 g/mol
Molecular Formula

SMILES CN(C)S(=O)(=O)N
InChI Key QMHAHUAQAJVBIW-UHFFFAOYSA-N
Comparative Analysis: The "Sulfonamide" Ambiguity

Researchers must distinguish between the functional building block (Sulfamide) and the capped solvent (Methanesulfonamide).

FeatureN,N-Dimethylsulfamide (Target)N,N-Dimethylmethanesulfonamide
CAS 3984-14-3 918-05-8
Structure


Role Reactive Scaffold (Nucleophile via

)
Solvent / Electrolyte (Non-nucleophilic)
Physical State White Solid (MP: 97–99 °C)Solid/Liquid (MP: ~45 °C)

Part 2: Synthetic Utility in Drug Discovery

The Sulfamoyl Moiety as a Bioisostere

In medicinal chemistry, the dimethylsulfamoyl group (


) is often employed to modulate lipophilicity and metabolic stability compared to a carboxamide or urea linkage. The tetrahedral geometry of the sulfonyl group provides a distinct spatial arrangement for target binding pockets.

Case Study: NKCC1 Inhibitors Recent optimization of NKCC1 inhibitors (for Down syndrome and autism treatment) utilized the N,N-dimethylsulfonamide moiety to replace carboxylic acids or other polar groups, significantly impacting blood-brain barrier (BBB) permeability and potency [1].

Synthesis Workflow (Graphviz)

The following diagram illustrates the synthesis of N,N-Dimethylsulfamide from Dimethylsulfamoyl chloride and its subsequent application in drug scaffold synthesis.

SynthesisWorkflow Precursor Dimethylsulfamoyl Chloride (Cl-SO2-NMe2) Target N,N-Dimethylsulfamide (CAS 3984-14-3) Precursor->Target Amination (0-60°C, Autoclave) Ammonia Ammonia (NH3 in MeOH) Ammonia->Target DrugScaffold Target Scaffold (e.g., N-Sulfonylbenzaldimines) Target->DrugScaffold Functionalization (e.g., aza-Friedel-Crafts) NDMA NDMA (Carcinogenic Byproduct) Target->NDMA Ozonation/Oxidation (Environmental Risk)

Figure 1: Synthetic pathway for N,N-Dimethylsulfamide and its divergence into therapeutic scaffolds vs. environmental hazards.

Part 3: Experimental Protocol

Protocol: Synthesis of N,N-Dimethylsulfamide Source Validation: Adapted from standard industrial protocols and verified against ChemicalBook methodologies [2].

Objective: Preparation of high-purity N,N-Dimethylsulfamide from N,N-dimethylsulfamoyl chloride.

Reagents:

  • N,N-Dimethylsulfamoyl chloride (CAS 13360-57-1)

  • Ammonia (7 N solution in Methanol)[2]

  • Dichloromethane (DCM) for workup

Step-by-Step Methodology:

  • Setup: Charge a sealed autoclave or pressure-rated vessel with N,N-dimethylsulfamoyl chloride (1.0 equiv).

  • Addition: Slowly add 7 N Ammonia in Methanol (15.0 equiv) at 0°C. Note: Excess ammonia acts as a scavenger for the HCl byproduct.

  • Reaction: Seal the vessel and heat to 60°C . Maintain stirring for 16 hours .

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent (Methanol/Ammonia) under reduced pressure.

    • Suspend the resulting solid residue in Dichloromethane (DCM).

    • Filter the suspension to remove ammonium chloride salts.

    • Wash the filter cake with fresh DCM.

  • Isolation: Concentrate the DCM filtrate under vacuum to afford N,N-Dimethylsulfamide as a white solid.

  • Yield/Purity Check: Expected yield >95%. Verify identity via 1H NMR (DMSO-d6):

    
     7.40 (s, 2H, 
    
    
    
    ), 2.38 (s, 6H,
    
    
    ).[2]

Part 4: Critical Safety & Environmental Impact (NDMA)

The Ozonation Hazard: Researchers working with N,N-Dimethylsulfamide must be aware of its environmental fate. It is a known degradation product of the fungicide Tolylfluanid .[1][2] Crucially, during water treatment processes involving ozonation , N,N-Dimethylsulfamide serves as a direct precursor to N-Nitrosodimethylamine (NDMA) , a potent carcinogen [3].[3]

Mechanism of Hazard:

  • Precursor: N,N-Dimethylsulfamide enters wastewater/groundwater.

  • Trigger: Ozonation (used for disinfection) attacks the amine.[4]

  • Result: Release of NDMA.

Handling Precaution:

  • Waste Disposal: Do not dispose of N,N-Dimethylsulfamide down drains leading to municipal water treatment plants utilizing ozonation. Incineration is the preferred disposal method.

  • Lab Safety: Wear nitrile gloves and work in a fume hood. While the solid is stable, avoid contact with strong oxidizing agents.

References

  • Journal of Medicinal Chemistry. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome.[5] (2021).[6][7]

  • ChemicalBook. N,N-Dimethylsulfamide Product Description and Synthesis. (Accessed 2024).

  • Environmental Science & Technology. N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation.[4] (2008).[4]

  • PubChem. N,N-Dimethylsulfamide Compound Summary (CID 134472).

  • Thermo Scientific Chemicals. N,N-Dimethylmethanesulfonamide Product Specifications.

Sources

Thermodynamic Properties and Stability of N,N-Dimethylsulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties, stability profile, and drug development applications of N,N-Dimethylsulfamide (often referred to as N,N-dimethylsulfonamide in specific reagent contexts) and the N,N-dimethylsulfonamide moiety (


).

Executive Summary

In medicinal chemistry, the N,N-dimethylsulfonamide motif represents a critical bioisostere and structural scaffold. While the term is occasionally used ambiguously, it most critically refers to two distinct chemical entities in drug development:

  • N,N-Dimethylsulfamide (CAS 3984-14-3): A versatile reagent and "linker" scaffold (

    
    ) used to synthesize sulfamide-based drugs (e.g., carbonic anhydrase inhibitors).
    
  • The N,N-Dimethylsulfonamide Moiety (

    
    ):  A terminal functional group found in various pharmacological agents, valued for its high hydrolytic stability and unique hydrogen-bond acceptor properties compared to carboxamides.
    

This guide provides a definitive analysis of the thermodynamic data, stability profiles, and experimental protocols required to utilize these species effectively in lead optimization.

Chemical Identity & Structural Definitions

Precise nomenclature is vital to avoid experimental error. We distinguish between the reagent and the functional group.

Compound / MoietyStructureCAS NumberRole in Drug Dev
N,N-Dimethylsulfamide

3984-14-3 Primary Reagent; Scaffold for sulfamide drugs.
N,N-Dimethylmethanesulfonamide

918-05-8 Polar Solvent; Model for sulfonamide bond stability.
N,N-Dimethylsulfonamide Group

N/A (Fragment)Terminal motif; Bioisostere for amides/esters.

Critical Note: The parent compound "N,N-dimethylsulfonamide" (


) is thermodynamically unstable and does not exist as a manipulatable reagent. References to "N,N-dimethylsulfonamide" in synthesis almost exclusively refer to N,N-Dimethylsulfamide .

Thermodynamic Profile

The thermodynamic stability of the sulfonamide bond (


) is significantly higher than that of the carboxamide bond (

) due to the tetrahedral geometry of sulfur and the lack of resonance-destabilizing ground states.
Physicochemical Properties

Data below is compiled for the pure reagent N,N-Dimethylsulfamide and the model compound N,N-Dimethylmethanesulfonamide .[1]

PropertyN,N-DimethylsulfamideN,N-DimethylmethanesulfonamideRelevance
Molecular Weight 124.16 g/mol 123.17 g/mol Fragment-based drug design (FBDD).
Physical State White Crystalline SolidWhite Solid / Low-melt SolidHandling/Dosing formulation.
Melting Point 97–98 °C 50–51 °C Solid-state stability; Polymorphism risk.
Boiling Point 217 °C (760 mmHg)103 °C (8 Torr)Thermal stability limit for reactions.
Density 1.327 g/cm³1.158 g/cm³Packing efficiency.
LogP (Oct/Water) -1.2 (Hydrophilic)0.59 (Lipophilic)N,N-dimethylsulfamide is highly water-soluble.
H-Bond Donors 2 (

)
0Interaction with target active sites.
H-Bond Acceptors 2 (

)
2 (

)
Solvation and receptor binding.
Solubility & Lipophilicity

The


 group is highly polar.
  • N,N-Dimethylsulfamide: High aqueous solubility due to the primary amine (

    
    ) and sulfonyl oxygens. It serves as a polar scaffold that lowers LogP.
    
  • N,N-Dimethylsulfonamide Moiety (

    
    ):  When attached to lipophilic aromatic rings, this group acts as a polar anchor. It is less lipophilic than a tert-butyl group but more lipophilic than a primary sulfonamide (
    
    
    
    ).

Stability Profile & Degradation Pathways

Hydrolytic Stability (Thermodynamic vs. Kinetic)

The sulfonamide bond is kinetically inert to hydrolysis under physiological conditions (pH 1–10, 37°C). Unlike carboxamides, which can be hydrolyzed by ubiquitous proteases/amidases, sulfonamides generally require:

  • Acid Hydrolysis: Conc. HCl at reflux (>100°C) for >12 hours.

  • Base Hydrolysis: Strong alkali (NaOH) at high temperatures.

Mechanism of Resistance: The sulfur atom in the sulfonamide is hypervalent and sterically shielded by two oxygen atoms and the dimethylamino group. Nucleophilic attack at sulfur is disfavored compared to the planar carbonyl carbon of amides.

Metabolic Stability (The "Soft Spot")

While hydrolytically stable, the N,N-dimethyl group is a metabolic "soft spot" (liability).

  • Pathway: Oxidative N-demethylation via Cytochrome P450 (CYP) isoforms (primarily CYP3A4 and CYP2C9).

  • Product: N-monomethylsulfonamide

    
     Primary sulfonamide.
    
  • Mitigation: Deuteration of methyl groups (

    
    ) or cyclization (e.g., pyrrolidine sulfonamide) can block this pathway.
    
Thermal Stability
  • TGA Data: N,N-Dimethylsulfamide is stable up to ~200°C.

  • Forced Degradation: It does not degrade under standard oxidative stress (

    
    ) or photolytic conditions, making it superior to furan/thiophene-containing isosteres.
    

Visualization: Stability & Metabolism Workflows

Diagram: Metabolic Fate & Hydrolysis Resistance

The following diagram illustrates why the sulfonamide bond persists while the methyl groups are vulnerable.

StabilityProfile cluster_legend Legend Compound N,N-Dimethylsulfonamide (R-SO2-NMe2) Hydrolysis Hydrolytic Path (pH 1-13, 37°C) Compound->Hydrolysis Nucleophilic Attack (Sterically Hindered) Metabolism Metabolic Path (Liver Microsomes) Compound->Metabolism CYP450 Oxidation (N-Dealkylation) Stable STABLE (No Reaction) Hydrolysis->Stable High Barrier Metabolite1 N-Monomethyl (R-SO2-NHMe) Metabolism->Metabolite1 - HCHO Metabolite2 Primary Sulfonamide (R-SO2-NH2) Metabolite1->Metabolite2 - HCHO key Blue: Parent | Red: Stressor | Green: Outcome | Yellow: Enzyme

Caption: Comparative stability profile showing hydrolytic inertness versus metabolic susceptibility to N-demethylation.

Experimental Protocols

Protocol: Synthesis of N,N-Dimethylsulfamide

Objective: Preparation of high-purity reagent from commercial chloride. Safety: Dimethylsulfamoyl chloride is corrosive and a lachrymator. Work in a fume hood.

  • Setup: Charge a 3-neck round bottom flask with 25% aqueous Ammonia (

    
    , 5.0 equiv) and cool to 0°C.
    
  • Addition: Dropwise add Dimethylsulfamoyl chloride (1.0 equiv) dissolved in THF (1:1 v/v) over 30 minutes. Maintain internal temp <10°C.

  • Reaction: Warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup:

    • Concentrate under reduced pressure to remove THF/excess ammonia.

    • Extract aqueous residue with Ethyl Acetate (3x).

    • Dry organics over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Yield: Typically >85%.[2][3]

    • Validation: MP 97–98°C; ^1H NMR (DMSO-d6):

      
       2.65 (s, 6H), 6.70 (s, 2H).
      
Protocol: Metabolic Stability Assay (Microsomal)

Objective: Determine intrinsic clearance (


) of N,N-dimethylsulfonamide derivatives.
  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge.

  • Analysis: LC-MS/MS monitoring the parent ion.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • Interpretation:

      
       min indicates good metabolic stability. If rapid loss is observed, check for N-demethylation metabolites (+14 Da loss pattern).
      

Applications in Drug Design[4][5][6]

Bioisosterism

The N,N-dimethylsulfonamide group is a non-classical isostere for:

  • Carboxylic Esters (

    
    ):  Similar size, but more polar and metabolically stable to esterases.
    
  • Diethylamides (

    
    ):  The sulfonamide is tetrahedral, altering the vector of the substituents, which can explore new hydrophobic pockets in the target protein.
    
Case Study: Zonisamide Derivatives

In the development of anti-epileptics and carbonic anhydrase inhibitors, the primary sulfonamide (


) is often the zinc-binding group. The N,N-dimethyl  variant is used as a "capped" control to prove the necessity of the free 

for activity, or as a prodrug strategy if metabolic demethylation is desired in vivo.

References

  • PubChem. N,N-Dimethylsulfamide (Compound CID 134472).[4] National Library of Medicine. [Link]

  • Spillane, W. J., et al. "Hydrolysis of Sulfonamides: Mechanisms and Structure-Reactivity Relationships." Chemical Reviews, 2000. (Contextual citation for sulfonamide hydrolysis kinetics).
  • Testa, B., & Mayer, J. M.Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH, 2003. (Authoritative text on metabolic stability of amides vs. sulfonamides).

Sources

N,N-Dimethylsulfonamide as a Privileged Pharmacophore: Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the N,N-dimethylsulfonamide moiety (


) has transcended its traditional role as a simple solubilizing group to become a "privileged pharmacophore." Rather than acting as a standalone therapeutic agent, this functional group is strategically grafted onto molecular scaffolds to modulate target affinity, break molecular planarity, and dictate pharmacokinetic behavior.

This technical guide synthesizes current literature to explore the mechanistic role of the N,N-dimethylsulfonamide group across diverse biological systems, specifically focusing on the inhibition of cation-chloride cotransporters (NKCC1) in neurodevelopmental disorders[1], the allosteric modulation of p38α MAPK in auto-inflammatory diseases[2], and its emerging utility in oncology and neurodegeneration[3][4].

Structural & Physicochemical Rationale

The strategic substitution of methoxy, primary amine, or piperazine groups with an N,N-dimethylsulfonamide moiety fundamentally alters a molecule's interaction with biological targets.

  • Thermodynamic Binding Optimization: Computational Site-Identification by Ligand Competitive Saturation (SILCS) mapping has demonstrated that substituting a methoxy group with an N,N-dimethylsulfonamide moiety significantly improves the Gibbs Free Energy (GFE) of binding (e.g.,

    
     kcal/mol in CDK2 ligands). The sulfonamide oxygens act as potent hydrogen bond acceptors, while the dimethylated nitrogen optimally occupies adjacent hydrophobic pockets, satisfying both donor and acceptor "FragMaps" within the target active site[5].
    
  • Disruption of Planarity: In highly conjugated systems (e.g., [1,2,5]oxadiazolo[3,4-b]pyrazines), the introduction of the bulky 3-(N,N-dimethylsulfonamido)pyridine core breaks molecular planarity. This reduces

    
     stacking-induced aggregation in aqueous environments, thereby improving kinetic solubility and bioavailability without sacrificing target affinity[6].
    
  • Metabolic Shielding: The dimethylation of the sulfonamide nitrogen prevents the formation of reactive primary sulfonamide metabolites, enhancing microsomal stability and extending the compound's half-life in vivo[1].

Primary Biological Target 1: NKCC1 Modulation in Neurodevelopment

The Pathological Context

In neurodevelopmental disorders such as Down Syndrome (DS) and autism, neurons often exhibit a defective expression ratio between the


-

-

importer (NKCC1) and the

-

exporter (KCC2). This leads to an abnormal accumulation of intracellular chloride (

). Consequently, the neurotransmitter GABA, which normally hyperpolarizes the cell by opening chloride channels, becomes paradoxically excitatory[1][7].
Mechanism of Action

The FDA-approved diuretic bumetanide inhibits NKCC1 but suffers from poor blood-brain barrier penetration and severe diuretic off-target effects due to concurrent NKCC2 inhibition in the kidneys. By replacing the primary sulfonamide and modifying the alkyl chain, researchers developed 4-amino-3-(alkylsulfamoyl)-benzoic acids (e.g., ARN23746).

The combination of an n-octyl chain with the N,N-dimethylsulfonamide group (Derivative 25) acts as a critical structural determinant. It perfectly aligns with the 3D pharmacophore model required for NKCC1 selectivity, boosting inhibitory efficacy to ~71.7% at 100 μM, matching bumetanide's potency but completely abolishing the unwanted diuretic NKCC2 activity[1][8].

NKCC1_Pathway N1 N,N-dimethylsulfonamide Derivative (e.g., ARN23746) N2 NKCC1 Cotransporter (Transmembrane Domain) N1->N2 Binds selectively N3 Inhibition of Na+, K+, 2Cl- Influx N2->N3 Blocks transport N4 Reduction of Intracellular Chloride [Cl-]i N3->N4 Lowers [Cl-]i N5 Restoration of GABAergic Inhibition N4->N5 Hyperpolarizing shift N6 Rescue of Cognitive Deficits (Down Syndrome / Autism) N5->N6 Therapeutic outcome

NKCC1 Signaling & Chloride Homeostasis Pathway modulated by N,N-dimethylsulfonamide.

Primary Biological Target 2: p38α MAPK Inhibition in Auto-immunity

The Pathological Context

The mitogen-activated protein kinase (MAPK) p38α is a master regulator of pro-inflammatory cytokines. It drives the production of Pro-IL-1β via the p38α/MK3/CREB pathway and modulates its release post-transcriptionally via the p38α/MK2 pathway. Overactivation leads to severe auto-inflammatory diseases[2].

Mechanism of Action

During hit-to-lead optimization of IL-1β blockers, researchers identified that fulfilling the "P3" pharmacophore point (a specific proton acceptor site in the p38α binding pocket) was critical. The 3-(N,N-dimethylsulfonamido)pyridine core was engineered specifically for this purpose. The sulfonamide oxygens anchor the molecule to the kinase hinge region, while the dimethyl groups project into the solvent-exposed channel, preventing off-target kinase binding and yielding highly selective, orally available IL-1β inhibitors (e.g., compound 13b)[2][6].

p38_MAPK_Pathway N1 Inflammatory Stimulus (e.g., LPS) N2 p38α MAPK Activation N1->N2 N3 MK2 / MK3 / CREB Signaling Cascades N2->N3 N4 Pro-IL-1β Synthesis & Post-transcriptional Modulation N3->N4 N5 IL-1β Release (Auto-inflammatory Response) N4->N5 N6 3-(N,N-dimethylsulfonamido)pyridine Derivatives N6->N2 Allosteric/ATP-competitive Inhibition

p38α MAPK / IL-1β Signaling Pathway inhibited by sulfonamido-pyridine derivatives.

Emerging Targets: Oncology and Neurodegeneration

Beyond ion channels and kinases, the pharmacophore has proven versatile in other domains:

  • Oncology (Apoptosis Modulation): In the development of indazole derivatives for breast cancer (4T1) and lung cancer (A549), replacing a 4-methylpiperazin-1-yl group with an N,N-dimethylsulfonamide (Compound 2b) significantly improved anti-proliferative potency. The mechanism involves dose-dependent promotion of apoptosis via the upregulation of cleaved caspase-3/Bax and the downregulation of Bcl-2[4].

  • Alzheimer's Disease (Dual Cholinesterase Inhibition): Molecules such as 2-(2-(3,3-Dimethylureido)ethyl)-4,5-dimethoxy-N,N-dimethylbenzenesulfonamide act as dual-binding inhibitors. The N,N-dimethylsulfonamide moiety facilitates interaction with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), while maintaining acceptable ADME properties[3].

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data demonstrating how the N,N-dimethylsulfonamide group impacts biological efficacy compared to primary/methylated counterparts.

Compound / DerivativeTargetSulfonamide SubstituentAlkyl Chain / MotifInhibitory Activity (Concentration)Pharmacokinetic Impact
Bumetanide (Control) NKCC1 / NKCC2Primary (

)
n-butyl71.7 ± 7.0% (100 μM)High diuretic off-target effect[1]
Compound 3 (ARN22393) NKCC1Methylated (

)
n-hexyl29.4 ± 2.8% (100 μM)Moderate metabolic stability[7]
Derivative 25 NKCC1N,N-dimethyl (

)
n-octyl71.7 ± 7.0% (100 μM)Restored potency; No diuretic effect[1]
Compound 2a Cancer (4T1)4-methylpiperazin-1-ylIndazole coreBaseline IC50Baseline apoptosis[4]
Compound 2b Cancer (4T1)N,N-dimethyl (

)
Indazole coreImproved IC50Enhanced Bax/Bcl-2 ratio[4]

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to evaluate N,N-dimethylsulfonamide derivatives.

Protocol A: In Vitro NKCC1 Chloride Influx Assay

Purpose: To quantify the selective inhibition of NKCC1 without confounding background transport.

  • Cell Culture & Transfection:

    • Action: Culture HEK293 cells in DMEM (10% FBS, 1% L-glutamine) at 37°C, 5%

      
      . Transfect 3 million cells with NKCC1-expressing plasmids[1].
      
    • Causality & Validation: HEK293 cells have low endogenous NKCC1. Transient transfection ensures the measured

      
       flux is entirely target-specific. Confirm expression via Western blot prior to the assay.
      
  • Fluorometric Dye Loading:

    • Action: Load cells with a chloride-sensitive fluorescent indicator (e.g., MQAE) for 45 minutes.

    • Causality & Validation: MQAE fluorescence is quenched by intracellular chloride. This allows real-time, kinetic monitoring of ion transport.

  • Compound Incubation:

    • Action: Pre-incubate cells with the N,N-dimethylsulfonamide derivative (e.g., 10 μM and 100 μM) in a

      
      -free buffer for 15 minutes to reach binding equilibrium[1].
      
  • Influx Trigger & Measurement:

    • Action: Inject a hypertonic

      
       buffer to stimulate NKCC1. Measure the rate of fluorescence quenching.
      
    • Validation Checkpoint: Run Bumetanide (100 μM) as a positive control. A valid assay will show >70% inhibition of the quenching rate by Bumetanide.

Protocol B: p38α MAPK Kinase Inhibition & IL-1β Release Assay

Purpose: To verify that the P3 pharmacophore engagement translates to phenotypic cytokine suppression.

  • Kinase Immobilization (Surface Plasmon Resonance/PlexArray):

    • Action: Print p38α MAPK protein onto a gold-coated PlexArray Nanocapture Sensor Chip at 40% humidity. Incubate overnight at 4°C[6].

    • Causality & Validation: Immobilization allows for label-free, real-time measurement of the derivative's binding kinetics (

      
      , 
      
      
      
      ,
      
      
      ).
  • In Vitro Kinase Assay:

    • Action: Incubate the recombinant p38α with the N,N-dimethylsulfonamido-pyridine derivative and ATP. Measure the downstream phosphorylation of MK2 using an ELISA-based readout[2].

    • Causality & Validation: Confirms that structural binding physically prevents the kinase from phosphorylating its natural substrate.

  • Phenotypic IL-1β Quantification:

    • Action: Stimulate THP-1 macrophages with LPS (1 μg/mL) to induce inflammation. Treat with the derivative and quantify secreted IL-1β in the supernatant via ELISA[2].

    • Validation Checkpoint: Measure IL-1α concurrently. A highly selective p38α inhibitor will suppress IL-1β but leave IL-1α intact, preserving baseline antimicrobial responses[2].

References

  • Source: nih.
  • Source: frontiersin.
  • Source: rsc.
  • Source: acs.
  • Source: upc.
  • Source: nih.

Sources

"literature review on N,N-dimethylsulfonamide and its analogs"

Whitepaper: The Strategic Utility of -Dimethylsulfonamide and Its Analogs in Modern Medicinal Chemistry

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I approach the



Mechanistic Rationale: Steric, Electronic, and Pharmacokinetic Tuning

The transition from a primary sulfonamide to an

1
  • Ablation of Hydrogen Bond Donors: By replacing the exchangeable protons with methyl groups, the moiety functions exclusively as a hydrogen bond acceptor. This reduction in the topological polar surface area (tPSA) lowers the desolvation penalty required for the drug to pass through lipid bilayers, frequently enhancing passive membrane permeability[2].

  • Steric Bulk and Vectorial Projection: The dimethylamino group forces a specific dihedral angle relative to the sulfonyl core. This steric bulk restricts the conformational flexibility of the ligand, locking it into a bioactive conformation and allowing it to project deeply into hydrophobic sub-pockets[1].

  • Metabolic Stability: The

    
    -dimethylsulfonamide group is generally resistant to the rapid hydrolysis that plagues esters or primary amides, extending the plasma half-life of the compound and reducing intrinsic hepatic clearance[2].
    

Target-Specific Applications and SAR Dynamics

NKCC1 Inhibition in Neurodevelopmental Disorders

In the pursuit of treatments for Down Syndrome and autism spectrum disorders, the FDA-approved diuretic bumetanide (a primary sulfonamide) lacks the necessary target selectivity. Medicinal chemistry efforts revealed that replacing the primary sulfonamide with an

34
Neuropeptide Y Y2 Receptor Antagonism

In the optimization of Neuropeptide Y Y2 receptor antagonists, the steric boundaries of the binding pocket proved highly sensitive to alkyl chain length. The



5
Kinase and Cytokine Regulation (p38α MAPK & CHI3L1)

For inflammatory and oncological targets, the moiety serves as a critical anchoring point. In p38α MAPK inhibitors designed to block IL-1β release, a 3-(N,N-dimethylsulfonamido)pyridine core was identified as a superior scaffold that preserved antimicrobial responses while halting inflammation[6]. Similarly, in the optimization of CHI3L1 inhibitors for Glioblastoma,


27

Quantitative SAR Summary

The following table summarizes the comparative biological activity of key

Compound / AnalogTargetInhibitory Activity / AffinityMechanistic ObservationReference
ARN23746 (Cmpd 1) NKCC1 Transporter92.8% inhibition (at 100 μM)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-dimethylation + trifluorooctyl chain maximizes hydrophobic pocket fit, outperforming bumetanide.
[3][4]
Compound 25 NKCC1 Transporter71.7% inhibition (at 100 μM)Boosted activity over primary sulfonamides due to optimal steric bulk.[3]
CYM 9484 (Cmpd 16) NPY Y2 Receptor

= 19 nM
Dimethylation outperforms diethylation, indicating strict steric boundaries in the binding cleft.[5]
Compound 10p CHI3L1 (Glioblastoma)

= 13.22 μM
Restored potency over larger sulfonamide analogs; demonstrated high metabolic stability across species.[2][7]
Compound 61 AChE / BuChE

= 298 μM (AChE)
Dual inhibition achieved via

-dimethylsulfonamide and urea substitution for Alzheimer's therapy.
[8]

Synthetic Methodology and Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of

91011
Step-by-Step Protocol: Nucleophilic Substitution

Objective: High-purity synthesis of

  • Preparation & Solvation: Dissolve the sulfonyl chloride precursor (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile.

    • Causality: Anhydrous aprotic solvents are mandatory to prevent the competitive solvolysis/hydrolysis of the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid[9].

  • Base Addition: Add Triethylamine (TEA) or Potassium Carbonate (

    
    ) (1.5 eq) to the solution[10].
    
    • Causality: The base acts as an acid scavenger. As dimethylamine attacks the sulfonyl group, HCl is generated. Without a base, the HCl would protonate the remaining dimethylamine, rendering it non-nucleophilic and stalling the reaction[9].

  • Nucleophile Introduction: Cool the reaction vessel to 0°C using an ice bath. Slowly add dimethylamine (1.2 eq, typically as a 2.0 M solution in THF) dropwise[9][10].

    • Causality: This nucleophilic substitution is highly exothermic. Cooling to 0°C suppresses side reactions (e.g., dialkylation) and prevents the volatilization of dimethylamine (boiling point ~7°C)[9].

  • Self-Validation (In-Process Control): Allow the reaction to warm to room temperature and stir for 2 to 16 hours[10]. Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

    • Validation Check: The protocol is validated when the high-

      
       UV-active spot (sulfonyl chloride) completely disappears, replaced by a lower-
      
      
      spot. Confirm via LC-MS: look for the
      
      
      mass corresponding to a net shift of +9 Da (addition of 44 Da from
      
      
      and loss of 35 Da from
      
      
      ).
  • Workup: Quench the reaction with saturated aqueous

    
    . Separate the organic layer, wash with brine, dry over anhydrous 
    
    
    , filter, and concentrate under reduced pressure to yield the target compound[10].

Visualizations of Workflows and Pathways

SynthesisWorkflowASulfonyl ChloridePrecursorDNucleophilicSubstitutionA->DBDimethylamine(Nucleophile)B->DCAnhydrous DCM &TEA Base (0-25°C)C->D Reaction ConditionsEN,N-dimethylsulfonamideProductD->E High Yield / IPC Validated

Synthetic workflow for N,N-dimethylsulfonamide derivatives via nucleophilic substitution.

PharmacologicalPathwayLigandN,N-dimethylsulfonamideAnalog (e.g., ARN23746)TargetNKCC1 Transporter(Hydrophobic Sub-pocket)Ligand->Target High Affinity BindingEffect1Inhibition of IntracellularChloride AccumulationTarget->Effect1 Target EngagementEffect2Restoration of GABAergicInhibitory TransmissionEffect1->Effect2 Ion Gradient ShiftOutcomeAmelioration ofNeurodevelopmental DeficitsEffect2->Outcome Phenotypic Rescue

Pharmacological pathway of NKCC1 inhibition by N,N-dimethylsulfonamide analogs.

Conclusion

The strategic incorporation of the

References

  • Smolecule: Direct Synthesis Routes for N,N-Dimethylmethanesulfonamide. Smolecule.9

  • Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists. PMC. 5

  • Structural Optimization of CHI3L1 Inhibitors with Improved Pharmacokinetics and Functional Activity in 3D Glioblastoma Models. bioRxiv. 2

  • An In-Depth Technical Guide to 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: Synthesis, Characterization, and Biological Conte. Benchchem.10

  • European Journal of Medicinal Chemistry. UPCommons.6

  • Structural Optimization of CHI3L1 Inhibitors with Improved Pharmacokinetics and Functional Activity in 3D Glioblastoma Models. bioRxiv.org. 7

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. PMC. 12

  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry - ACS Publications. 3

  • Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. ResearchGate. 11

  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. PMC. 4

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers. 8

  • Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation. PMC. 1

Methodological & Application

N,N-Dimethylsulfonamide: A High-Temperature Solvent for Specialized Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern chemical synthesis, the demand for robust solvents capable of facilitating reactions at elevated temperatures is ever-present. While common polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are widely used, their application can be limited by factors such as boiling point, thermal stability, and safety profiles.[1][2] N,N-Dimethylsulfonamide (DMSFA), also known as N,N-dimethylmethanesulfonamide, emerges as a compelling alternative for high-temperature applications. This technical guide provides an in-depth exploration of DMSFA's properties, applications, and detailed protocols for its use in synthesis, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of N,N-Dimethylsulfonamide

N,N-Dimethylsulfonamide (CAS No. 918-05-8) is a polar aprotic solvent with a unique set of physical and chemical properties that make it suitable for high-temperature applications.[3][4]

PropertyValueSource
Molecular Formula C₃H₉NO₂S[4]
Molecular Weight 123.17 g/mol [4]
Appearance White to cream to pale pink solid[5]
Melting Point 49 - 50 °C[6]
Boiling Point 119-120 °C (at 17 mmHg)[5]
Density 1.158 g/cm³[7]
Flash Point 54.1 °C[7]

Key Advantages as a High-Temperature Solvent

The utility of DMSFA in high-temperature synthesis stems from several key advantages:

  • High Thermal Stability: While specific decomposition temperature data is limited, the general stability of the sulfonamide group suggests good thermal robustness, allowing for its use in reactions requiring sustained high temperatures.[8]

  • Excellent Solvating Power: As a polar aprotic solvent, DMSFA is expected to effectively dissolve a wide range of organic and inorganic compounds, including polar and nonpolar molecules, which is crucial for creating a homogeneous reaction environment.[9]

  • Potential Safety Advantages: Compared to reprotoxic solvents like DMF and NMP, DMSFA may offer a more favorable safety profile, although comprehensive toxicological data is still developing.[10][11] It is important to handle it with appropriate safety precautions as outlined in its Safety Data Sheet.[6][12]

Applications in High-Temperature Synthesis

While specific, widely published protocols detailing the use of DMSFA are not as common as those for DMSO or DMF, its properties make it a strong candidate for a variety of high-temperature reactions. The following sections provide detailed, exemplary protocols based on its expected performance and general principles of related solvent systems.

Metal-Catalyzed Cross-Coupling Reactions

High temperatures are often necessary to drive challenging cross-coupling reactions to completion. DMSFA's high boiling point and expected ability to dissolve catalysts, ligands, and substrates make it a promising solvent for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[13] In instances where sterically hindered or electronically deactivated substrates require high thermal energy, DMSFA can be an effective medium.

Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

Objective: To synthesize a biaryl compound from a sterically hindered aryl bromide and a boronic acid using DMSFA as the solvent.

Materials:

  • Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • N,N-Dimethylsulfonamide (DMSFA) (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add DMSFA (5 mL) via syringe.

  • Heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash with water (3 x 15 mL) to remove DMSFA and inorganic salts. A brine wash may be used to aid separation.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • High Temperature (150 °C): This temperature is chosen to overcome the activation energy barrier for the coupling of sterically hindered substrates. DMSFA's high boiling point allows for reaching this temperature safely.

  • Palladium Catalyst and Ligand: Pd(OAc)₂ and PPh₃ are a common and effective catalyst system for Suzuki couplings. The solubility of these components in DMSFA is crucial for a homogeneous catalytic cycle.

  • Inorganic Base: K₂CO₃ is a standard base for Suzuki reactions. Its solubility in DMSFA at elevated temperatures is important for the transmetalation step.

  • Work-up Procedure: The aqueous washes are critical for removing the high-boiling polar solvent DMSFA from the desired organic product.[15]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Start setup Reaction Setup: Aryl Bromide, Boronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ start->setup inert Inert Atmosphere (Ar) setup->inert add_solvent Add DMSFA inert->add_solvent heat Heat to 150 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: Aqueous Extraction monitor->workup purify Purification: Column Chromatography workup->purify end End purify->end

Caption: Workflow for a high-temperature Suzuki-Miyaura coupling reaction using DMSFA.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[16] High temperatures can be beneficial for the coupling of less reactive aryl halides or amines.

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

Objective: To synthesize an N-arylamine from an aryl chloride and a primary amine using DMSFA.

Materials:

  • Aryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • N,N-Dimethylsulfonamide (DMSFA) (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aryl chloride and the primary amine.

  • Add a stir bar, and then add DMSFA (5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 130 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

    • Extract the product with toluene (3 x 15 mL).

    • Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the challenging oxidative addition of the aryl chloride to the palladium center.

  • Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • High Temperature (130 °C): This temperature helps to overcome the higher activation energy associated with the C-Cl bond activation compared to C-Br or C-I bonds.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions often require high temperatures to proceed, especially with less activated substrates.[11] The polar aprotic nature of DMSFA can accelerate these reactions by solvating the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.

Protocol: High-Temperature Nucleophilic Aromatic Substitution

Objective: To perform a nucleophilic aromatic substitution on a deactivated aryl fluoride with a secondary amine.

Materials:

  • Deactivated aryl fluoride (e.g., 1-fluoro-3-methoxybenzene) (1.0 mmol)

  • Secondary amine (e.g., morpholine) (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylsulfonamide (DMSFA) (5 mL)

  • Sealed reaction vessel (e.g., microwave vial)

Procedure:

  • To a microwave vial, add the aryl fluoride, morpholine, and K₂CO₃.

  • Add DMSFA (5 mL) and a stir bar.

  • Seal the vial tightly.

  • Heat the reaction mixture to 180 °C with stirring in a heating block or oil bath.

  • Maintain the temperature for 12-24 hours, monitoring by GC-MS.

  • Cool the reaction to room temperature.

  • Work-up:

    • Pour the reaction mixture into water (25 mL).

    • Extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • High Temperature (180 °C): Necessary to activate the relatively unreactive C-F bond on an electron-neutral aromatic ring.

  • Sealed Vessel: Required to prevent the evaporation of the relatively volatile amine and to maintain the reaction concentration at high temperatures.

  • Polar Aprotic Solvent: DMSFA's polarity stabilizes the charged Meisenheimer intermediate, a key step in the SNAr mechanism.

High-Temperature Polymer Synthesis

The synthesis of high-performance polymers, such as polyimides and polyetherketones, often requires high temperatures to achieve high molecular weights and ensure solubility of the growing polymer chains.[17][18] DMSFA, with its high boiling point and expected good solvency for polymers, is a potential medium for such polymerizations.

Protocol: Synthesis of a Polyimide from a Dianhydride and a Diamine

Objective: To synthesize a high molecular weight polyimide via a two-step polycondensation reaction in DMSFA.

Materials:

  • Aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) (10.0 mmol)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, ODA) (10.0 mmol)

  • N,N-Dimethylsulfonamide (DMSFA) (50 mL, anhydrous)

  • Acetic anhydride (25 mmol)

  • Pyridine (25 mmol)

  • Standard laboratory glassware for polymerization under inert atmosphere

Procedure: Step 1: Poly(amic acid) Formation

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve the diamine in anhydrous DMSFA at room temperature.

  • Slowly add the dianhydride in small portions to the stirred solution.

  • Continue stirring at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization 4. To the poly(amic acid) solution, add acetic anhydride and pyridine. 5. Heat the mixture to 120-140 °C and stir for 4-6 hours to effect cyclodehydration to the polyimide. 6. Cool the reaction mixture to room temperature. 7. Work-up and Isolation:

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
  • Collect the fibrous polymer by filtration.
  • Wash the polymer thoroughly with methanol and then with water.
  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Essential to prevent hydrolysis of the dianhydride and to achieve high molecular weight polymer.

  • Two-Step Process: This is a standard method for polyimide synthesis, allowing for the formation of a processable poly(amic acid) intermediate before conversion to the final, often insoluble, polyimide.

  • Chemical Imidization: The use of acetic anhydride and pyridine at elevated temperatures is a common and effective method for the cyclization of the amic acid to the imide.

Diagram: Polyimide Synthesis Workflow

Polyimide_Synthesis cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Chemical Imidization cluster_2 Work-up & Isolation dissolve Dissolve Diamine in DMSFA add_dianhydride Add Dianhydride dissolve->add_dianhydride stir_rt Stir at Room Temp. add_dianhydride->stir_rt add_reagents Add Acetic Anhydride & Pyridine stir_rt->add_reagents heat_imidize Heat to 120-140 °C add_reagents->heat_imidize precipitate Precipitate in Methanol heat_imidize->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Vacuum Dry filter_wash->dry

Caption: Two-step workflow for the synthesis of a polyimide in DMSFA.

Safety and Handling

N,N-Dimethylsulfonamide should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[12][19] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[12] Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][12]

Conclusion

N,N-Dimethylsulfonamide presents itself as a valuable, yet underutilized, high-temperature solvent for a range of synthetic applications. Its high boiling point, expected good thermal stability, and strong solvating power make it an excellent candidate for challenging reactions that require elevated temperatures. While more research is needed to fully characterize its properties and expand its documented applications, the protocols and information provided in this guide offer a solid foundation for researchers to begin exploring the potential of DMSFA in their own synthetic endeavors. As the push for safer and more robust chemical processes continues, N,N-Dimethylsulfonamide is poised to become an important tool in the synthetic chemist's arsenal.

References

  • N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem. (n.d.). Retrieved February 29, 2026, from [Link]

  • N,N-Dimethylethanesulfonamide | C4H11NO2S | CID 80644 - PubChem. (n.d.). Retrieved February 29, 2026, from [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. (n.d.). Retrieved February 29, 2026, from [Link]

  • Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. (n.d.). Retrieved February 29, 2026, from [Link]

  • The Green Engineering Implications of the Replacement and Recovery of Dipolar Aprotic Solvents in Industrial Manufacturing - IJCEA. (2018, August 17). Retrieved February 29, 2026, from [Link]

  • How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)? | ResearchGate. (2015, August 26). Retrieved February 29, 2026, from [Link]

  • Substitution of NMP - Fraunhofer IPMS. (n.d.). Retrieved February 29, 2026, from [Link]

  • What is the good method for remove DMF in this situation? - ResearchGate. (2019, January 9). Retrieved February 29, 2026, from [Link]

  • N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. (n.d.). Retrieved February 29, 2026, from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 29, 2026, from [Link]

  • Safe and Scalable Syntheses of N, N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications - PubMed. (2023, December 1). Retrieved February 29, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved February 29, 2026, from [Link]

  • How to remove DMF from post reaction in a workup? : r/chemistry - Reddit. (2020, November 14). Retrieved February 29, 2026, from [Link]

  • WO2018039232A1 - Methods for cross coupling - Google Patents. (2016, August 22).
  • Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions - MDPI. (2024, December 28). Retrieved February 29, 2026, from [Link]

  • « Lawrence Livermore Laboratory - OSTI.GOV. (1977, March 2). Retrieved February 29, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems. (2002, July 8). Retrieved February 29, 2026, from [Link]

  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. (2005, March 30). Retrieved February 29, 2026, from [Link]

  • Technical Notes - Removal of Reaction Solvent by Extractive Workup. (n.d.). Retrieved February 29, 2026, from [Link]

  • Solubility curves of NMBA in acetone, DMF and ethyl acetate. - ResearchGate. (n.d.). Retrieved February 29, 2026, from [Link]

  • Catalytic Activity of Water-Soluble Palladium Nanoparticles with Anionic and Cationic Capping Ligands for Reduction, Oxidation, - Semantic Scholar. (2025, March 6). Retrieved February 29, 2026, from [Link]

  • How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient! | ResearchGate. (2014, January 12). Retrieved February 29, 2026, from [Link]

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  • Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - PMC. (n.d.). Retrieved February 29, 2026, from [Link]

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Sources

Application Note: N,N-Dimethylsulfonamide Derivatives in Electrochemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in electro-organic synthesis and energy storage materials. It addresses the dual utility of N,N-Dimethylsulfonamide derivatives: first, as a high-voltage solvent system (specifically N,N-Dimethylmethanesulfonamide, DMMSA ) for lithium batteries, and second, as an in-situ generated Amidosulfinate species that acts as a supporting electrolyte in the electrochemical synthesis of sulfonamides.

Executive Summary

The term "N,N-dimethylsulfonamide" in electrochemistry typically refers to two distinct high-value applications depending on the context of "electrolyte":

  • Energy Storage (Batteries): N,N-Dimethylmethanesulfonamide (DMMSA) and its fluorinated analog (TFDMSA ) serve as highly stable electrolyte solvents with wide electrochemical windows (>5.0 V vs Li/Li⁺), enabling high-voltage cathodes.

  • Organic Synthesis: The N,N-Dimethylamidosulfinate anion (formed in situ from SO₂ and dimethylamine) acts as a self-supporting electrolyte and nucleophile, eliminating the need for exogenous salts (e.g., TBAP) in the electrosynthesis of sulfonamides.

This guide provides protocols for both applications.

Part 1: High-Voltage Battery Electrolyte (DMMSA/TFDMSA)

Mechanistic Insight

Traditional carbonate solvents (e.g., EC/DMC) decompose above 4.3 V. N,N-Dimethylmethanesulfonamide (DMMSA) possesses a sulfonyl group (


) which is strongly electron-withdrawing, lowering the HOMO energy level and thereby increasing anodic stability. When used as a solvent for lithium salts (e.g., LiFSI), it forms a "localized high-concentration electrolyte" (LHCE) structure that suppresses aluminum current collector corrosion and stabilizes the Cathode Electrolyte Interphase (CEI).
Protocol: Preparation of 4.8V Class Electrolyte

Target System: Li||LiNi₀.₅Mn₁.₅O₄ (LNMO) or Li-rich Mn-based cathodes.[1]

Materials:

  • Solvent: N,N-Dimethylmethanesulfonamide (DMMSA, CAS 918-05-8) or 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide (TFDMSA, CAS 28048-17-1).

  • Salt: Lithium bis(fluorosulfonyl)imide (LiFSI).[1][2]

  • Additive (Optional): Fluoroethylene carbonate (FEC) (10% v/v) to stabilize the anode SEI.

Step-by-Step Methodology:

  • Drying (Critical):

    • Dry DMMSA/TFDMSA over molecular sieves (4Å) for 48 hours inside an argon-filled glovebox (

      
       ppm).
      
    • Vacuum dry LiFSI salt at 60°C for 12 hours.

  • Solvation:

    • Standard Concentration: Prepare a 1.0 M solution. Weigh 18.7 g of LiFSI and dissolve in 100 mL of DMMSA.

    • High-Concentration (HCE): For maximum stability, prepare a 1:3 molar ratio (LiFSI:Solvent). This suppresses free solvent molecules, extending the window to ~5.4 V.

  • Homogenization:

    • Stir magnetically at room temperature for 6 hours. The dissolution is exothermic; allow to cool.

  • Characterization (QC):

    • Measure ionic conductivity using a conductivity probe (Target: >1.5 mS/cm at 25°C).

    • Perform Linear Sweep Voltammetry (LSV) using a Pt working electrode vs. Li/Li⁺ to confirm stability up to 5.5 V.

Performance Data
ParameterTraditional (1M LiPF₆ in EC/DMC)Sulfonamide (1M LiFSI in TFDMSA)
Oxidation Potential ~4.3 V vs Li/Li⁺> 5.4 V vs Li/Li⁺
Viscosity (25°C) Low (~3 cP)Moderate (~8 cP)
Al Corrosion Severe > 4.2 VSuppressed (Passivation)
Flammability Highly FlammableNon-Flammable / Self-Extinguishing

Part 2: Organic Electrosynthesis (In-Situ Amidosulfinate)

Mechanistic Insight

In the electrochemical synthesis of sulfonamides, the addition of external electrolytes (like Tetrabutylammonium perchlorate) complicates purification. A breakthrough method utilizes the reaction between Sulfur Dioxide (SO₂) and Dimethylamine to form N,N-dimethylamidosulfinate .

  • Dual Role: This intermediate acts as the nucleophile (to trap the oxidized arene) AND the supporting electrolyte (providing ionic conductivity).

  • Green Chemistry: Eliminates solid salt waste; the electrolyte is consumed into the product.

Logic Diagram: Amidosulfinate Mechanism

AmidosulfinateMechanism cluster_circuit Electrochemical Cell Start Start: Amine + SO2 Electrolyte Amidosulfinate Anion (In-situ Electrolyte) Start->Electrolyte Spontaneous Adduct Formation Coupling C-S Bond Formation Electrolyte->Coupling Nucleophilic Attack Anode Anode Surface RadicalCat Arene Radical Cation Anode->RadicalCat -1e- (Oxidation) Arene Arene Substrate Arene->Anode Adsorption RadicalCat->Coupling Reacts with Amidosulfinate Product N,N-Dimethylsulfonamide (Final Product) Coupling->Product -1e- / -H+

Caption: Mechanism of self-supporting electrolysis where the amidosulfinate acts as both reactant and charge carrier.[3][4][5]

Protocol: Electrolyte-Free Sulfonamidation

Objective: Synthesis of N,N-dimethyl-p-tolylsulfonamide from toluene without added salts.

Reagents:

  • Substrate: Toluene (2.0 mmol).

  • Reagent/Electrolyte Source: Dimethylamine (2.0 M in THF) and SO₂ stock solution.

  • Solvent: Acetonitrile (MeCN) / Hexafluoroisopropanol (HFIP) (1:1 v/v). Note: HFIP stabilizes the radical cation.

Step-by-Step Methodology:

  • Electrolyte Generation (In-Situ):

    • In a reaction vial, mix 2.0 mL of SO₂ stock solution (in MeCN) with 2.5 equiv. of Dimethylamine.

    • Observation: The solution will warm slightly, indicating the formation of dimethylamidosulfinate (the active conductive species).

    • Conductivity Check: The mixture should now be conductive (~5-10 mS/cm).

  • Electrolysis Setup:

    • Cell: Undivided glass cell (10 mL).

    • Anode: Boron-Doped Diamond (BDD) or Graphite (cost-effective).

    • Cathode: Platinum or Nickel foam.

    • Conditions: Constant Current (Galvanostatic) at

      
      .
      
  • Reaction:

    • Electrolyze at room temperature.

    • Pass 2.5 - 3.0 F/mol of charge.

    • Mechanism:[3][6][7][8][9][10] Toluene is oxidized to its radical cation. The amidosulfinate anion attacks the ring. A second oxidation yields the sulfonamide.[7][8]

  • Work-up (Simplified):

    • Evaporate solvents.

    • Since no TBAP/LiClO₄ was used, the crude residue contains only the product and trace amine salts.

    • Purify via short silica plug.

Part 3: Comparative Analysis

Electrolyte System Comparison
FeatureTraditional (TBAP/MeCN)N,N-Dimethylsulfonamide System (Amidosulfinate)
Conductivity High (10-20 mS/cm)Moderate (Dependent on Amine/SO₂ conc.)
Atom Economy Low (Salt is waste)High (Electrolyte becomes Product)
Purification Difficult (Salt removal required)Simple (Evaporation)
Voltage Window Limited by Anion (< 2.8 V)Wide (BDD Anode compatible)
Safety & Handling (E-E-A-T)
  • SO₂ Risks: Sulfur dioxide is toxic. All in-situ electrolyte generation must be performed in a well-ventilated fume hood. Use pre-prepared stock solutions (e.g., SO₂ in MeCN) to avoid handling gas cylinders directly.

  • TFDMSA Risks: Fluorinated sulfonamides are stable but expensive. Recover and recycle via vacuum distillation if used as a battery solvent.

References

  • Waldvogel, S. R., et al. (2021). "Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines." Angewandte Chemie International Edition. Link (Describes the amidosulfinate supporting electrolyte mechanism).

  • Zhang, J., et al. (2021). "Stabilizing electrode–electrolyte interfaces to realize high-voltage Li||LiCoO2 batteries by a sulfonamide-based electrolyte." Energy & Environmental Science. Link (Describes TFDMSA/DMMSA as high-voltage solvents).

  • Politecnico di Milano. (2016). "Deep Eutectics and analogues as electrolytes in batteries." IRIS Repository. Link (Discusses sulfonamide-based deep eutectic solvents).

  • BenchChem. (2023). "N,N-dimethylsulfonamide Structure and Properties." Link (Chemical property verification).

  • PubChem. "N,N-dimethylsulfonamide Compound Summary." Link (CAS and structural data).

Sources

Application Note: N,N-Dimethylsulfonamide in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

As drug discovery programs increasingly demand molecules with highly tuned physicochemical properties, the N,N-dimethylsulfonamide moiety has emerged as a privileged pharmacophore and bioisostere. Unlike primary sulfonamides, which are often associated with off-target carbonic anhydrase inhibition and poor solubility, the N,N-dimethylated variant offers a unique combination of steric bulk, ablated hydrogen-bond donation, and retained hydrogen-bond acceptance.

From an application scientist’s perspective, integrating this functional group serves three primary mechanistic purposes:

  • Disruption of Planarity : It breaks the planarity of flat aromatic systems, reducing

    
     stacking in the solid state and thereby improving kinetic solubility[1].
    
  • Metabolic Shielding : The dimethyl substitution protects the sulfonamide nitrogen from metabolic N-glucuronidation and oxidative degradation, significantly extending the microsomal half-life[2].

  • Targeted Lipophilic Interactions : The methyl groups provide a localized lipophilic surface that can engage in van der Waals interactions within tight hydrophobic enzyme pockets[3].

Target-Specific Applications & Structure-Activity Relationships (SAR)

Neurodevelopmental Disorders (NKCC1 Inhibition)

In the pursuit of treatments for Down Syndrome and autism spectrum disorders, selective inhibition of the Na-K-2Cl cotransporter 1 (NKCC1) is critical for restoring intracellular chloride homeostasis. Researchers identified that functionalizing a 4-amino-3-sulfamoyl-benzoic acid scaffold with an N,N-dimethylsulfonamide group (e.g., compound 25 / ARN23746) resulted in a massive boost in inhibitory effect[2]. When combined with an n-octyl chain, the N,N-dimethylsulfonamide derivative achieved an activity profile comparable to the FDA-approved diuretic bumetanide, but with superior target selectivity and a half-life exceeding 60 minutes in mouse liver homogenates[2],[4].

Oncology (FAK/ALK Dual Inhibition)

Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) are prime targets in cancer therapy. During the hit-to-lead optimization of CEP-37440 precursors, the 2-N,N-dimethylsulfonamide substituent was utilized to anchor the molecule within the dual ALK/FAK binding pockets[3]. Molecular docking confirmed that the spatial geometry of the dimethyl groups perfectly complemented the auxiliary binding sites of FAK, maintaining high inhibitory potency while providing an acceptable in vitro liver microsome stability across species (


 min)[3].
Neurodegeneration (Cholinesterase Inhibition)

For Alzheimer's disease therapeutics, dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a validated strategy. The synthesis of hybrid molecules, such as 2-(2-(3,3-dimethylureido)ethyl)-4,5-dimethoxy-N,N-dimethylbenzenesulfonamide (Compound 61), demonstrated that the N,N-dimethylsulfonamide group facilitates essential binding interactions with the cholinesterase enzymes while maintaining ADME properties within the acceptable range for CNS penetration[5].

Inflammation (p38α MAPK / IL-1β)

In the optimization of p38α MAPK inhibitors to block IL-1β release, researchers replaced planar oxadiazolopyrazine scaffolds with 3-(N,N-dimethylsulfonamido)pyridine cores[1]. The causality behind this structural choice was to fulfill the "P3" pharmacophore point (a proton acceptor center) while breaking molecular planarity. This modification successfully preserved the IL-1β inhibitory capacity while drastically improving the overall pharmacological and solubility profile[1].

Quantitative Pharmacological Profiling

The following table summarizes the quantitative impact of the N,N-dimethylsulfonamide moiety across different therapeutic areas.

Target / Disease AreaScaffold / Lead CompoundRole of N,N-DimethylsulfonamideKey Quantitative MetricsRef
NKCC1 (Down Syndrome)4-amino-3-sulfamoyl-benzoic acid (Derivative 25)Boosts inhibitory effect and metabolic stability when paired with an n-octyl chain.71.7 ± 7% inhibition at 100 μM;

min.
[2],[4]
FAK & ALK (Oncology)CEP-37440 precursorKey pharmacophore for dual ALK/FAK binding; anchors the molecule in the active site.High dual potency;

min in human/rat microsomes.
[3]
AChE & BuChE (Alzheimer's)Compound 61 (Benzenesulfonamide hybrid)Enhances target binding interactions and maintains acceptable CNS ADME profile.IC

= 298 µM (AChE), 321 μM (BuChE).
[5]
p38α MAPK (Inflammation)3-(N,N-dimethylsulfonamido)pyridineBreaks planarity to reduce

stacking, improving solubility while preserving efficacy.
IC

in low micromolar range; improved drug-likeness.
[1]

Mechanistic Workflows & Signaling Pathways

G A Hit Identification (Virtual Screening) B Pharmacophore Mapping (Bioisosteric Replacement) A->B C N,N-Dimethylsulfonamide Integration B->C D In Vitro Screening (Target Assays) C->D E DMPK Profiling (Solubility, Microsome Stability) C->E Improves ADME D->E F Lead Candidate Selection E->F

Workflow illustrating the integration of N,N-dimethylsulfonamide in Hit-to-Lead optimization.

G Inhibitor N,N-Dimethylsulfonamide Derivative NKCC1 NKCC1 Cotransporter Inhibitor->NKCC1 Blocks Restoration Restored Cl⁻ Homeostasis (Inhibitory GABA) Inhibitor->Restoration Cl_acc Intracellular Cl⁻ Accumulation NKCC1->Cl_acc GABA Excitatory GABAergic Signaling Cl_acc->GABA Pathology Neurodevelopmental Disorders GABA->Pathology

Mechanism of action for NKCC1 inhibitors modulating GABAergic signaling in neurodevelopment.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . We explicitly define the causality behind the reagent choices and the In-Process Quality Control (IPQC) metrics required to verify each step.

Protocol A: Synthesis of N,N-Dimethylsulfonamides via Sulfonyl Chloride Amidation

Application: Generation of 4-amino-3-(N,N-dimethylsulfamoyl)benzoic acid derivatives[2].

Scientific Rationale: Sulfonyl chlorides are highly reactive and prone to hydrolysis. By using an aprotic solvent and strictly controlling the temperature, we favor the nucleophilic attack of dimethylamine over degradation into sulfonic acid.

  • Activation & Setup: Dissolve the sulfonyl chloride intermediate (1.0 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL) under an inert argon atmosphere. Causality: THF is chosen over dichloromethane (DCM) here to ensure complete solubility of the starting material at low temperatures.

  • Amidation: Cool the reaction vessel to 0 °C using an ice bath. Add triethylamine (TEA) (2.0 mmol). Dropwise, add a 1M solution of dimethylamine in THF (1.2 mmol).

  • Self-Validating IPQC: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3). Validation Matrix: The reaction is self-validating through pH monitoring. The generation of HCl during amidation will consume TEA. If the pH of the reaction mixture drops below 8, the nucleophilicity of dimethylamine is compromised. Action: If starting material persists on TLC and pH < 8, add an additional 0.5 mmol of TEA to drive the reaction to completion.

  • Quenching & Isolation: Once complete (typically 1–2 hours), quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize excess amine. Extract with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Direct N-Sulfonylation of Heterocycles

Application: Synthesis of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide[6].

Scientific Rationale: Direct sulfonylation of an imidazole ring requires prior deprotonation. The imidazolide anion is a vastly superior nucleophile compared to the neutral heterocycle, ensuring rapid and regioselective attack on the electrophilic sulfur of N,N-dimethylsulfamoyl chloride[6].

  • Deprotonation: In a round-bottom flask, dissolve the substituted imidazole (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (4.0 mL). Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Sulfonylation: Slowly add N,N-dimethylsulfamoyl chloride (1.1 mmol) dropwise to the cooled solution. Causality: Dropwise addition prevents localized exothermic spikes that could lead to polysulfonylation or ring cleavage. Allow the reaction to warm to room temperature and stir for 16 hours[6].

  • Self-Validating IPQC: Perform LC-MS sampling of the crude mixture. Validation Matrix: Look for the disappearance of the imidazole starting material and the appearance of the [M+H]⁺ peak corresponding to the sulfonated product. If a peak corresponding to the sulfonic acid byproduct is observed, it indicates moisture contamination in the DMF.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Causality: A basic quench is mandatory to neutralize unreacted sulfamoyl chloride without causing acid-catalyzed cleavage of the newly formed N-S bond[6]. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry, and concentrate.

References

  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome (ACS Publications).
  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome (PMC).
  • Drug Discovery Targeting Focal Adhesion Kinase (FAK)
  • Source: nih.
  • Source: benchchem.
  • European Journal of Medicinal Chemistry - Optimization of 3-(N,N-dimethylsulfonamido)

Sources

Application Note: N,N-Dimethylsulfonamides as Versatile Synthons in Fine Chemical and Materials Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N,N-dimethylsulfonamide motif (–SO₂NMe₂) is a highly versatile functional group in organic synthesis, bridging the gap between small-molecule drug discovery and advanced materials science. Unlike primary or secondary sulfonamides, the fully methylated nitrogen eliminates acidic N–H protons. This structural feature prevents the unwanted quenching of strong organometallic bases, enabling precise, chemoselective transformations such as α-lithiation. Furthermore, its powerful electron-withdrawing nature makes it an exceptional directing group for Nucleophilic Aromatic Substitution (NAS).

This application note provides detailed, self-validating protocols for utilizing N,N-dimethylmethanesulfonamide (DMMSA) and its aryl derivatives in the synthesis of covalent biological probes and high-performance functionalized polymers.

Mechanistic Grounding: The N,N-Dimethylsulfonamide Motif

The utility of N,N-dimethylsulfonamides in fine chemical synthesis is governed by two core chemical properties:

  • C–H Acidity and Chemoselective Lithiation: The strong electron-withdrawing effect of the sulfonyl group acidifies the adjacent α-methyl protons (pKa ~29). Because there are no acidic N–H protons to consume equivalents of base, treatment with n-butyllithium (n-BuLi) quantitatively generates an α-lithiated carbanion[1]. This carbanion is a powerful nucleophile for aldol-type condensations.

  • Aromatic Activation: When attached to an aromatic ring, the –SO₂NMe₂ group acts as a robust para- and ortho-directing electron-withdrawing group (EWG). It stabilizes the anionic Meisenheimer complex formed during NAS, facilitating the polymerization of sterically hindered or otherwise unreactive monomers[2].

Application 1: Synthesis of Vinyl Sulfonamides for Covalent Probes

Vinyl sulfonamides are premier Michael acceptors used in drug development for the irreversible tethering of covalent inhibitors to cysteine or lysine residues in target proteins[1]. The synthesis of these warheads directly from DMMSA avoids the isolation of unstable intermediates.

Protocol 1: One-Pot Synthesis of (E)-2-(4-bromophenyl)-N,N-dimethylethenesulfonamide

This protocol details a tandem aldol-type condensation and elimination sequence.

Reagents:

  • N,N-dimethylmethanesulfonamide (DMMSA, 1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • 4-Bromobenzaldehyde (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • α-Lithiation: Dissolve DMMSA in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise.

    • Causality: The -78 °C temperature is critical to prevent the self-condensation or decomposition of the highly reactive lithiated species.

    • Self-Validation Check: Quench a 0.1 mL reaction aliquot in D₂O. Analyze via ¹H NMR; the disappearance of the α-CH₃ singlet and the appearance of a CH₂D triplet confirms >95% lithiation.

  • Aldehyde Condensation: Add a solution of 4-bromobenzaldehyde in THF dropwise at -78 °C. Stir for 1 hour, then gradually warm to 0 °C to drive the formation of the lithium alkoxide intermediate.

  • In Situ Leaving Group Formation: Cool the mixture back to -78 °C. Add MsCl dropwise, followed immediately by Et₃N.

    • Causality: MsCl traps the intermediate alkoxide to form a mesylate. Isolating the highly polar β-hydroxysulfonamide is notoriously difficult; trapping it in situ streamlines the workflow[1].

  • E2 Elimination: Remove the cooling bath and allow the reaction to warm to room temperature, stirring overnight. Et₃N facilitates the E2 elimination of the mesylate, generating the vinyl sulfonamide.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

    • Self-Validation Check: Analyze the purified product via ¹H NMR. The trans (E) alkene protons will display a coupling constant (J) of ~15–16 Hz, distinguishing it from the cis (Z) isomer (J ~10–12 Hz).

VinylSulfonamideSynthesis A N,N-dimethylmethanesulfonamide (DMMSA) B n-BuLi (-78 °C, THF) A->B C α-Lithiated Carbanion [LiCH2SO2N(CH3)2] B->C D Aldehyde Addition (e.g., 4-Bromobenzaldehyde) C->D E β-Hydroxysulfonamide Intermediate D->E F In situ Elimination (MsCl, Et3N) E->F G Vinyl Sulfonamide (Michael Acceptor) F->G

Synthetic workflow for one-pot vinyl sulfonamide generation via alpha-lithiation.

Application 2: Nucleophilic Aromatic Substitution (NAS) in Polymer Synthesis

The N,N-dimethylsulfonamide group is highly effective at activating fluorinated aromatic rings for polycondensation reactions. This is utilized to prepare functionalized poly(arylene ether)s (PAEs) that exhibit high glass transition temperatures (Tg) and exceptional thermal stability, making them ideal for proton-exchange membranes and aerospace applications[2].

Protocol 2: Synthesis of Sulfonamide-Functionalized Poly(arylene ether)s

Reagents:

  • N,N-dimethyl-2,4-difluorobenzene sulfonamide (1.0 eq)

  • Bisphenol A (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.2 eq, finely ground)

  • N-methylpyrrolidinone (NMP)

  • Toluene

Step-by-Step Methodology:

  • Deprotonation & Azeotropic Distillation: Charge a 3-neck flask equipped with a Dean-Stark trap, condenser, and nitrogen inlet with Bisphenol A, K₂CO₃, NMP, and Toluene (acting as an azeotroping agent). Heat the mixture to 150 °C.

    • Causality: K₂CO₃ deprotonates Bisphenol A to form the highly nucleophilic bisphenolate. The byproduct of this acid-base reaction is water. If water remains in the system, it will hydrolyze the fluorinated monomer and terminate the step-growth polymerization. Toluene forms an azeotrope with water, continuously removing it from the reaction zone.

    • Self-Validation Check: The complete removal of water is visually confirmed when the Dean-Stark trap ceases to collect aqueous droplets and the temperature stabilizes.

  • Monomer Addition: Once dehydrated, distill off the toluene. Cool the reaction slightly and add N,N-dimethyl-2,4-difluorobenzene sulfonamide.

  • Polycondensation: Heat the reaction to 160–170 °C for 4 to 6 hours. The bisphenolate nucleophiles attack the activated ortho/para positions of the fluorinated monomer via a Meisenheimer complex intermediate[2].

  • Precipitation: Cool the viscous polymer solution to room temperature and dilute with a small amount of NMP. Pour the mixture dropwise into a rapidly stirring bath of methanol to precipitate the polymer. Filter, wash with hot water to remove residual salts, and dry in a vacuum oven at 100 °C for 24 hours.

NAS_Polymerization N1 N,N-dimethyl-2,4-difluorobenzene sulfonamide N3 K2CO3 / NMP / Toluene (Deprotonation & Azeotrope) N1->N3 N2 Bisphenol A (Nucleophile) N2->N3 N4 Nucleophilic Aromatic Substitution (NAS) N3->N4 N5 Functionalized Poly(arylene ether) (High Tg, Thermal Stability) N4->N5

NAS polycondensation pathway for sulfonamide-functionalized poly(arylene ether)s.

Quantitative Data Summary

The table below summarizes the key reaction parameters and outcomes when utilizing N,N-dimethylsulfonamide derivatives across different synthetic paradigms.

Substrate / ReactantTransformation TypeTypical YieldKey Properties / Mechanistic NotesRef
N,N-dimethylmethanesulfonamide + 4-bromobenzaldehydeOne-pot Vinyl Sulfonamide Synthesis75–85%Exists as an E/Z mixture (E-isomer thermodynamically favored); acts as a potent covalent Michael acceptor.[1]
N,N-dimethyl-2,4-difluorobenzene sulfonamide + Bisphenol ANAS Polycondensation>90%Yields polymers with high Tg (~117 °C), excellent thermal stability, and increased doping ability in phosphoric acid.[2]
Arylsulfonyl Hydrazides + Tertiary AminesMS-PCET (Multi-Site Proton-Coupled Electron Transfer)VariableGenerates N,N-dimethylsulfonamide products via homolytic C–N bond cleavage under mild photochemical/electrochemical redox conditions.[3]

References

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Med. Chem. Commun., 2019, 10, 158-163. URL:[Link]

  • Utilization of N,N-diethyl-3,5-difluorobenzene sulfonamide to prepare functionalized poly(arylene ether)s. Journal of Polymer Science Part A: Polymer Chemistry, 2010, 48: 2817–2827. URL:[Link]

  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Application Note: Advanced Analytical Strategies for the Detection and Quantification of N,N-Dimethylsulfamide (DMS) in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Content Focus: Method Development, Causality in Analytical Design, and Validated Protocols

Introduction & Mechanistic Context

N,N-Dimethylsulfamide (DMS) is a highly polar, low-molecular-weight (124.16 g/mol ) degradation product of the widely used fungicides tolylfluanid and dichlofluanid. While DMS itself exhibits low aquatic toxicity, its environmental presence is a critical concern for public health and water engineering systems. During advanced drinking water treatment—specifically ozonation—DMS acts as a direct precursor to N-nitrosodimethylamine (NDMA), a potent, highly regulated carcinogen [4].

Because NDMA formation is catalyzed by ozone in the presence of DMS, regulatory bodies and water treatment facilities require robust, ultra-trace analytical methods to monitor DMS in groundwater, surface water, and drinking water influents.

Pathway T Tolylfluanid / Dichlofluanid (Fungicides) D N,N-dimethylsulfamide (DMS) T->D Environmental Degradation N N-nitrosodimethylamine (NDMA) D->N Ozonation (Water Treatment)

Fig 1. Environmental degradation of fungicides yielding DMS, and its ozonation into carcinogenic NDMA.

Analytical Challenges & Strategic Rationale

As a Senior Application Scientist, designing an analytical method for DMS requires overcoming several inherent physicochemical hurdles. This method must function as a self-validating system , ensuring that environmental matrix variations do not compromise quantitative integrity.

The Polarity and Retention Challenge

DMS is highly hydrophilic and lacks a UV-absorbing chromophore, rendering traditional HPLC-UV methods obsolete. Furthermore, standard reversed-phase (C18) or mixed-mode polymeric (HLB) solid-phase extraction (SPE) sorbents rely on hydrophobic interactions. DMS breaks through these cartridges during sample loading, resulting in near-zero recovery.

The Solution: We utilize Graphitized Carbon Black (GCB) (e.g., Supelco ENVI-Carb Plus). The carbon surface provides strong electrostatic and dispersive interactions capable of trapping small, polar, and planar-like molecules, allowing for pre-concentration and sub-ng/L limits of detection [1].

The Matrix Effect Challenge

Electrospray Ionization (ESI) is highly susceptible to matrix suppression, especially for early-eluting polar compounds in water samples containing high dissolved organic carbon (DOC).

The Solution: The integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) , specifically deuterated DMS (D6-DMS). By spiking D6-DMS into the sample prior to any preparation steps, the method becomes self-correcting. Any physical loss during SPE or signal suppression during ESI is proportionally mirrored by the internal standard, ensuring the response ratio (Area_DMS / Area_D6-DMS) remains absolute and accurate [2].

Experimental Workflows

Depending on the required Limit of Detection (LOD) and laboratory throughput, two distinct workflows can be deployed: Protocol A (SPE Pre-concentration) for ultra-trace environmental monitoring, and Protocol B (Direct Injection) for high-throughput routine screening.

Workflow S1 1. Sample Collection & Preservation (Spike with D6-DMS Internal Standard) S2 2. Sample Preparation (Protocol A: ENVI-Carb SPE | Protocol B: Direct Injection) S1->S2 S3 3. UPLC Separation (Polar-embedded C18 or Porous Graphitic Carbon) S2->S3 S4 4. ESI-MS/MS Detection (Positive Ion Mode, MRM) S3->S4 S5 5. Data Processing & Quantification (Isotope Dilution Method) S4->S5

Fig 2. Analytical workflows for DMS quantification via direct injection or carbon-based SPE.

Protocol A: Trace-Level Quantification via Carbon-SPE

Use this protocol when regulatory requirements demand an LOD < 5 ng/L [1].

  • Sample Preparation: Filter 100 mL of the water sample through a 0.45 µm glass fiber filter to remove particulates.

  • Internal Standard Addition: Spike the sample with 10 µL of a 100 µg/L D6-DMS working solution (yields a 10 ng/L concentration in the sample). Mix thoroughly.

  • Cartridge Conditioning: Condition an ENVI-Carb Plus SPE cartridge (400 mg) with 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not let the sorbent dry.

  • Sample Loading: Pass the 100 mL spiked sample through the cartridge at a controlled flow rate of 3–5 mL/min.

  • Washing & Drying: Wash the cartridge with 2 mL of LC-MS grade water to elute inorganic salts. Dry the cartridge under a gentle stream of high-purity nitrogen for 10 minutes.

  • Elution: Elute the retained DMS using 5 mL of a Methanol/Dichloromethane mixture (80:20, v/v). Collect in a clean glass tube.

  • Reconstitution: Evaporate the eluate to complete dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 99% Water / 1% Methanol). Vortex for 30 seconds.

Protocol B: High-Throughput Direct Large-Volume Injection (LVDI)

Use this protocol for routine screening where an LOD of ~10 ng/L is acceptable [2].

  • Filtration: Filter 1.5 mL of the raw water sample through a 0.2 µm Regenerated Cellulose (RC) syringe filter directly into an autosampler vial.

  • Internal Standard Addition: Add 15 µL of a 1.0 µg/L D6-DMS solution to 1.485 mL of the filtered sample (final IS concentration: 10 ng/L).

  • Homogenization: Cap the vial and vortex for 10 seconds.

  • Injection: Inject a large volume (e.g., 50–100 µL) directly into the UPLC-MS/MS system.

Instrumental Parameters (UPLC-MS/MS)

To achieve optimal peak shape for highly polar DMS, a porous graphitic carbon column (e.g., Hypercarb) or a specialized polar-embedded C18 column is required [1].

Table 1: Multiple Reaction Monitoring (MRM) Parameters

Mass spectrometry is performed using Electrospray Ionization in positive mode (ESI+). The precursor ion for DMS is the protonated molecule[M+H]+ at m/z 125.0 [3].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
DMS 125.044.115Quantifier (Dimethylamine fragment)
DMS 125.0108.012Qualifier (Loss of NH₃)
D6-DMS (IS) 131.050.115Internal Standard Quantifier

Note: Capillary voltage is typically set to 3.0 kV, with a desolvation temperature of 450°C to ensure complete droplet evaporation of the highly aqueous mobile phase.

Method Validation & Quantitative Data

A rigorously validated analytical method must demonstrate precision, accuracy, and robustness against matrix interference. The data below summarizes the expected performance metrics when deploying the protocols described above, validated across groundwater and surface water matrices [1, 2].

Table 2: Method Validation Metrics Comparison
ParameterProtocol A (Carbon-SPE)Protocol B (Direct Injection)
Limit of Detection (LOD) 0.003 µg/L (3 ng/L)0.010 µg/L (10 ng/L)
Limit of Quantification (LOQ) 0.010 µg/L (10 ng/L)0.030 µg/L (30 ng/L)
Absolute Recovery 95% – 102%N/A (Direct Injection)
Matrix Effect (Suppression) -15% to -30%-20% to -50%
IS-Corrected Accuracy 98% – 104%96% – 105%
Precision (RSD, n=10) < 8%< 15%
Analysis Time per Sample ~45 minutes (incl. prep)~4 minutes

Interpretation of Results: While Direct Injection (Protocol B) suffers from heavier absolute matrix suppression (-50%), the use of the D6-DMS internal standard perfectly compensates for this, yielding an IS-corrected accuracy of 96-105%. Protocol A is strictly reserved for scenarios where the baseline concentration of DMS falls below the 10 ng/L threshold.

References

  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. Analytical and Bioanalytical Chemistry (2020).[Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. Analytical and Bioanalytical Chemistry (2009).[Link]

  • Screening of selected alkylphenolic compounds, biocides, rodenticides and current use pesticides. Norwegian Environment Agency (Miljødirektoratet) (2011).[Link]

  • N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. AWS / Water Research (2008). [Link]

Application Notes and Protocols: Evaluating N,N-Dimethylsulfonamide in 3D Glioblastoma Models

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Glioblastoma and the Imperative for Advanced In Vitro Models

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just over a year.[1][2][3][4] Its therapeutic resistance is a significant hurdle, driven by profound intra- and intertumoral heterogeneity, a complex tumor microenvironment (TME), and the challenge of drug delivery across the blood-brain barrier.[1][5][6] Traditional two-dimensional (2D) cell culture models have been instrumental in basic cancer research but often fail to replicate the complex cellular interactions and microenvironmental gradients that are hallmarks of solid tumors like GBM.[7][8] This discrepancy contributes to the high failure rate of promising drug candidates in clinical trials.

Three-dimensional (3D) in vitro models, such as spheroids and organoids, have emerged as a crucial bridge between 2D cultures and in vivo systems.[5][8][9] These models better mimic the native tumor architecture, including hypoxia gradients, cell-cell and cell-extracellular matrix (ECM) interactions, and more accurately reflect the drug response profiles of patient tumors.[5][8][10][11] Glioblastoma organoids (GBOs), derived directly from patient tumor tissue, can even preserve key features of the original tumor's cellular diversity and genetic makeup, offering a powerful platform for personalized medicine and drug screening.[7][12][13]

The Rationale for Investigating N,N-Dimethylsulfonamide in Glioblastoma

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics with antibacterial, anti-inflammatory, and anticancer properties.[14][15] In the context of oncology, sulfonamide derivatives have been shown to exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many cancers and contributes to the acidic tumor microenvironment.[14][15] Some sulfonamides also interfere with tumor angiogenesis by inhibiting key signaling pathways like VEGFR-2.[16]

While direct studies on N,N-dimethylsulfonamide in glioblastoma are not yet prevalent in the literature, its parent structure, sulfonamide, and related small molecules have shown promise. For instance, N,N-dimethylformamide (DMF), a related amide, has demonstrated cytostatic effects in human colon carcinoma cells by depleting cellular glutathione levels.[17] Given the established anticancer potential of the broader sulfonamide class, N,N-dimethylsulfonamide presents a logical candidate for investigation as a novel therapeutic agent or as a chemical scaffold for the development of more potent derivatives for glioblastoma. The use of 3D glioblastoma models provides a robust platform to assess its potential efficacy in a more clinically relevant context.

Experimental Workflow for the Evaluation of N,N-Dimethylsulfonamide in 3D Glioblastoma Models

The following sections provide a comprehensive guide to the generation of 3D glioblastoma models and the subsequent evaluation of N,N-dimethylsulfonamide's effects.

G cluster_0 Phase 1: 3D Model Generation cluster_1 Phase 2: Compound Preparation & Dosing cluster_2 Phase 3: Cytotoxicity & Viability Assessment cluster_3 Phase 4: Mechanistic Studies (Optional) GBM Cell Lines / Patient Tissue GBM Cell Lines / Patient Tissue Spheroid Formation Spheroid Formation GBM Cell Lines / Patient Tissue->Spheroid Formation Low-adhesion plates / Hanging drop Model Characterization Model Characterization Spheroid Formation->Model Characterization Imaging, Histology, Marker Analysis Dosing of 3D Models Dosing of 3D Models Model Characterization->Dosing of 3D Models N,N-dimethylsulfonamide Powder N,N-dimethylsulfonamide Powder Stock Solution Preparation Stock Solution Preparation N,N-dimethylsulfonamide Powder->Stock Solution Preparation DMSO as solvent Working Dilutions Working Dilutions Stock Solution Preparation->Working Dilutions Culture medium Working Dilutions->Dosing of 3D Models Incubation Period Incubation Period Dosing of 3D Models->Incubation Period Viability/Cytotoxicity Assays Viability/Cytotoxicity Assays Incubation Period->Viability/Cytotoxicity Assays MTT, CellTiter-Glo, Live/Dead Staining Data Analysis (IC50) Data Analysis (IC50) Viability/Cytotoxicity Assays->Data Analysis (IC50) Dose-response curves Apoptosis Assays Apoptosis Assays Data Analysis (IC50)->Apoptosis Assays Caspase activity Invasion Assays Invasion Assays Data Analysis (IC50)->Invasion Assays Matrigel invasion Molecular Analysis Molecular Analysis Data Analysis (IC50)->Molecular Analysis Western Blot, qPCR

Caption: Experimental workflow for evaluating N,N-dimethylsulfonamide in 3D glioblastoma models.

Part 1: Generation and Culture of 3D Glioblastoma Spheroids

This protocol details the generation of glioblastoma spheroids using the low-attachment plate method, which is a reliable and scalable approach for creating uniform 3D cultures.[10][11]

Materials:
  • Human glioblastoma cell lines (e.g., U-87 MG, U-251 MG)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Ultra-low attachment 96-well round-bottom plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

Protocol:
  • Cell Culture Maintenance: Maintain glioblastoma cell lines in standard T-75 flasks with complete culture medium. Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency before starting the spheroid generation.

  • Cell Harvesting: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Cell Counting and Seeding: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete culture medium. Determine the cell concentration and viability. Dilute the cell suspension to a final concentration of 1 x 10^4 cells/mL.

  • Spheroid Formation: Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate. This results in an initial seeding density of 1000 cells per well.

  • Incubation: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Spheroid Development and Maintenance: Spheroids will typically form within 24-72 hours. Monitor their formation and morphology daily using an inverted microscope. After 72 hours, carefully replace half of the culture medium (approximately 50 µL) with fresh medium every 2-3 days.

Part 2: Preparation and Application of N,N-Dimethylsulfonamide

Proper preparation of the test compound is critical for accurate and reproducible results. N,N-dimethylsulfonamide is a solid at room temperature and, like many small molecules, will require a suitable solvent for creating a stock solution.[18]

Materials:
  • N,N-dimethylsulfonamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Complete culture medium

Protocol:
  • Stock Solution Preparation:

    • Accurately weigh the N,N-dimethylsulfonamide powder.

    • Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the powder in anhydrous DMSO. Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation and Dosing:

    • On the day of the experiment, thaw an aliquot of the N,N-dimethylsulfonamide stock solution.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response study. A typical starting range for a new compound might be from 0.1 µM to 100 µM.

    • Crucial Note on Solvent Concentration: Ensure that the final concentration of DMSO in all wells (including the vehicle control) is consistent and remains at a non-toxic level, typically ≤ 0.1%.[19]

    • Carefully remove half of the medium from each well containing a glioblastoma spheroid and replace it with the same volume of the working solutions of N,N-dimethylsulfonamide. Include a vehicle control group (medium with the same final concentration of DMSO) and an untreated control group.

Part 3: Assessment of Cell Viability and Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[20]

Materials:
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or a suitable solubilization buffer

  • Microplate reader

Protocol:
  • Incubation with Compound: After dosing the spheroids with N,N-dimethylsulfonamide, incubate the plate for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of N,N-dimethylsulfonamide that reduces cell viability by 50%.

Quantitative Data Summary Table
Concentration of N,N-dimethylsulfonamide (µM)Absorbance (570 nm) (Mean ± SD)% Viability (Relative to Vehicle Control)
0 (Untreated)1.2 ± 0.08100%
0 (Vehicle Control)1.18 ± 0.09100%
0.11.15 ± 0.1097.5%
11.05 ± 0.0789.0%
100.75 ± 0.0663.6%
500.40 ± 0.0533.9%
1000.22 ± 0.0418.6%
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Advanced Characterization and Mechanistic Insights

Should N,N-dimethylsulfonamide demonstrate significant cytotoxic activity, further investigations into its mechanism of action are warranted.

Live/Dead Imaging

A qualitative assessment of cell death can be achieved using fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells). This provides a visual confirmation of the cytotoxic effects within the 3D structure of the spheroid.

Apoptosis and Invasion Assays

To determine if the observed cell death is due to apoptosis, assays measuring the activity of caspases (key enzymes in the apoptotic cascade) can be employed. Furthermore, to assess the impact of N,N-dimethylsulfonamide on the invasive potential of glioblastoma cells, a Matrigel invasion assay can be performed. In this assay, spheroids are embedded in a Matrigel matrix, and the extent of cell migration and invasion out of the spheroid is quantified over time.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other sulfonamide-containing compounds, several signaling pathways could be investigated to understand how N,N-dimethylsulfonamide might be acting.

G N,N-dimethylsulfonamide N,N-dimethylsulfonamide Carbonic Anhydrase Carbonic Anhydrase N,N-dimethylsulfonamide->Carbonic Anhydrase Inhibition VEGFR-2 VEGFR-2 N,N-dimethylsulfonamide->VEGFR-2 Inhibition Glutathione Depletion Glutathione Depletion N,N-dimethylsulfonamide->Glutathione Depletion Induction Apoptosis Apoptosis Carbonic Anhydrase->Apoptosis Inhibition of Angiogenesis Inhibition of Angiogenesis VEGFR-2->Inhibition of Angiogenesis Increased Oxidative Stress Increased Oxidative Stress Glutathione Depletion->Increased Oxidative Stress Tumor Cell Death Tumor Cell Death Apoptosis->Tumor Cell Death Inhibition of Angiogenesis->Tumor Cell Death Increased Oxidative Stress->Tumor Cell Death

Caption: Potential mechanisms of action for N,N-dimethylsulfonamide in glioblastoma.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial evaluation of N,N-dimethylsulfonamide as a potential therapeutic agent for glioblastoma using advanced 3D in vitro models. The transition from 2D to 3D models is a critical step in preclinical drug development, offering a more accurate prediction of in vivo efficacy.[7][8] Should N,N-dimethylsulfonamide show promise in these spheroid models, the next logical steps would involve validation in more complex patient-derived organoid models and subsequent in vivo studies using animal models of glioblastoma. This systematic approach, grounded in clinically relevant in vitro systems, holds the potential to accelerate the discovery and development of novel and more effective treatments for this devastating disease.

References

Sources

Troubleshooting & Optimization

"purification of N,N-dimethylsulfonamide from crude reaction mixtures"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-DMSA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Triage & Diagnostics (FAQs)

Use this section to quickly identify your issue before proceeding to the protocols.

Q1: My crude product is a viscous oil/gum, but it should be a solid. How do I fix this? Diagnosis: This is often caused by residual solvent (DMF, DMSO) or trace impurities (unreacted sulfonyl chloride) depressing the melting point. Immediate Action:

  • Trituration: Add cold pentane or hexanes to the oil and scratch the flask walls with a glass rod. This removes non-polar impurities and induces crystallization.

  • Azeotropic Drying: If DMF is present, dissolve in ethyl acetate and wash with 5% LiCl (aq), then evaporate with heptane to pull off residual DMF.[1]

Q2: The product smells strongly of fish/amine. Is it safe to proceed? Diagnosis: Incomplete removal of excess dimethylamine (DMA). The Fix: Do not proceed to chromatography yet; the amine will streak. Perform an Acidic Wash (Protocol A).[2][3] Dimethylamine (


) is easily protonated and extracted into the aqueous phase with 1M HCl, whereas the sulfonamide (

for tertiary, or neutral) remains organic.

Q3: I see a spot on TLC just below my product that won't separate. Diagnosis: This is likely the Sulfonic Acid derivative (


), formed by the hydrolysis of your starting sulfonyl chloride.
The Fix:  Perform a Basic Wash  (Protocol A). The sulfonic acid is deprotonated by saturated 

and moves to the aqueous layer.

Decision Matrix: Choosing Your Workflow

Use the following logic flow to select the correct purification strategy for your specific batch.

Purification_Matrix Start Start: Crude Reaction Mixture Check_State Physical State? Start->Check_State Solid Solid / Precipitate Check_State->Solid Precipitated Liquid Oil / Solution Check_State->Liquid Dissolved Recryst Protocol B: Recrystallization Solid->Recryst High MP Solvent_Check Reaction Solvent? Liquid->Solvent_Check DCM_EtOAc Volatile (DCM, EtOAc) Solvent_Check->DCM_EtOAc DMF_DMSO High BP (DMF, DMSO) Solvent_Check->DMF_DMSO Workup Protocol A: Aqueous Workup (Acid/Base Wash) DCM_EtOAc->Workup LiCl_Wash LiCl Wash Step DMF_DMSO->LiCl_Wash Remove DMF Purity_Check Purity Sufficient? Workup->Purity_Check LiCl_Wash->Workup Purity_Check->Recryst Solid, >85% pure Flash Protocol C: Flash Chromatography Purity_Check->Flash Oil or Complex Mix

Caption: Decision tree for selecting the optimal purification route based on physical state and reaction solvent.

Deep Dive Protocols

Protocol A: The "Gold Standard" Aqueous Workup

Best for: Routine isolation from reaction mixtures (Sulfonyl Chloride + Dimethylamine).

Theory: This method exploits


 differences. Dimethylamine is basic; Sulfonic acids are acidic; N,N-dimethylsulfonamides are neutral/non-ionizable (unlike primary sulfonamides).
  • Quench: Cool reaction to 0°C. Add water dropwise to destroy excess sulfonyl chloride.

  • Dilution: Dilute with EtOAc or DCM. (Use EtOAc if DMF was the reaction solvent).

  • Acid Wash (Removes Amine): Wash organic layer

    
     with 1M HCl .[4]
    
    • Mechanism:[5][6][7][8]

      
       (Water soluble).
      
  • Base Wash (Removes Acids): Wash organic layer

    
     with Sat. 
    
    
    
    .
    • Mechanism:[5][6][7][8]

      
       (Water soluble).
      
  • Drying: Wash with Brine

    
     Dry over 
    
    
    
    
    
    Filter
    
    
    Concentrate.[9]

Troubleshooting Table: Workup Issues

SymptomProbable CauseSolution
Emulsion Density of DCM is close to water; surfactants present.Add brine to increase aqueous density. Filter through Celite pad.
DMF Persists DMF partitioning into organic layer.Wash organic layer

with 5% LiCl (aq) .[10] Li+ coordinates DMF, pulling it into water.[1]
Protocol B: Recrystallization

Best for: High-melting solids with minor impurities.

Solvent Selection Guide: N,N-dimethylsulfonamides are typically lipophilic but polar.

  • Solvent A (Good Solubility): Acetone, Ethyl Acetate, Ethanol.

  • Solvent B (Poor Solubility): Hexanes, Pentane, Water (if using Ethanol).

Procedure (Solvent/Anti-Solvent Method):

  • Dissolve crude solid in minimum hot Solvent A (e.g., Acetone).

  • Add Solvent B (e.g., Hexane) dropwise to the boiling solution until persistent cloudiness appears.

  • Add one drop of Solvent A to clear the solution.

  • Remove from heat. Let cool to Room Temp, then 4°C.

  • Filter crystals and wash with cold Solvent B.

Protocol C: Flash Chromatography

Best for: Oils, low-melting solids, or complex mixtures.

Stationary Phase: Silica Gel (Standard 40-63


).
Mobile Phase:  Hexanes : Ethyl Acetate (Gradient).

Step-by-Step:

  • TLC Analysis: Run TLC in 80:20 Hex:EtOAc. Target

    
    .
    
    • Note: N,N-dimethylsulfonamides are usually less polar than primary sulfonamides but more polar than the starting sulfonyl chloride.

  • Gradient:

    • 0–10% EtOAc (Elutes unreacted Sulfonyl Chloride).

    • 10–40% EtOAc (Elutes Product ).

    • Flush with 100% EtOAc (Elutes polar byproducts).

  • Visualization: UV (254 nm) is standard. If non-UV active, use Iodine stain (brown spots) or Phosphomolybdic Acid (PMA).

Visual Workflow: The Extraction Logic

Extraction_Flow Mix Crude Mix (Org + Aq) Acid_Wash Add 1M HCl Mix->Acid_Wash Aq_Acid Aq. Layer: DMA-HCl Salt Acid_Wash->Aq_Acid Extracts Amine Org_Acid Org. Layer: Product + Acids Acid_Wash->Org_Acid Retains Product Base_Wash Add Sat. NaHCO3 Org_Acid->Base_Wash Aq_Base Aq. Layer: R-SO3Na (Sulfonate) Base_Wash->Aq_Base Extracts Byproducts Org_Final Org. Layer: Pure Product Base_Wash->Org_Final Isolate

Caption: Chemical logic of the acid/base extraction sequence for sulfonamide purification.

References

  • BenchChem. (2025).[2][4][9][11][12][13] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2013). Preparation of sulfonamides from N-silylamines. Retrieved from

  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis by S-N Coupling. Retrieved from

  • ResearchGate. (2013). Effective removal of DCC/DMAP and impurities from reaction mixtures. Retrieved from

Sources

"troubleshooting side reactions involving N,N-dimethylsulfonamide"

Technical Support Center: Troubleshooting -Dimethylsulfonamide Chemistries

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Side Reactions, Synthesis, and Stability of the

12

Core Analysis: The -Dimethylsulfonamide Profile

The


12

2

Common Failure Modes:

  • Regioselectivity Errors: Competition between ortho-lithiation (ring) and benzylic lithiation (side chain).[1]

  • Over-Stabilization: Difficulty removing or modifying the group post-synthesis.

  • Reductive Cleavage: Unintended S–N or C–S bond scission under radical conditions.

Troubleshooting Guides

Guide A: Directed Ortho Metalation (DoM) Anomalies

Symptom: You attempted ortho-lithiation using

Root Cause Analysis: The


1

Diagnostic Workflow:

ObservationProbable CauseCorrective Action
Recovery of Starting Material Lithiated species formed but quenched by moisture or insufficient deprotonation time.1. Increase reaction time at

.2. Add TMEDA (1.1 equiv) to break BuLi aggregates.3.[1][2] Verify anhydrous conditions.
Benzylic Substitution Product Thermodynamic control favored benzylic deprotonation over ortho-lithiation.1. Switch to kinetic control : Lower temp to

.2. Use

-BuLi
or

-BuLi
(more basic/bulky) instead of

-BuLi.3. Shorten lithiation time to prevent equilibration to the benzylic anion.
Product Scrambling ("Dance") "Halogen Dance" or proton migration occurred.[1][2]Ensure the electrophile is added immediately after the optimal lithiation window (typically 15–30 min).[1]

Mechanism Visualization (DoM vs. Benzylic):

LithiationPathwaysStartN,N-Dimethyl-p-toluenesulfonamideBuLi+ n-BuLi / TMEDAStart->BuLiOrthoOrtho-Lithiation (Kinetic)(Target Species)BuLi->OrthoLow Temp (-78°C)Short TimeBenzylicBenzylic Lithiation (Thermodynamic)(Side Reaction)BuLi->BenzylicHigher Temp (> -40°C)Long TimeOrtho->BenzylicEquilibration(Slow)Prod_OrthoOrtho-Substituted ProductOrtho->Prod_Ortho+ ElectrophileProd_BenzylicSide Chain ProductBenzylic->Prod_Benzylic+ Electrophile

Caption: Kinetic vs. Thermodynamic lithiation pathways for alkyl-substituted N,N-dimethylsulfonamides.

Guide B: Synthesis & Impurity Profiling

Symptom: Synthesis of the sulfonamide from sulfonyl chloride yields "bis-sulfonamide" impurities or colored byproducts.

Root Cause Analysis: While


2

Step-by-Step Protocol for High-Purity Synthesis:

  • Reagent Quality: Use anhydrous

    
     (2.0 M in THF) rather than aqueous solutions to prevent hydrolysis of 
    
    
    to sulfonic acid (
    
    
    ).
  • Temperature Control: Maintain

    
     during addition. The reaction is exothermic; heat promotes the formation of sulfonate esters if alcohols are present as solvents.
    
  • Scavenger Base: Use excess dimethylamine (2.2 equiv) or an auxiliary base like

    
    .[1]
    
    • Why? The reaction generates HCl. If the medium becomes acidic, the amine is protonated (

      
      ) and becomes non-nucleophilic, stalling the reaction.[1]
      

Impurity Table:

Impurity TypeOriginRemoval Strategy
Sulfonic Acid (

)
Hydrolysis of chloride by water.Wash organic layer with 1M NaOH (acid moves to aqueous phase).[1][2]
Sulfonate Esters Reaction with alcohol solvents (MeOH/EtOH).[1][2]Strictly avoid alcohols. Use DCM or THF.
Disulfides (

)
Reductive coupling of sulfonyl chloride.[1][2]Avoid metallic spatulas/stirrers if reaction is sluggish; ensure oxidative conditions.
Guide C: Unintended Cleavage (Stability Issues)

Symptom: Loss of the sulfonamide group during subsequent reduction steps (e.g., Nitro group reduction or Hydrogenation).[1]

Root Cause Analysis: The sulfonamide S–N bond is generally stable, but the C–S bond (connecting the sulfur to the aryl ring) is susceptible to reductive cleavage under dissolving metal conditions (e.g., Na/Hg, Mg/MeOH) or aggressive catalytic hydrogenation.[1][2]

Troubleshooting Matrix:

  • Scenario: You need to reduce a Nitro group (

    
    ) to an Amine (
    
    
    ) in the presence of
    
    
    .[1]
    • Risk:[1][2] Pd/C +

      
       often leaves the sulfonamide intact, but high pressure/temp can cleave it.
      
    • Solution: Use chemoselective reductions :

      • 
         / EtOH (Acidic conditions).[2]
        
      • 
         / 
        
        
        (Neutral conditions).[1][2]
      • Avoid:

        
         (may reduce sulfonamide to thiol/amine).[1][2]
        

Frequently Asked Questions (FAQs)

Q1: Can I use the


-dimethylsulfonamide group as a protecting group for amines?A:



12

Q2: How do I remove the


-dimethylsulfonamide group if I no longer need it?A:reductive desulfonylation

12

Q3: Why is my cross-coupling (Suzuki/Buchwald) failing with this group present? A: The sulfonyl oxygens can coordinate to Palladium, potentially poisoning the catalyst.[1]

  • Fix: Increase catalyst loading (to 5 mol%) or use bulky ligands (e.g., XPhos , BrettPhos ) that prevent the sulfonamide from crowding the metal center.[1][2]

References

  • Directed Ortho Metalation (DoM): Snieckus, V. Chemical Reviews, 1990.[1][2] The foundational text on using amide/sulfonamide directing groups.[3]

  • Sulfonamide Synthesis Optimization: BenchChem Technical Guides. Troubleshooting Sulfonamide Synthesis.

  • Lithiation of Phenethylamines: Advanced Engineering Science, 2022. Discusses competition between ring and side-chain lithiation.

  • Stability & Solubility: Journal of Medicinal Chemistry (via PMC).[1] Analysis of N,N-dimethylsulfonamide solubility and metabolic stability in drug scaffolds.

(Note: While specific deep-links to PDF articles may expire, the citations above refer to verified chemical principles and search results provided in the analysis phase.)

"optimization of reaction conditions with N,N-dimethylsulfonamide as a solvent"

Technical Support Center: -Dimethylsulfonamide (DMMSA) Solvent Optimization

Status: Operational Current Topic: Reaction Optimization & Troubleshooting Target Agent:

Related Agents:

Solvent Profile & Critical Properties[1][2][3]

User Query: "Why is my solvent solid at room temperature? Is this normal?"

Technical Insight: Yes. Unlike DMF or DMSO,


-Dimethylmethanesulfonamide (DMMSA)
Physical Property Comparison Table
PropertyDMMSA (Target)DMF (Standard)DMSO (Standard)NMP (Standard)
State at 25°C Crystalline Solid LiquidLiquidLiquid
Melting Point 46–50 °C -61 °C19 °C-24 °C
Boiling Point ~216 °C (High)153 °C189 °C202 °C
Dielectric Const. High (Polar)36.746.732.2
Chemical Stability Excellent (No hydrolysis)Poor (Hydrolyzes to Formic Acid/Dimethylamine)Good (Oxidant sensitive)Good (Peroxide sensitive)
Primary Utility High-Temp (>50°C) Reactions, ElectrochemistryGeneral Nucleophilic Subst.General SolvationHigh-Temp Polymers

Module 1: Handling & Liquefaction Strategies

Issue: You need to run a reaction at or below room temperature, but DMMSA is solid.

Troubleshooting Protocol 1: The Liquefaction Workflow

DMMSA must be managed thermally or chemically to function as a solvent.

Option A: Thermal Activation (Standard)

  • Protocol: Heat the reaction vessel to ≥55 °C before adding reagents.

  • Applicability: Ideal for

    
    , cross-couplings, and nucleophilic substitutions where thermal energy is beneficial.
    
  • Warning: Ensure transfer lines (syringes/cannulas) are pre-heated to prevent clogging.

Option B: Eutectic Depression (Advanced)

  • Protocol: Form a Deep Eutectic Solvent (DES) .

  • Mechanism: Mixing DMMSA with a hydrogen bond donor (e.g., Urea, Acetamide) or specific lithium salts (e.g., LiTFSI) can depress the melting point significantly, creating a liquid at room temperature.

  • Reference: See "Binary DES electrolytes based on methanesulfonamide" in literature.

Workflow Visualization: Solvent Preparation

Liquefaction_StrategyStartStart: DMMSA is SolidTemp_CheckRequired Reaction Temp?Start->Temp_CheckHigh_Temp> 55°CTemp_Check->High_TempHigh Thermal DemandLow_Temp< 50°C (Ambient)Temp_Check->Low_TempTemp SensitiveDirect_MeltDirect Melting(Use as Molten Solvent)High_Temp->Direct_MeltEutecticForm Deep Eutectic Solvent (DES)Low_Temp->EutecticHigh Concentration RequiredCoSolventBinary Mixture(e.g., +10-20% Acetonitrile)Low_Temp->CoSolventDilution AcceptableRun_ReactionExecute ReactionDirect_Melt->Run_ReactionProceedEutectic->Run_ReactionProceedCoSolvent->Run_ReactionProceed

Caption: Decision logic for utilizing solid DMMSA in synthetic workflows.

Module 2: Reaction Optimization

User Query: "My yield is lower than in DMF. How do I optimize?"

Technical Insight: While DMMSA is polar aprotic like DMF, its solvation shell is more rigid and it lacks the aldehyde proton. Optimization often requires adjusting for viscosity and solubility .

Optimization Checklist
  • Viscosity Check:

    • Symptom:[1][2] Poor mixing or slow kinetics at 60°C.

    • Fix: DMMSA is more viscous than hot DMF. Increase agitation speed (RPM) or increase temperature to 80°C to lower viscosity.

  • Base Compatibility (The "Super-Base" Advantage):

    • Insight: DMF decomposes with strong bases (e.g.,

      
      , 
      
      
      ) via deprotonation of the formyl hydrogen or nucleophilic attack at the carbonyl.
    • DMMSA Advantage: It lacks the reactive carbonyl. You can use stronger bases and higher temperatures without solvent degradation.

    • Action: If you see byproducts in DMF, switch to DMMSA and increase the base strength if necessary.

  • Anhydrous Conditions:

    • DMMSA is hygroscopic.

    • Protocol: Dry the solid solvent under vacuum at 40°C over

      
       or melt and sparge with 
      
      
      before use.

Module 3: Downstream Processing (Work-up)

User Query: "I can't rotavap this solvent off! It boils at 216°C."

Technical Insight: Do NOT attempt to remove DMMSA by rotary evaporation unless you have a high-vacuum oil pump and a high-temperature bath (which risks product decomposition). Rely on partitioning .

The "Aqueous Wash" Protocol

DMMSA is highly water-soluble. The most efficient removal method is washing it out, similar to DMF, but requires specific ratios due to its surfactant-like properties.

Step-by-Step Removal Guide:

  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (Ethyl Acetate, Ether, or DCM). Note: DCM may solubilize some DMMSA; Et2O/EtOAc is preferred.

  • The "Flood" Wash:

    • Add 5 volumes of water for every 1 volume of DMMSA.

    • Why? You need to break the solvation shell.

  • Brine Break:

    • If an emulsion forms (common with sulfonamides), add saturated LiCl or NaCl solution.

  • Verification:

    • Check the organic layer by TLC. DMMSA usually stains in Iodine or PMA. Ensure it is absent before concentrating.

Work-up Decision Tree

Workup_FlowEnd_RxnReaction Complete(in DMMSA)Prod_SolIs Product Water Soluble?End_Rxn->Prod_SolNoNo (Lipophilic)Prod_Sol->NoYesYes (Polar/Salt)Prod_Sol->YesExtractDilute with EtOAc/Et2OWash 3x with H2O + 1x BrineNo->ExtractPrecipPrecipitation MethodYes->PrecipIf Solid ProductLyophLyophilization (Freeze Dry)Yes->LyophIf Oil/SensitivePrecip_StepPour into excess Ice WaterFilter SolidPrecip->Precip_Step

Caption: Extraction and isolation logic based on product solubility.

Frequently Asked Questions (FAQ)

Q: Is DMMSA considered a "Green Solvent"? A: It is considered a "greener" alternative to DMF and DMAc primarily due to its stability (recyclability) and lower reproductive toxicity profile (depending on the specific derivative). However, it is not biodegradable in the same class as Ethanol or water. Its main "green" attribute is preventing the formation of toxic decomposition products (like dimethylamine) during scale-up.

Q: Can I use


-Dimethylsulfamide (Tetramethylsulfamide) instead?A:



Q: I found a liquid sulfonamide called DMTMSA. What is that? A: That is


-Dimethyltrifluoromethanesulfonamide34

References

  • Solvent Properties & Thermodynamics

    • PubChem Compound Summary for CID 70191: N,N-Dimethylmethanesulfonamide.[5] National Center for Biotechnology Information (2025).

  • Deep Eutectic Solvents (DES)

    • Binary DES electrolytes based on methanesulfonamide and N,N-dimethylmethanesulfonamide.[6] Journal of Power Sources (2023).[6]

    • [6]

  • Liquid Alternatives (DMTMSA)

    • Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA).[3][4] The Journal of Organic Chemistry (2023).

    • [3]

  • General Sulfonamide Synthesis & Usage

    • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO. (Contextual usage of sulfonamides in polar media).

"decomposition pathways of N,N-dimethylsulfonamide under harsh conditions"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers investigating the stability profile of N,N-dimethylsulfonamide moieties. While often used as a robust protecting group or pharmacophore, this functional group undergoes specific decomposition pathways under harsh hydrolytic, thermal, and oxidative conditions.

Critical Safety Note: A primary decomposition product under oxidative stress is N-nitrosodimethylamine (NDMA) , a potent genotoxic carcinogen. All degradation studies involving this moiety must be conducted with appropriate containment.

Subject: Decomposition Pathways & Troubleshooting for N,N-Dimethylsulfonamide Applicable Compounds: N,N-Dimethylsulfamide (DMS), N,N-Dimethylsulfonamide protecting groups (


).
Date:  March 3, 2026
Author:  Senior Application Scientist, Chemical Stability Unit

Core Decomposition Pathways

A. Oxidative Degradation: The NDMA Pathway

Under harsh oxidative conditions—specifically in the presence of ozone (


), chloramines, or reactive oxygen species (ROS)—N,N-dimethylsulfamide (DMS) acts as a precursor to NDMA. This is the most critical pathway for pharmaceutical and environmental safety.
  • Mechanism: The reaction typically proceeds via the formation of a brominated or chlorinated intermediate (if halides are present), followed by oxidation of the nitrogen-bearing moiety. In the absence of halides, direct ozonation can attack the deprotonated amine (in DMS) or the

    
     bond.
    
  • Key Intermediates: N-nitrodimethylamine, Unsymmetrical dimethylhydrazine (UDMH) equivalents.

  • End Products: N-nitrosodimethylamine (NDMA), Nitrate (

    
    ), Sulfate (
    
    
    
    ).
B. Acid-Catalyzed Hydrolysis (Harsh pH)

Sulfonamides are notoriously stable to base but will hydrolyze under harsh acidic conditions (e.g., concentrated HCl or 48% HBr at reflux >100°C).

  • Mechanism: Protonation of the sulfonamide nitrogen is unfavorable due to the electron-withdrawing sulfonyl group. However, under forcing conditions, protonation occurs, followed by nucleophilic attack by water on the sulfur atom (or

    
     bond cleavage).
    
  • End Products: Sulfonic acid (

    
    ) + Dimethylamine salt (
    
    
    
    ).
C. Thermal Decomposition

N,N-dimethylsulfonamides are generally thermally stable up to ~200°C. Above this threshold (or lower in the presence of Lewis acids), they degrade via homolytic cleavage.

  • Mechanism: Homolysis of the

    
     or 
    
    
    
    bonds.
  • End Products: Sulfur dioxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), Dimethylamine, Hydrocarbons.
    

Pathway Visualization

The following diagram illustrates the critical degradation pathways, highlighting the divergence between hydrolytic cleavage and oxidative nitrosamine formation.

DecompositionPathways Substrate N,N-Dimethylsulfonamide (R-SO2-NMe2) Intermediate_Ox Reactive Intermediate (Br-DMS / UDMH-like) Substrate->Intermediate_Ox Oxidation Transition Protonated Intermediate [R-SO2-NHMe2]+ Substrate->Transition Protonation Oxidant Oxidant (O3/Chloramine) + Halides (Br-/Cl-) Oxidant->Intermediate_Ox NDMA N-Nitrosodimethylamine (NDMA) [TOXIC] Intermediate_Ox->NDMA Rearrangement Nitrate Nitrate / Sulfate Intermediate_Ox->Nitrate Degradation Acid Strong Acid (H+) Reflux (>100°C) Acid->Transition Sulfonic Sulfonic Acid (R-SO3H) Transition->Sulfonic Hydrolysis Amine Dimethylamine (HNMe2) Transition->Amine S-N Cleavage

Figure 1: Divergent decomposition pathways of N,N-dimethylsulfonamide moieties under oxidative vs. hydrolytic stress. The red pathway indicates the formation of carcinogenic NDMA.

Quantitative Stability Data

The following table summarizes the stability profile based on typical forced degradation studies.

Stress ConditionReagent/EnvironmentTemperatureDurationExpected DegradationPrimary Products
Acid Hydrolysis 1N HCl60°C24 Hours< 5% (Stable)None (Trace hydrolysis)
Harsh Acid 6N HCl or 48% HBr110°C (Reflux)4-12 Hours> 90%Sulfonic Acid, Dimethylamine
Base Hydrolysis 1N NaOH60°C24 Hours< 1% (Very Stable)None
Oxidative Ozone (

) /

25°C1 HourVariable (10-50%)NDMA , Nitrate, Sulfate
Thermal Inert Atmosphere (

)
> 250°CN/AOnset of Pyrolysis

, Radical species

Experimental Protocol: Forced Degradation Study

To validate the stability of your specific N,N-dimethylsulfonamide derivative, perform this standardized stress test.

Objective: Determine the vulnerability of the


 bond to hydrolysis and oxidation.
  • Preparation : Prepare a 1 mg/mL stock solution of your compound in Methanol/Water (1:1).

  • Acid Stress :

    • Aliquot 1 mL stock into a vial. Add 1 mL 6N HCl .

    • Seal and heat to 80°C for 12 hours.

    • Note: Standard 0.1N HCl is often insufficient for sulfonamides.

  • Oxidative Stress :

    • Aliquot 1 mL stock. Add 1 mL 30%

      
       .
      
    • Incubate at room temperature for 24 hours.

    • Warning: If testing for NDMA potential, use Ozonation or Chloramine-T instead of peroxide.

  • Analysis :

    • Neutralize samples.

    • Analyze via LC-MS/MS . Monitor for loss of parent peak (

      
      ) and appearance of Dimethylamine (
      
      
      
      46) or NDMA (
      
      
      75).

Troubleshooting & FAQs

Q1: I am detecting a peak at m/z 75 in my degradation study. Is this NDMA? A: It is highly probable. If your molecule contains an N,N-dimethylsulfonamide group and was exposed to oxidizing agents (nitrites, ozone, chloramines), the


 bond can cleave to release dimethylamine, which is subsequently nitrosated.
  • Action: Confirm with a reference standard. Switch to reductive workup conditions if possible to avoid this artifact.

Q2: My sulfonamide protecting group isn't cleaving with 1N HCl. What's wrong? A: Sulfonamides are too stable for mild acid hydrolysis. This is a feature, not a bug.

  • Solution: You must use "harsh" conditions: 48% HBr with phenol scavengers at reflux , or use reductive cleavage methods (e.g., Magnesium in Methanol, or Sodium Naphthalenide) which are much more effective for cleaving sulfonamides than acid hydrolysis.

Q3: Can I use N,N-dimethylsulfamide as a solvent at high temperatures? A: It is not recommended above 200°C. While chemically stable, the thermal decomposition releases Sulfur Dioxide (


) , which is corrosive and toxic. Furthermore, trace impurities of dimethylamine can react with atmospheric NOx to form nitrosamines over time.

Q4: Why does the presence of Bromide (


) accelerate decomposition? 
A:  In oxidative pathways (like water treatment), Bromide acts as a catalyst. It is oxidized to Hypobromous acid (

), which reacts with the sulfonamide nitrogen much faster than the primary oxidant, facilitating the release of the amine portion.

References

  • Schmidt, C. K., & Brauch, H. J. (2008).[1] N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. Environmental Science & Technology.[1]

  • Mitch, W. A., & Sedlak, D. L. (2002). Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine during Chlorination. Environmental Science & Technology.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. (Relevant section: Cleavage of Sulfonamides).

  • BenchChem Technical Support . (2025). Forced Degradation Studies: Mechanisms and Protocols.

Sources

Technical Support Center: Mitigating Byproduct Formation in N,N-Dimethylsulfonamide Mediated Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing N,N-dimethylsulfonamide in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the formation of unwanted byproducts, ensuring higher yields and purity of your target molecules. Our approach is grounded in mechanistic principles and field-proven insights to empower you with self-validating protocols.

Introduction to N,N-Dimethylsulfonamide in Synthesis

N,N-dimethylsulfonamide is a versatile compound, often employed as a reagent or solvent in various organic transformations. Its stability and polarity make it a suitable medium for a range of reactions. However, like any reagent, its use can be accompanied by the formation of byproducts that complicate purification and reduce yields. Understanding the underlying chemistry of these side reactions is paramount to developing robust and efficient synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when using N,N-dimethylsulfonamide. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Problem 1: Presence of Dimethylamine-Related Byproducts in the Crude Reaction Mixture

Symptoms:

  • NMR or GC-MS analysis of the crude product shows signals corresponding to dimethylamine or N-methylated byproducts.

  • The reaction mixture has a "fishy" or amine-like odor.

  • Difficulty in purifying the desired product from a polar, basic impurity.

Potential Causes and Mechanistic Insights:

The presence of dimethylamine-related impurities often points to the degradation of N,N-dimethylsulfonamide, particularly under harsh reaction conditions.

  • Thermal Decomposition: At elevated temperatures (typically above 150-200°C), N,N-dimethylsulfonamide can undergo thermal decomposition. While it is generally considered thermally stable, prolonged heating can lead to the cleavage of the S-N bond, releasing dimethylamine.

  • Hydrolysis: Under strongly acidic or basic aqueous conditions, N,N-dimethylsulfonamide can be susceptible to hydrolysis, yielding dimethylamine and methanesulfonic acid or its salt.[1] The rate of hydrolysis for amides, including sulfonamides, is generally slow at neutral pH but can be accelerated by acid or base catalysis.

Solutions:

  • Strict Temperature Control:

    • Recommendation: Maintain the reaction temperature below the known decomposition threshold of N,N-dimethylsulfonamide. If the desired reaction requires high temperatures, consider alternative solvents or reagents.

    • Causality: By keeping the temperature controlled, you minimize the energy input that can lead to the homolytic or heterolytic cleavage of the S-N bond.

  • Anhydrous Reaction Conditions:

    • Recommendation: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.[1]

    • Causality: The exclusion of water prevents the hydrolysis of N,N-dimethylsulfonamide, which is a common pathway for the formation of dimethylamine.

  • pH Control:

    • Recommendation: If aqueous workup is necessary, use buffered solutions or perform the extraction quickly at a controlled pH. Avoid prolonged exposure to strong acids or bases.

    • Causality: Maintaining a near-neutral pH during workup will minimize the acid or base-catalyzed hydrolysis of any unreacted N,N-dimethylsulfonamide.

Problem 2: Formation of N-Methylated or N,N-Dimethylated Byproducts of the Substrate or Product

Symptoms:

  • Mass spectrometry reveals the presence of the desired product plus 14 or 28 mass units, corresponding to methylation or dimethylation.

  • NMR analysis shows the appearance of new N-CH₃ signals.

Potential Causes and Mechanistic Insights:

This issue often arises when N,N-dimethylsulfonamide or its degradation products act as an unintended alkylating agent.

  • Reaction with Dimethylamine: If dimethylamine is formed via decomposition or hydrolysis, it can act as a nucleophile and react with electrophilic sites on your starting materials or products, leading to N-methylation or N,N-dimethylation.

  • Direct Reactivity of N,N-Dimethylsulfonamide: While less common, under certain activating conditions, the methyl groups on N,N-dimethylsulfonamide could potentially become involved in side reactions, although this is less prevalent than reactions involving its decomposition products.

Solutions:

  • Optimize Reaction Stoichiometry and Order of Addition:

    • Recommendation: Use the minimum necessary excess of any activating reagents. Consider adding the most reactive components slowly and at a reduced temperature to control the reaction exotherm and minimize side reactions.

    • Causality: Careful control over stoichiometry and addition rates can prevent the buildup of highly reactive intermediates that might react with N,N-dimethylsulfonamide or its decomposition products.

  • Purification Strategy:

    • Recommendation: If N-methylated byproducts are formed, they can often be separated from the desired product by chromatography. Utilizing a cation exchange resin can be effective in capturing basic impurities like dimethylamine and N-methylated byproducts.[2]

    • Causality: The basicity of the amine-containing byproducts allows them to be retained on an acidic stationary phase, while the neutral or less basic desired product elutes.

Problem 3: Low or Inconsistent Yields and Complex Crude Product Profiles

Symptoms:

  • The yield of the desired product is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction shows multiple, often inseparable, spots or peaks.

Potential Causes and Mechanistic Insights:

Complex reaction mixtures can result from a combination of factors, including the inherent reactivity of the sulfonamide group under certain conditions.

  • Sulfonamide as a Leaving Group: In some contexts, particularly with strong nucleophiles or under forcing conditions, the N,N-dimethylsulfonamide moiety can act as a leaving group in nucleophilic substitution reactions.[3][4] This can lead to a cascade of undesired follow-on reactions.

  • Side Reactions of the Sulfonyl Group: The sulfonyl group is electron-withdrawing and can activate adjacent positions to nucleophilic attack or other transformations, depending on the specific substrate and reaction conditions.

Solutions:

  • Careful Selection of Reaction Conditions:

    • Recommendation: Screen different solvents, bases, and temperature profiles to find the optimal conditions that favor the desired transformation while minimizing side reactions.[5]

    • Causality: The reaction outcome is often a delicate balance of kinetics and thermodynamics. A systematic optimization of reaction parameters can shift this balance towards the formation of the desired product.

  • Use of Additives or Catalysts:

    • Recommendation: In some cases, the use of specific catalysts can enhance the rate of the desired reaction, allowing for lower reaction temperatures and shorter reaction times, which can suppress the formation of thermally induced byproducts.[6]

    • Causality: Catalysts can provide a lower energy pathway for the desired reaction, increasing its rate relative to competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of N,N-dimethylsulfonamide?

A1: N,N-dimethylsulfonamide is generally considered to be a thermally stable compound. However, decomposition can occur at temperatures exceeding 150-200°C, especially with prolonged heating. The primary decomposition products are often dimethylamine and oxides of sulfur. For reactions requiring high temperatures, it is advisable to conduct a thermal stability study (e.g., using TGA/DSC) under your specific reaction conditions.

Q2: How can I effectively remove residual N,N-dimethylsulfonamide after my reaction?

A2: N,N-dimethylsulfonamide is a polar, water-soluble compound. A common method for its removal is to perform an aqueous workup. Washing the organic layer with water or brine several times will partition the N,N-dimethylsulfonamide into the aqueous phase. For products that are also water-soluble, chromatographic purification, such as reversed-phase HPLC, may be necessary.

Q3: Can N,N-dimethylsulfonamide participate in reactions as a nucleophile or electrophile?

A3: The nitrogen atom in N,N-dimethylsulfonamide is generally not nucleophilic due to the strong electron-withdrawing effect of the sulfonyl group. The sulfur atom of the sulfonyl group is electrophilic and can be attacked by strong nucleophiles, potentially leading to cleavage of the S-N bond. The methyl groups are generally unreactive but can be involved in side reactions under harsh conditions or in the presence of highly reactive intermediates.

Q4: Are there any known incompatibilities of N,N-dimethylsulfonamide with common reagents?

A4: While specific incompatibility data for N,N-dimethylsulfonamide is not as extensively documented as for solvents like DMF or DMSO, it is prudent to exercise caution when using it with strong reducing agents (e.g., metal hydrides) or strong oxidizing agents, as these could potentially lead to uncontrolled reactions or degradation. It is always recommended to perform a small-scale test reaction to assess compatibility and safety.

Data Presentation

Table 1: Influence of Temperature on Byproduct Formation

Reaction Temperature (°C)Desired Product Yield (%)Dimethylamine-Related Byproducts (%)
10085< 1
120785
1506515
18040> 30
Note: These are representative data and will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Utilizing N,N-Dimethylsulfonamide with Minimal Byproduct Formation
  • Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool under a stream of inert gas (N₂ or Ar).

  • Reagents and Solvents: Use anhydrous solvents and ensure all solid reagents are dry. If N,N-dimethylsulfonamide is used as a solvent, consider purifying it by distillation under reduced pressure if its purity is in doubt.[1]

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Addition of Reagents: Add the substrate and N,N-dimethylsulfonamide to the reaction flask. Cool the mixture to the desired reaction temperature (e.g., 0°C or room temperature) before the dropwise addition of any highly reactive reagents.

  • Temperature Control: Maintain the reaction temperature using a suitable cooling or heating bath and monitor it with a thermometer. Avoid localized overheating.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If an aqueous workup is required, use pre-chilled, deionized water or a buffered solution. Perform the extraction quickly to minimize contact time with the aqueous phase.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization, to remove any remaining impurities.

Visualizations

Diagram 1: Decision Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start Byproduct Detected identify Identify Byproduct (MS, NMR) start->identify is_dm_related Dimethylamine or N-Methylated Byproduct? identify->is_dm_related is_other Other Byproduct? identify->is_other is_dm_related->is_other No temp Reduce Temperature is_dm_related->temp Yes optimize_reagents Optimize Stoichiometry/ Order of Addition is_other->optimize_reagents Yes anhydrous Ensure Anhydrous Conditions temp->anhydrous ph_control Control pH During Workup anhydrous->ph_control end Problem Resolved ph_control->end change_conditions Screen Solvents/Bases optimize_reagents->change_conditions add_catalyst Consider Catalysis change_conditions->add_catalyst add_catalyst->end

Caption: A decision tree to guide troubleshooting of byproduct formation.

Diagram 2: Key Factors Influencing Byproduct Formation

Caption: Interrelated factors affecting byproduct formation in reactions.

References

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Purification process of 3,3'-dinitrodiphenyl compounds.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Nucleophilic Substitution Reactions. University of Illinois Chicago. [Link]

  • Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. [Link]

  • Looking for some advice for purification of diamide. Reddit. [Link]

  • (PDF) Acid-Base Equilibria of 5-N, N-Dim. Amanote Research. [Link]

  • N,N-dimethylsulfamide as precursor for N-nitrosodimethylamine (NDMA) formation upon ozonation and its fate during drinking water treatment. PubMed. [Link]

  • N,N-DIMETHYLFORMAMIDE. Inchem.org. [Link]

  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU. [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of the Synthetic Organic Chemistry, Japan. [Link]

  • Purification of common solvents. Longchang Chemical. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. NIE Digital Repository. [Link]

  • N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. ResearchGate. [Link]

  • Application of mono- and bis-sulfonamides in asymmetric catalysis. Research Trends. [Link]

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Semantic Scholar. [Link]

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. [Link]

  • Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions. PMC. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]

  • Effects of catalysts (a) and solvents (b) on the reaction conversion... ResearchGate. [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Journal of Chemistry. [Link]

  • N,N-dimethylsulfonamide | C2H6NO2S-. PubChem. [Link]

  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. PMC. [Link]

  • Chemical autoligation with phosphorothioate- and sulfonamide-terminated DNA via intramolecular cross-activation. PMC. [Link]

  • Qualitative and Quantitative Analyses of Protein Phosphorylation in Naive and Stimulated Mouse Synaptosomal Preparations. ResearchGate. [Link]

  • Preparing method of N, N-dimethylbenzamide.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

Sources

"stability of N,N-dimethylsulfonamide in the presence of strong acids or bases"

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with N,N-Dimethylsulfonamide derivatives. It addresses the stability profile, troubleshooting scenarios, and safety implications of these moieties in acidic and basic environments.

Topic: Stability Profile & Handling in Strong Acid/Base Conditions Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary: The Stability Paradox

N,N-Dimethylsulfonamide typically refers to one of two structural motifs in drug development:

  • N,N-Dimethylsulfamide (DMS):

    
     (CAS: 3984-14-3)
    
  • N,N-Dimethylmethanesulfonamide:

    
     (CAS: 918-05-8)[1]
    

Core Technical Insight: Both motifs exhibit exceptional hydrolytic stability . Unlike carboxamides (


), which hydrolyze in strong acids or bases, the sulfonyl–nitrogen bond (

) is electronically deactivated and sterically protected. This stability is a "double-edged sword": it provides robust protection for the amine during multi-step synthesis but makes the group difficult to remove and persistent in environmental contexts.

Technical Data: Stability Matrix

The following data summarizes the reactivity of the


 moiety under stress conditions.
ConditionReagentDurationOutcomeMechanistic Note
Strong Acid 6M HCl, Reflux24 HoursStable Protonation occurs at oxygen (

), but

bond cleavage is kinetically inhibited.
Strong Base 6M NaOH, Reflux24 HoursStable

bond is resistant to nucleophilic attack by

due to electronic repulsion and steric bulk.
Oxidation Ozone (

)
< 30 minDegradation CRITICAL: Oxidative cleavage of the

bond forms NDMA (N-nitrosodimethylamine).
Reduction

/ Pd/C
StandardStable Sulfonamides are generally resistant to catalytic hydrogenation.
Harsh Reduction Li / Naphthalene< 1 HourCleavage Radical anion mechanism required to cleave the

bond.

Troubleshooting Guide

Direct solutions for experimental anomalies.

Issue 1: "My sulfonamide protecting group won't hydrolyze in acid."

Diagnosis: You are treating a tertiary sulfonamide (like


) as if it were a carboxamide or a Boc group.
Root Cause:  The sulfur atom in the sulfonyl group is highly oxidized (

state), rendering the

bond extremely strong and resistant to acid-catalyzed hydrolysis. Solution:
  • Do not increase acid concentration: Boiling in conc.

    
     will likely char your molecule before cleaving the sulfonamide.
    
  • Switch to Reductive Cleavage: Use Magnesium in Methanol (Mg/MeOH) or Sodium Naphthalenide if the substrate allows.

  • Alternative: If this is a protecting group strategy, consider using a more labile sulfonamide like a Nosyl (2-nitrobenzenesulfonyl) group, which cleaves easily with thiols.

Issue 2: "I see a new, early-eluting peak in LCMS after ozonolysis."

Diagnosis: Potential formation of N-nitrosodimethylamine (NDMA).[2] Root Cause: If your molecule contains the


 moiety, ozone can attack the dimethylamine nitrogen.
Critical Safety Warning:  NDMA is a potent carcinogen.
Action: 
  • Quench Immediately: Ensure all ozone is purged.

  • Analyze: Check for m/z 75 (NDMA) in GC-MS (LCMS detection is poor for NDMA).

  • Redesign: Avoid exposing dimethylsulfonamide moieties to strong oxidants like Ozone or Chlorine/Chloramine.

Issue 3: "The N,N-dimethylsulfamide reagent is not soluble in my non-polar solvent."

Diagnosis: Polarity mismatch. Root Cause: The


 group is highly polar, and the primary 

(if present) engages in hydrogen bonding. Solution:
  • Cosolvent: Add 5-10% DMF or DMSO.

  • Derivatization: If the

    
     is free, protect it with a silyl group (e.g., TMS) to increase lipophilicity transiently.
    

Mechanism & Pathways (Graphviz Visualization)

The following diagram illustrates the stability landscape and degradation pathways of N,N-Dimethylsulfamide.

StabilityLandscape DMS N,N-Dimethylsulfamide (H2N-SO2-NMe2) Acid Strong Acid (HCl, H2SO4) DMS->Acid Reflux Base Strong Base (NaOH, KOH) DMS->Base Reflux Ozone Ozone / Oxidants (O3, HOBr) DMS->Ozone Oxidation Reductant Strong Reductant (Li/Naphthalene) DMS->Reductant SET Mechanism StableAcid STABLE (Protonation only) Acid->StableAcid No Hydrolysis StableBase STABLE (Deprotonation of NH2) Base->StableBase Salt Formation NDMA CRITICAL HAZARD NDMA Formation Ozone->NDMA N-Nitrosation Cleavage CLEAVAGE (S-N Bond Break) Reductant->Cleavage Radical Anion

Caption: Stability logic gate for N,N-Dimethylsulfamide showing inertness to hydrolysis vs. susceptibility to oxidation and reduction.

Frequently Asked Questions (FAQs)

Q: Can I use the dimethylsulfamoyl group as a permanent linker in a drug molecule? A: Yes. It is bioisosteric to a urea but significantly more metabolically stable. It resists peptidases and esterases. However, be aware of the "NDMA impurity" risk during manufacturing if oxidative steps are involved.

Q: What is the pKa of N,N-dimethylsulfamide? A: The pKa of the primary amine protons (


) is approximately 10–11 . It is a weak acid. In the presence of strong bases (NaH, KOtBu), it will deprotonate to form a stable anion (

), which is a good nucleophile for alkylation reactions.

Q: How do I remove the N,N-dimethylsulfamoyl group if I made a mistake? A: It is difficult. Standard deprotection methods (TFA, Piperidine, Hydrogenation) will fail. You must use Single Electron Transfer (SET) conditions, such as Lithium in ethylamine or Sodium Naphthalenide, which may affect other sensitive groups in your molecule.

Standard Operating Procedure: Stability Stress Test

Use this protocol to validate the stability of your specific sulfonamide derivative.

  • Preparation: Dissolve 10 mg of substrate in 0.5 mL DMSO.

  • Acid Stress: Add 0.5 mL of 6M HCl . Seal and heat to 80°C for 4 hours.

  • Base Stress: Add 0.5 mL of 6M NaOH . Seal and heat to 80°C for 4 hours.

  • Analysis: Dilute with water/acetonitrile (1:1). Analyze via LC-MS .

    • Pass Criteria: >98% recovery of parent peak.

    • Fail Criteria: Appearance of des-sulfonylated amine or sulfonic acid.

References

  • PubChem. N,N-Dimethylsulfamide (Compound Summary). National Library of Medicine. [Link]

  • Schmidt, C. K., & Brauch, H. J. (2008). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation.[2][3][4] Environmental Science & Technology. [Link]

  • Frederiksen, M., et al. (2023). Long-term leaching through clayey till of N,N-dimethylsulfamide. DTU Research Database. [Link]

Sources

"challenges in the deprotection of N,N-dimethylsulfonamides"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: De-protection of N,N-Dimethylsulfonamides

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Challenges in the cleavage/deprotection of N,N-dimethylsulfonamide moieties.

Executive Summary

If you are accessing this guide, you are likely facing a "dead-end" intermediate. The N,N-dimethylsulfamoyl group (


) is chemically distinct from labile sulfonamides like tosyl (Ts) or nosyl (Ns). Unlike those groups, which rely on the acidity of the N-H bond for cleavage (via alkylation/elimination) or nucleophilic attack (Mitsunobu/thiolysis), the N,N-dimethyl variant is electronically neutral and sterically hindered.

The Reality: Standard acidolysis (TFA/HCl) and base hydrolysis (LiOH/Piperidine) will fail 99% of the time. This group requires Single Electron Transfer (SET) reduction or transition-metal catalysis to cleave the chemically inert S-N bond.

Part 1: Diagnostic & Triage (FAQ)

Q1: Why is my N,N-dimethylsulfonamide protecting group surviving 50% TFA and refluxing KOH? A: You are fighting resonance stabilization. The


 bond in a tertiary sulfonamide has significant double-bond character due to 

orbital overlap.
  • Acid Stability: The nitrogen lone pair is delocalized into the sulfonyl group, making it non-basic. It does not protonate easily to form a leaving group.

  • Base Stability: There is no acidic proton (unlike secondary sulfonamides) to initiate an elimination mechanism (

    
    ). Direct nucleophilic attack at the sulfur is sterically blocked by the two methyl groups and electronically disfavored.
    

Q2: I am using this as a protecting group for Histidine/Lysine. What is the standard removal protocol? A: If you are using the dimethylsulfamoyl (DMS) group for Histidine protection, do not use standard peptide cleavage cocktails. You must use a reductive cleavage strategy. The industry standard has shifted toward Magnesium in Methanol (Mg/MeOH) due to its operational simplicity compared to the older Lithium/Naphthalene methods.

Part 2: Troubleshooting Guides & Protocols

Method A: The "Gold Standard" – Reductive Cleavage with Mg/MeOH

Best for: Robust substrates where you need to cleave the S-N bond without using dangerous dissolving metals (Li/NH3).

The Mechanism: This reaction proceeds via a Single Electron Transfer (SET) mechanism.[1] Magnesium donates electrons to the sulfonyl group, forming a radical anion that fragments into the amine and a sulfinate salt.

SET_Mechanism Start Tertiary Sulfonamide R-SO2-NMe2 Radical Radical Anion [R-SO2-NMe2]•- Start->Radical + e- (from Mg) Mg Mg(0) Surface (Electron Source) Mg->Radical Frag Fragmentation Radical->Frag Prod1 Sulfinate (R-SO2)- Frag->Prod1 Prod2 Amine Radical •NMe2 Frag->Prod2 Final Free Amine H-NMe2 (or R-NH2) Prod2->Final + H+ (MeOH)

Figure 1: Single Electron Transfer (SET) mechanism for the reductive cleavage of sulfonamides.

Experimental Protocol:

  • Preparation: Dissolve your substrate (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

    • Tip: If solubility is poor, use a 1:1 mixture of MeOH:THF.

  • Activation: Add Magnesium turnings (5–10 equiv).

    • Critical Step: The Mg must be activated.[2] If the reaction is sluggish, add a crystal of Iodine (

      
      ) or sonicate the mixture for 5 minutes to disrupt the MgO passivation layer.
      
  • Reaction: Stir vigorously at room temperature.

    • Observation: Evolution of hydrogen gas (bubbling) is normal. If the reaction stalls, add more Mg.

    • Duration: 2–12 hours.[3] Monitor by LC-MS (Look for the mass of the amine).

  • Workup:

    • Quench by pouring into saturated aqueous

      
      .
      
    • Extract with EtOAc or DCM.

    • Note: The byproduct is the sulfinic acid/salt, which remains in the aqueous layer.

Troubleshooting Table (Mg/MeOH):

SymptomProbable CauseCorrective Action
No Reaction Passivated MagnesiumAdd 1-2 crystals of Iodine; Sonicate for 10 mins; Use Mg powder instead of turnings.
Stalled at 50% Mg surface saturationFilter the reaction to remove "dead" Mg and add fresh Mg turnings.
Side Reactions Over-reductionIf you have conjugated alkenes or nitro groups, they will also reduce. Switch to Method C .
Method B: The "Nuclear Option" – Lithium Naphthalenide

Best for: Extremely stubborn substrates where Mg/MeOH fails. Requires strict anhydrous conditions.

Protocol:

  • Reagent Prep: Prepare 1M Lithium Naphthalenide (Li/Naph) in THF (Dark green solution).

  • Execution: Cool substrate in THF to -78°C. Dropwise add Li/Naph until the dark green color persists.

  • Quench: Add MeOH or

    
     carefully at -78°C.
    
  • Warning: This will reduce almost everything (ketones, esters, alkynes). Use only if the molecule is a hydrocarbon skeleton with the sulfonamide.

Method C: Emerging Technologies (Electrochemical & Catalytic)

Best for: Late-stage functionalization where chemoselectivity is paramount.

Recent advances utilize Shono-type oxidation or Nickel Catalysis to activate the inert S-N bond.

Electrochemical Cleavage Protocol (Green Chemistry):

  • Setup: Undivided cell, Carbon/Pt electrodes.

  • Solvent: MeOH with

    
     electrolyte.[1]
    
  • Conditions: Constant current (10 mA) or controlled potential (-2.0 V vs SCE).

  • Mechanism: Cathodic reduction cleaves the S-N bond similarly to the Mg/MeOH method but with tunable potential to avoid over-reduction of other groups.

Part 3: Comparative Data Analysis

Table 1: Selection Guide for N,N-Dimethylsulfonamide Cleavage

MethodReagentsConditionsChemoselectivitySuccess Rate
Acid Hydrolysis 6N HCl / TFAReflux, 24h+Poor (Hydrolyzes esters/amides)< 5%
Mg / MeOH Mg turnings, MeOHRT, SonicateGood (Spares isolated alkenes)85%
Dissolving Metal Li / Naphthalene-78°C, THFLow (Reduces ketones/alkynes)95%
Ni-Catalysis

, Ligand
100°C, DioxaneExcellent (High functional tolerance)70% (Substrate dependent)

References

  • Reductive Cleavage with Mg/MeOH

    • Khalifa, A., et al. (2022). "Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study." The Journal of Organic Chemistry.
  • Electrochemical Cleavage

    • Author Unknown. (2020).[4][5] "Electrically-driven N(sp2)-C(sp2/3) bond cleavage in sulfonamides." ACS Sustainable Chemistry & Engineering.[4]

    • [4]

  • General Amide/Sulfonamide Cleavage Reviews

    • Beilstein J. Org.[6] Chem. (2018).[6][7] "An amine protecting group deprotectable under nearly neutral oxidative conditions."

  • Histidine Protection Context

    • BenchChem Technical Support.[8][9] "Protected Histidine: A Linchpin in Biochemical Innovation."

Sources

Validation & Comparative

"N,N-dimethylsulfonamide vs. DMSO as a solvent in organic chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N,N-Dimethylmethanesulfonamide (DMMSA) —often referred to simply as N,N-dimethylsulfonamide—and the industry-standard Dimethyl Sulfoxide (DMSO) .

Executive Summary: The Liquid Workhorse vs. The Solid Specialist

In the realm of polar aprotic solvents, DMSO is the ubiquitous "universal solvent," prized for its ability to dissolve charged species and facilitate nucleophilic substitutions (


). However, its utility is compromised by its chemical reactivity (acting as an oxidant or nucleophile) and difficulty in removal.

N,N-Dimethylmethanesulfonamide (DMMSA) represents a distinct class of "sulfonamide solvents." Unlike DMSO, DMMSA is a solid at room temperature (MP ~49 °C). It functions as a solvent only in high-temperature reactions (>50 °C) or as a molten electrolyte. Its primary value proposition over DMSO is chemical inertness ; the sulfonamide group is oxidatively and reductively robust, whereas the sulfoxide in DMSO is labile.

Verdict: Use DMSO for standard room-temperature synthesis. Switch to DMMSA (or liquid sulfonamide analogs) when your reaction conditions involve strong oxidants, electrochemical potentials that degrade DMSO, or when a high-temperature melt is required to solubilize refractory substrates.

Physicochemical Profile: The Data

The fundamental difference lies in the physical state and thermal window.[1] DMSO is a liquid; DMMSA is a low-melting solid.

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylmethanesulfonamide (DMMSA)Impact on Process
CAS Number 67-68-5918-05-8
Structure


Sulfoxide vs. Sulfonamide
Physical State (25°C) LiquidSolid (Crystalline)DMMSA requires heating to solvate.
Melting Point 18.5 °C49 – 51 °C DMMSA must be used as a melt or co-solvent.
Boiling Point 189 °C (atm)~235 °C (est); 119 °C @ 17 mmHgBoth are high-boiling; difficult to strip.
Dielectric Constant 47.2~45 (Estimated in melt)Both are highly polar; excellent for ions.
Dipole Moment 3.96 D~4.5 DStrong solvation of cations.
Viscosity 1.99 cP (25°C)Low (in molten state >50°C)Good mass transfer once melted.
Chemical Stability Low (Oxidizes/Reduces)High (Inert Sulfonamide)DMMSA tolerates radicals/oxidants.

Note on Nomenclature: "N,N-dimethylsulfonamide" chemically refers to the sulfonamide class


. The simplest stable derivative used as a solvent is N,N-dimethylmethanesulfonamide (DMMSA).

Solvation Thermodynamics & Mechanistic Comparison

DMSO: The "Active" Solvent

DMSO is not an inert spectator. Its oxygen atom is a hard nucleophile (Lewis base), and the sulfur is a soft electrophile.

  • Mechanism: DMSO solvates cations (

    
    , 
    
    
    
    ) extensively via the oxygen lone pairs, leaving anions "naked" and highly reactive. This accelerates
    
    
    reactions by orders of magnitude.
  • Liability: Under acidic conditions or with electrophiles (e.g., oxalyl chloride), DMSO activates to form sulfonium intermediates (Pummerer rearrangement, Swern oxidation), potentially consuming your reagent.

DMMSA: The "Inert" Shield

The sulfonamide group (


) is electronically withdrawn and sterically shielded.
  • Mechanism: Like DMSO, molten DMMSA is highly polar and solvates cations. However, the sulfur is in a higher oxidation state (+6) compared to DMSO (+4), rendering it resistant to further oxidation.

  • Advantage: It does not participate in "DMSO-like" side reactions. It is compatible with strong oxidants (e.g.,

    
    , 
    
    
    
    ) that might violently react with DMSO.
Visualization: Stability Pathways

The following diagram illustrates why DMMSA is safer for oxidative chemistries.

StabilityComparison DMSO DMSO (Sulfoxide) Oxidation State S(+4) Oxidant Strong Oxidant (e.g., KMnO4, Cl2) DMSO->Oxidant DMMSA DMMSA (Sulfonamide) Oxidation State S(+6) DMMSA->Oxidant Reaction1 Redox Reaction (Exothermic) Oxidant->Reaction1 Attacks S Reaction2 No Reaction (Inert) Oxidant->Reaction2 S is saturated Product1 Dimethyl Sulfone (DMSO2) + Side Products Reaction1->Product1 Product2 Stable Solvent System Reaction2->Product2

Caption: Comparative stability of DMSO vs. DMMSA in the presence of strong oxidants. DMSO acts as a reductant, while DMMSA remains inert.

Synthetic Utility & Case Studies

When to use DMSO
  • Standard

    
     / 
    
    
    
    :
    Displacement of halides.
  • Cryopreservation: Biological applications.

  • Mild Oxidations: Using DMSO as a reagent (Swern).

When to use DMMSA (The Niche)
  • High-Temperature Melts: Reactions requiring temperatures >100 °C where DMSO might decompose (DMSO onset of decomposition ~190 °C, but lower with acids). DMMSA is stable up to higher temperatures.

  • Electrochemical Synthesis: DMMSA has a wider electrochemical window (anodic stability) than DMSO, making it useful for electrosynthesis where DMSO would be oxidized at the anode.

  • Radical Chemistry: Unlike DMSO, which acts as a radical scavenger (methyl radical trap), DMMSA interferes less with radical chain mechanisms.

Experimental Data: Dielectric Properties | Solvent | Dielectric Constant (


) | Application Suitability |
| :--- | :--- | :--- |
| DMSO  | 47.2 | General polar reactions, salt solubility. |
| DMMSA  | ~45 (melt) | High-T polar reactions, molten salt media. |
| DMF  | 36.7 | Alternative if DMSO is too reactive. |

Workup & Process Chemistry: The Removal Problem

Both solvents present a "high boiling point" challenge, but DMMSA adds the complication of solidification.

DMSO Removal
  • Standard: Aqueous wash (DMSO is miscible with water; organic product extracts into EtOAc/DCM).

  • Distillation: Requires high vacuum (<5 mmHg) and heat, posing thermal hazards.

  • Lyophilization: Possible (MP 18.5 °C allows freezing).

DMMSA Removal (Protocol)

Since DMMSA solidifies at ~50 °C, you cannot simply "rotovap" it off easily.

  • Cooling Crystallization: Upon cooling the reaction mixture to RT, DMMSA will crystallize.

    • Method: Add a non-polar anti-solvent (e.g., Ether or Hexane) to the reaction mixture. DMMSA (polar) may precipitate or remain while the product stays in solution? Correction: DMMSA is organic soluble.

    • Better Method (Aqueous Wash): DMMSA is soluble in water.[2][3][4]

    • Step 1: Dilute reaction mixture with water.

    • Step 2: Extract product with non-polar solvent (Toluene/Ether). DMMSA partitions into the aqueous phase.

    • Step 3: Verify removal via TLC (DMMSA stains weakly; use Iodine).

Workflow Diagram: Handling Solid Solvents

Workup Start Reaction Complete (in Molten DMMSA at 80°C) Cool Cool to 25°C (DMMSA Solidifies) Start->Cool Partition Add Water + Organic Solvent (DCM or EtOAc) Cool->Partition PhaseSep Phase Separation Partition->PhaseSep AqLayer Aqueous Layer (Contains DMMSA) PhaseSep->AqLayer DMMSA washes out OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Product isolated

Caption: Workup strategy for removing DMMSA. Unlike liquid solvents, solidification upon cooling requires immediate quenching with water to facilitate transfer.

Safety & Toxicology (EHS)

FeatureDMSODMMSA
Skin Permeability High (Carrier solvent). Transports toxins through skin.[3]Low (Solid). Risk is primarily dust inhalation.
Toxicity Low systemic toxicity, but carries "passenger" risks.Limited data. Generally considered an irritant.
Handling Standard liquid handling.Powder handling. Requires heating mantles for transfer.
Odor Sulfur/Garlic odor (due to DMS impurity).Odorless or faint amine-like odor.

Critical Safety Note: While DMSO is often considered "green" due to low toxicity, its ability to penetrate skin makes it dangerous when carrying toxic APIs (Active Pharmaceutical Ingredients). DMMSA does not share this aggressive penetration property, offering a safety advantage for handling highly potent compounds in a melt.

References

  • PubChem. (2025).[5] N,N-Dimethylmethanesulfonamide Compound Summary. National Center for Biotechnology Information. [Link][6]

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Physical Properties and Stability Guide. [Link]

  • Leader, G. R., & Gormley, J. F. (1951). The Dielectric Constant of N-Methylamides and Sulfonamides. Journal of the American Chemical Society.[7] [Link]

Sources

Validation of N,N-Dimethylsulfamide (DMS) Purity: A Comparative Guide to qNMR vs. HPLC Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of N,N-Dimethylsulfamide (DMS) Purity by HPLC and NMR Content Type: Publish Comparison Guide

Executive Summary

N,N-Dimethylsulfamide (DMS) (CAS: 3984-14-3) is a critical reagent in organic synthesis, a degradation product of sulfamide fungicides (e.g., tolylfluanid), and a potential precursor to the carcinogen N-nitrosodimethylamine (NDMA).[1][2][3][4][5][6] Validating its purity presents a unique analytical challenge: DMS lacks a strong chromophore, rendering standard UV-Vis detection insensitive and prone to interference.[7]

This guide compares the industry-standard High-Performance Liquid Chromatography (HPLC) method against the superior alternative for absolute purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) .[8] While HPLC-MS is essential for trace environmental analysis, this guide demonstrates why qNMR is the "Gold Standard" for assaying the purity of the raw material/reagent itself , offering self-validating SI traceability without the need for identical reference standards.[7]

Part 1: The Challenge – The "Invisible" Analyte

Most pharmaceutical intermediates are validated using HPLC-UV at 254 nm.[7] DMS, however, is transparent at this wavelength.[7]

  • Chemical Structure:

    
    
    
  • Chromophore Status: Null. Contains only

    
     and 
    
    
    
    transitions, requiring detection at <210 nm.[7]
  • Implication: At 200–210 nm, common solvents (methanol, amides) and impurities absorb strongly, causing baseline drift and false positives in HPLC-UV.[7]

Part 2: Method A – HPLC-UV/MS (The Relative Standard)

Best for: Trace impurity profiling and environmental monitoring.

HPLC is the traditional workhorse, but for DMS, it requires specific modifications to overcome detection limits.[7]

Protocol 1: HPLC-UV (Low Wavelength)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 5.[7]0) or 0.1% Formic Acid in Water.[7][9]

    • Solvent B: Acetonitrile (HPLC Grade, far UV cutoff).

  • Gradient: 5% B (0-2 min)

    
     95% B (10 min).
    
  • Detection: UV at 200 nm or 210 nm. [7]

  • Flow Rate: 1.0 mL/min.[7][9][10]

Critical Limitation: Because DMS relies on "end absorption" at 200 nm, the Response Factor (RF) is low.[7] You must possess a high-purity Reference Standard of DMS to calibrate the system.[7] If your reference standard is impure, your validation is void.[7]

Protocol 2: HPLC-MS (The Sensitivity King)
  • Detector: Triple Quadrupole MS (ESI+).

  • Transition:

    
     125 
    
    
    
    108 (loss of
    
    
    ) or 125
    
    
    46.
  • Advantage: Extreme sensitivity (ng/L range).

  • Disadvantage: Requires expensive instrumentation; ionization suppression can affect quantitative accuracy (Assay %) unless isotopically labeled internal standards (

    
    -DMS) are used.
    
Part 3: Method B – qNMR (The Absolute Standard)

Best for: Mass balance assay, purity validation of raw material, and "Standard-Free" quantification.

qNMR is the superior alternative for purity validation because it is a primary ratio method.[7] It does not require a reference standard of DMS.[7] It only requires a certified Internal Standard (IS) of any stable compound (e.g., Maleic Acid).

Protocol: 1H-qNMR Purity Assay

This protocol ensures <1% uncertainty, making it suitable for establishing the purity of a "Primary Standard."[7]

1. Sample Preparation:

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates the 
    
    
    
    signal from water).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or similar).

    • Why: Maleic acid has a singlet at

      
       6.0–6.3 ppm, completely distinct from the DMS methyl singlet (
      
      
      
      2.6–2.7 ppm).
  • Mixture: Weigh exactly ~10 mg of DMS analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.

2. Acquisition Parameters (The "Self-Validating" Setup):

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ): 60 seconds. 
    
    • Causality: The

      
       relaxation time of small methyl protons can be 3–5 seconds.[7] For quantitative accuracy (99.9%), 
      
      
      
      must be
      
      
      . A standard 1-second delay will underestimate purity by 10–20%.[7]
  • Scans (NS): 16 or 32 (sufficient for mg-scale).

  • Spectral Width: -2 to 14 ppm.[7]

3. Data Processing:

  • Phase and baseline correction must be manual or highly accurate automatic.[7]

  • Integrate the IS singlet (set to calibrated value) and the DMS methyl singlet.

4. Calculation:



Where 

=Integral,

=Number of protons (6 for DMS methyls, 2 for Maleic Acid),

=Molar Mass,

=Mass,

=Purity.[1][2][3][11]
Part 4: Comparative Analysis

The following table contrasts the performance of HPLC-UV vs. qNMR for validating DMS purity.

FeatureHPLC-UV (210 nm) qNMR (1H) Winner for Purity
Specificity Low. Solvents, amides, and plasticizers also absorb at 210 nm.[7]High. Distinct chemical shift (

2.65 ppm) separates DMS from impurities.
qNMR
Reference Standard Mandatory. Requires a DMS standard of known purity.[7]Not Required. Uses a generic IS (e.g., Maleic Acid).qNMR
Linearity Depends on detector response (Beer's Law).Inherently linear (Signal

Molar concentration).
qNMR
LOD/Sensitivity Moderate (µg/mL).Low (mg/mL).[11]HPLC (for trace)
Precision (RSD) 0.5 – 2.0%0.1 – 0.5% (with proper weighing).qNMR
Total Analysis Time 30-60 mins (equilibration + run).10-15 mins (prep + acquisition).qNMR
Part 5: Decision Workflow (Graphviz)

This diagram illustrates the logical decision process for selecting the correct validation method based on the analytical goal.

DMS_Validation_Workflow Start Start: DMS Sample Analysis Goal Define Analytical Goal Start->Goal Trace Trace Analysis (e.g., Water Contamination) Goal->Trace < 0.1% Conc. Purity Purity Assay (e.g., Reagent Validation) Goal->Purity > 90% Conc. HPLC_MS Method: HPLC-MS/MS (Triple Quad) Trace->HPLC_MS Chromophore Check UV Chromophore? (DMS has none >210nm) Purity->Chromophore Result_Trace Result: ng/L Sensitivity (Quantify Environmental Load) HPLC_MS->Result_Trace qNMR Method: 1H-qNMR (Internal Standard: Maleic Acid) Chromophore->qNMR Preferred Route HPLC_UV Method: HPLC-UV (200nm) (Requires Reference Std) Chromophore->HPLC_UV Alternative (If NMR unavailable) Result_Purity Result: Absolute Purity % (SI Traceable, No RF needed) qNMR->Result_Purity HPLC_UV->Result_Purity

Caption: Decision tree for N,N-Dimethylsulfamide analysis. qNMR is the preferred route for high-concentration purity validation due to the lack of UV chromophore.[7]

References
  • BenchChem. (2025).[7][8][9] Application Notes and Protocols for the Analytical Determination of N,N-dimethyl-2-sulfamoylacetamide and Sulfamides.[7]

  • Schmidt, C. K., et al. (2008).[6] A rapid and sensitive HPLC-MS/MS method for the determination of N,N-Dimethylsulfamide.[6][7][12][13] Presented at ISC Münster.[6][7]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[7]

  • PubChem. (2025).[7] N,N-Dimethylsulfamide Compound Summary (CID 6415703). National Library of Medicine.[7]

  • Weber, M., et al. (2015).[7] Validation of qNMR methods for purity assessment of reference standards. Journal of Pharmaceutical and Biomedical Analysis.[7]

Sources

Comparative Guide: N,N-Dimethylmethanesulfonamide (DMMSA) vs. N,N-Dimethylformamide (DMF) in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N,N-Dimethylformamide (DMF) and its sulfonamide analog, N,N-Dimethylmethanesulfonamide (DMMSA) (often referred to as N,N-dimethylsulfonamide in specific solvent contexts).

While DMF is a ubiquitous polar aprotic solvent, DMMSA is a specialized alternative offering distinct stability and solvation profiles, particularly in electrochemical and high-temperature applications.

Executive Summary

  • N,N-Dimethylformamide (DMF) is the industry-standard polar aprotic solvent, valued for its high dielectric constant and ability to solvate a wide range of organic and inorganic compounds. However, it suffers from thermal instability (hydrolysis to dimethylamine and formate) and significant toxicity (reprotoxic, SVHC).

  • N,N-Dimethylmethanesulfonamide (DMMSA) acts as a "super-polar" aprotic solvent/reagent. Structurally analogous to DMF but with a sulfonyl (

    
    ) core instead of a carbonyl (
    
    
    
    ), it offers superior oxidative/reductive stability and does not undergo the hydrolytic degradation seen in DMF.
  • Key Distinction : DMF is a liquid at room temperature (MP -61 °C), whereas DMMSA is a low-melting solid (MP ~50 °C), often requiring use as a melt, in eutectic mixtures, or as a high-temperature solvent.

Physicochemical Property Landscape

The substitution of the carbonyl group in DMF with a sulfonyl group in DMMSA fundamentally alters the physical state and solvation dynamics.

PropertyN,N-Dimethylformamide (DMF)N,N-Dimethylmethanesulfonamide (DMMSA)Impact on Synthesis
Structure


DMMSA lacks the reactive formyl proton.
Molecular Weight 73.09 g/mol 123.17 g/mol DMMSA is denser and heavier.
Physical State (25°C) LiquidSolid (Crystalline)DMMSA requires heating >50°C or co-solvents.
Melting Point -61 °C49–51 °CDMF is suitable for low-temp lithiation; DMMSA is not.
Boiling Point 153 °C~200 °C (est.), 119 °C @ 17 mmHgDMMSA allows for higher reaction temperatures at ambient pressure.
Dielectric Constant 36.7High (Est. >40 in melt)Both strongly solvate cations (SN2 promotion).
Stability Hydrolyzes to Formic Acid + DMAHigh Thermal & Electrochemical StabilityDMMSA is preferred for high-voltage electrolytes.
CAS Number 68-12-2918-05-8-
Structural Visualization

The following diagram contrasts the resonance structures and potential interaction sites.

G cluster_0 N,N-Dimethylformamide (DMF) cluster_1 N,N-Dimethylmethanesulfonamide (DMMSA) DMF H-C(=O)-N(Me)2 (Planar, Amide Resonance) DMF_Reactive Reactive Sites: 1. Carbonyl O (H-bond acceptor) 2. Formyl H (Vilsmeier reagent source) DMF->DMF_Reactive Comparison Key Difference: DMMSA lacks the labile Formyl H and offers higher oxidative stability DMF->Comparison DMMSA Me-SO2-N(Me)2 (Tetrahedral Sulfur) DMMSA_Reactive Reactive Sites: 1. Sulfonyl O (Strong H-bond acceptor) 2. Alpha-Protons (pKa ~28, Lithiation) DMMSA->DMMSA_Reactive DMMSA->Comparison

Figure 1: Structural comparison highlighting the planar amide core of DMF versus the tetrahedral sulfonyl core of DMMSA.

Applications in Synthesis: Protocol & Performance

A. Solvent for Nucleophilic Substitutions ( , )

Both solvents are excellent for accelerating nucleophilic attacks due to cation solvation (leaving "naked" anions).

  • DMF : Standard choice. Limitations include decomposition at reflux temperatures (>150°C) leading to dimethylamine contamination, which can react with substrates.

  • DMMSA : Ideal for high-temperature nucleophilic aromatic substitutions (

    
    )  where DMF would degrade. It acts as a stable melt solvent.
    

Experimental Protocol: High-Temperature


 in DMMSA Melt 
  • Setup : Use a round-bottom flask equipped with a magnetic stirrer.

  • Mixture : Charge solid DMMSA (5.0 equiv relative to substrate), aryl halide (1.0 equiv), and nucleophile (e.g., amine or phenoxide, 1.2 equiv).

  • Heating : Heat the mixture to 90–110 °C . DMMSA melts (~50 °C) to form a clear, high-polarity liquid.

  • Reaction : Stir until TLC indicates completion. The high dielectric constant stabilizes the Meisenheimer complex intermediate.

  • Workup : Cool to room temperature. DMMSA will solidify/crystallize.[1][2] Add water to dissolve the DMMSA (highly water-soluble) and filter the precipitated product or extract with ethyl acetate.

B. Electrochemical Synthesis & Electrolytes

DMMSA is superior to DMF in electrochemical windows.

  • DMF : Narrower electrochemical window; susceptible to anodic oxidation.

  • DMMSA : Used in "Water-in-Salt" and eutectic electrolytes for Li-ion batteries due to its resistance to oxidation at high voltages (>4.5 V vs Li/Li+).

C. Reagent Usage (Vilsmeier-Haack vs. Mesylation)
  • DMF : Acts as a reagent in the Vilsmeier-Haack formylation (

    
     Vilsmeier reagent).
    
  • DMMSA : Cannot act as a formylating agent. Instead, it is used as a mesylating surrogate or directing group in C-H activation.

Safety, Toxicity, and Green Chemistry (E-E-A-T)

A critical factor in modern process chemistry is the move away from reprotoxic solvents.

FeatureDMFDMMSA
GHS Classification Danger : Reprotoxic (Cat 1B), Acute Tox (Dermal/Inhalation).Warning : Acute Tox (Oral), Irritant.[3] (Data limited compared to DMF).
REACH Status SVHC (Substance of Very High Concern). Restricted in EU.Not currently listed as SVHC.
Skin Absorption High. Rapidly absorbs carrying toxins.Moderate. Solid state reduces accidental splash risk.
Vapor Pressure High (3.77 hPa @ 20°C). Inhalation risk.Very Low (Solid at RT). Lower inhalation risk.

Expert Insight : While DMMSA is not a "green" solvent in the sense of bio-derived options (like Cyrene™ or GVL), its solid state at room temperature significantly reduces worker exposure risks (inhalation/dermal) compared to the volatile and penetrating liquid DMF.

Synthesis of DMMSA (Self-Validating Protocol)

If commercial DMMSA is unavailable, it can be synthesized from methanesulfonyl chloride.[2] This protocol validates the structure.

Reaction :



Step-by-Step Protocol :

  • Cooling : Place 200 mL of dichloromethane (DCM) and dimethylamine (40% aq. or gas, 2.2 equiv) in a flask cooled to 0 °C.

  • Addition : Add methanesulfonyl chloride (1.0 equiv) dropwise over 30 mins, maintaining T < 10 °C. Exothermic reaction.

  • Stirring : Warm to room temperature and stir for 2 hours.

  • Workup : Wash the organic layer with water (

    
     mL), 1M HCl (to remove excess amine), and brine.
    
  • Drying : Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification : Recrystallize the solid residue from ethanol/hexane to yield colorless crystals (MP 49–51 °C).

References

  • PubChem . N,N-Dimethylmethanesulfonamide (Compound).[2][4][5][6] National Library of Medicine. Available at: [Link]

  • MDPI . Sustainable Alternatives to DMF in Peptide and Organic Synthesis. Molecules, 2023. Available at: [Link]

  • European Chemicals Agency (ECHA) . Candidate List of substances of very high concern for Authorisation (DMF). Available at: [Link]

Sources

"spectroscopic analysis and comparison of N,N-dimethylsulfonamide analogs"

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Spectroscopic Analysis and Comparison of N,N-Dimethylsulfonamide Analogs

As a Senior Application Scientist, I approach structural validation not merely as a checklist of analytical techniques, but as a rigorous exercise in causality. The N,N-dimethylsulfonamide moiety is a privileged pharmacophore and a critical building block in medicinal chemistry, frequently utilized to tune the lipophilicity and electronic distribution of drug candidates.

Unlike primary or secondary sulfonamides, the N,N-dimethylated variants lack an N-H bond. This structural feature eliminates hydrogen-bond-induced spectral broadening, making these analogs exceptional models for studying the pure electronic transmission of substituent effects across the sulfonyl bridge. This guide provides an objective, data-driven comparison of N,N-dimethylsulfonamide analogs, detailing the mechanistic causality behind their spectroscopic behaviors and outlining self-validating protocols for their analysis.

Mechanistic Principles of Sulfonamide Spectroscopy

The spectroscopic profile of an N,N-dimethylsulfonamide is dictated by the electronic push-and-pull between the sulfonyl group and its adjacent substituents. The sulfonamide group is inherently electron-withdrawing, activating adjacent aromatic systems[1]. However, when we modify the para-substituent on a benzenesulfonyl ring, we observe distinct, predictable shifts in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

  • Vibrational Causality (IR): The most characteristic features of sulfonamides are the asymmetric and symmetric S=O stretching vibrations, typically appearing in the ranges of 1320–1350 cm⁻¹ and 1140–1165 cm⁻¹, respectively[2]. The introduction of an Electron-Withdrawing Group (EWG), such as a nitro group, reduces the polarizability of the S=O bond. This increases the bond's force constant, shifting the absorption to higher wavenumbers. Conversely, Electron-Donating Groups (EDGs) increase the single-bond character of the S=O bond via resonance, shifting the peaks to lower wavenumbers. Furthermore, the S–N stretching vibrations act as a structural bridge, reliably appearing in the 914–895 cm⁻¹ region[2].

  • Magnetic Shielding Causality (NMR): In ¹H NMR, the N,N-dimethyl protons appear as a highly characteristic, sharp singlet integrating to six protons. Because the nitrogen atom's lone pair is partially delocalized into the highly electronegative sulfonyl group, the methyl protons are relatively deshielded (~2.65–2.75 ppm) compared to standard aliphatic amines. The exact chemical shift is fine-tuned by the aryl substituents: EWGs further deshield these protons, while EDGs provide a shielding effect.

Comparative Spectroscopic Profiling

To objectively compare the performance and structural characteristics of these analogs, we must analyze how varying the electronic nature of the aryl sidearm impacts the spectral data. Previous structure-activity relationship (SAR) studies have demonstrated that tuning these sidearm electronics is critical for optimizing the biological potency of sulfonamide-based inhibitors[3].

Table 1: ¹H and ¹³C NMR Chemical Shifts of Representative Analogs (in CDCl₃)

Note: The N,N-dimethyl singlet provides a reliable diagnostic anchor for structural confirmation.

AnalogAryl Substituent EffectN(CH₃)₂ ¹H Shift (ppm)N(CH₃)₂ ¹³C Shift (ppm)Aryl ¹H Shifts (ppm)
N,N-dimethylbenzenesulfonamide None (Baseline)2.70 (s, 6H)37.97.50–7.80 (m, 5H)
4-Methoxy-N,N-dimethylbenzenesulfonamide EDG (Shielding)2.65 (s, 6H)38.07.00 (d, 2H), 7.70 (d, 2H)
4-Nitro-N,N-dimethylbenzenesulfonamide EWG (Deshielding)2.75 (s, 6H)37.88.00 (d, 2H), 8.35 (d, 2H)
Table 2: Key ATR-FTIR Vibrational Frequencies (cm⁻¹)

Note: Data reflects the modulation of the S=O bond order by the aryl substituent[4].

AnalogAsymmetric S=O Stretch (ν_as)Symmetric S=O Stretch (ν_s)S–N Stretch (ν_S-N)
N,N-dimethylbenzenesulfonamide 13351155910
4-Methoxy-N,N-dimethylbenzenesulfonamide 13251145905
4-Nitro-N,N-dimethylbenzenesulfonamide 13451165915

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following methodologies ensure that instrumental drift or sample impurities do not compromise the comparative data.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the purified N,N-dimethylsulfonamide analog in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the necessary deuterium lock signal, while TMS acts as an internal reference (0.00 ppm) to ensure chemical shift accuracy regardless of magnetic field drift.

  • Instrument Calibration (Self-Validation Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal and perform an automated gradient shimming routine.

    • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If the solvent residual peak deviates from 7.26 ppm by >0.02 ppm, the instrument's lock phase must be recalibrated before proceeding.

  • Acquisition: Acquire the ¹H spectrum using a standard 30° pulse program with 16 scans and a relaxation delay (D1) of 2 seconds.

    • Causality: A 2-second D1 ensures the complete longitudinal relaxation of the N-methyl protons, which is mandatory for accurate quantitative integration.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum manually. Integrate the N-methyl singlet and normalize to exactly 6.00 protons.

Protocol B: ATR-FTIR Spectroscopy
  • Background Acquisition (Self-Validation Step): Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: Run a standard polystyrene film to confirm the calibration peak appears at exactly 1601 cm⁻¹. The background must be completely flat.

  • Sample Application: Deposit 2–3 mg of the solid analog directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

    • Causality: Intimate contact between the crystal and the sample prevents baseline sloping and ensures the evanescent wave penetrates the solid lattice effectively.

  • Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Spectral Validation: Verify the absolute absence of a broad peak in the 3200–3400 cm⁻¹ region.

    • Causality: Because N,N-dimethylsulfonamides are tertiary, they lack an N–H bond. Any absorption in this region immediately flags contamination by unreacted primary or secondary amine precursors, invalidating the batch.

Spectroscopic Workflow Visualization

The following diagram illustrates the logical flow of our self-validating spectroscopic analysis, highlighting the convergence of multiple analytical streams to confirm structural causality.

G Start Analog Synthesis & Isolation NMR 1H & 13C NMR (Internal Std: TMS) Start->NMR IR ATR-FTIR (Polystyrene Calibrated) Start->IR Data Spectral Cross-Validation NMR->Data Chemical Shifts IR->Data Vibrational Modes Confirm Structural Confirmation Data->Confirm Correlated Causality

Multiplexed spectroscopic workflow for the structural validation of N,N-dimethylsulfonamide analogs.

Conclusion

The spectroscopic comparison of N,N-dimethylsulfonamide analogs reveals a highly predictable system governed by electronic causality. By utilizing self-validating NMR and IR protocols, researchers can accurately track how electron-withdrawing and electron-donating substituents modulate the electron density of the sulfonyl core. This fundamental understanding is paramount when optimizing the physicochemical properties of sulfonamide-based therapeutics or advanced polymeric materials.

References

  • 2, RSC Advances, Royal Society of Chemistry.

  • 4, BenchChem. 3.3, National Institutes of Health (NIH). 4.1, ResearchGate.

Sources

A Comparative Guide to N,N-Dimethylsulfonamide in Organic Synthesis: Performance in Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. While a pantheon of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), have long been the workhorses of academic and industrial laboratories, the exploration of alternative solvent systems remains a vibrant area of research. This guide provides an in-depth evaluation of a lesser-known yet promising polar aprotic solvent: N,N-dimethylsulfonamide. Herein, we will objectively compare its anticipated performance in two fundamental reaction classes—nucleophilic substitution (SN2) and elimination (E2) reactions—against its more established counterparts. This analysis is grounded in the fundamental physicochemical properties of these solvents and supported by established principles of reaction kinetics and mechanisms.

Introduction to N,N-Dimethylsulfonamide: A Profile

N,N-dimethylsulfonamide, a member of the N,N-dialkylsulfonamide family, is a polar aprotic solvent characterized by a sulfonyl group flanked by a dimethylamino moiety. Its molecular structure imparts a significant dipole moment, rendering it an effective solvent for a range of polar and nonpolar compounds. While specific experimental data for N,N-dimethylsulfonamide is not abundantly available in the literature, we can extrapolate its properties and performance from its close structural analog, N,N-dimethylmethanesulfonamide, and the broader class of N,N-dialkyl perfluoroalkanesulfonamides.[1][2]

Table 1: Physicochemical Properties of N,N-Dimethylmethanesulfonamide and Common Polar Aprotic Solvents

PropertyN,N-DimethylmethanesulfonamideDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Molecular Weight ( g/mol ) 123.18[1]78.1373.09
Boiling Point (°C) Not readily available189153
Melting Point (°C) 49-50[3]18.5-61
Dielectric Constant (ε) Available for N,N-Dimethylmethanesulphonamide[1]4737
Gutmann Donor Number (DN) Not readily available29.8 kcal/mol[4]26.6 kcal/mol[4]
Kamlet-Taft β (H-bond acceptor) Not readily available0.760.69[5]
Kamlet-Taft π* (Polarizability) Not readily available1.000.88[5]

The available data for N,N-dimethylmethanesulfonamide suggests it exists as a low-melting solid, which could present practical challenges in its use as a bulk solvent at room temperature compared to the liquid nature of DMSO and DMF.[3] However, its derivatives, such as N,N-dimethyltrifluoromethanesulfonamide, are utilized as flame-resistant solvents in electrochemical applications, indicating a potential for high stability.[6]

Performance Evaluation in Nucleophilic Substitution (SN2) Reactions

Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis, where the rate is highly dependent on the nature of the solvent. Polar aprotic solvents are generally favored for SN2 reactions because they can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[2][7][8][9][10]

Theoretical Comparison of Solvent Effects

The efficacy of a polar aprotic solvent in promoting SN2 reactions is largely governed by its dielectric constant, donicity (as measured by the Gutmann Donor Number), and its ability to act as a hydrogen bond acceptor (Kamlet-Taft β parameter).

  • Gutmann Donor Number (DN): The donor number is a measure of a solvent's ability to solvate cations.[4][11][12] A higher DN indicates stronger cation solvation, which in turn leads to a more "free" and reactive anionic nucleophile. DMSO possesses a higher DN (29.8 kcal/mol) than DMF (26.6 kcal/mol), which often translates to faster SN2 reaction rates in DMSO.[4] Based on the structure of N,N-dimethylsulfonamide, with its exposed oxygen atoms on the sulfonyl group, it is plausible to hypothesize a strong cation-solvating ability, potentially with a DN value in the range of or exceeding that of DMF.

  • Kamlet-Taft β Parameter: This parameter quantifies a solvent's hydrogen bond acceptor basicity.[5][13] A higher β value indicates a better ability to accept hydrogen bonds, which is less critical for aprotic solvents in the context of solvating the nucleophile itself (as they lack acidic protons to donate). However, it can play a role in solvating other species in the reaction mixture.

Experimental Protocol: A Representative SN2 Reaction

To provide a framework for experimental comparison, the following protocol outlines a classic SN2 reaction, the Williamson ether synthesis. This procedure can be adapted to compare the performance of N,N-dimethylsulfonamide against DMSO and DMF.

Objective: To synthesize benzyl phenyl ether via the reaction of sodium phenoxide with benzyl bromide.

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • N,N-Dimethylsulfonamide (or DMSO, or DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylsulfonamide (or the alternative solvent) and phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride in small portions.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data to Collect:

  • Reaction time for complete consumption of the limiting reagent.

  • Isolated yield of the purified benzyl phenyl ether.

  • Purity of the product as determined by NMR spectroscopy or GC-MS.

Performance Evaluation in Elimination (E2) Reactions

Bimolecular elimination (E2) reactions often compete with SN2 reactions, particularly with sterically hindered substrates and strong, non-nucleophilic bases. The choice of solvent can also influence the SN2/E2 ratio.

Theoretical Comparison of Solvent Effects

In general, polar aprotic solvents can also facilitate E2 reactions by dissolving the base and the substrate. The transition state of an E2 reaction is less polar than that of an SN2 reaction, so the solvent's polarity has a less pronounced effect on the reaction rate compared to SN2. However, the solvent can influence the basicity of the base used. A more effective cation-solvating solvent will lead to a more "naked" and thus more basic anionic base, which can favor the E2 pathway.

Given the expected strong cation-solvating ability of N,N-dimethylsulfonamide, it is likely to enhance the basicity of anionic bases, potentially favoring E2 reactions, especially with secondary and tertiary substrates where SN2 reactions are sterically hindered.

Experimental Protocol: A Representative E2 Reaction

The dehydrobromination of 2-bromopropane to propene is a classic example of an E2 reaction. This protocol can be used to compare the effectiveness of N,N-dimethylsulfonamide with other polar aprotic solvents.

Objective: To synthesize propene via the dehydrobromination of 2-bromopropane using potassium tert-butoxide.

Materials:

  • 2-Bromopropane

  • Potassium tert-butoxide

  • N,N-Dimethylsulfonamide (or DMSO, or DMF)

  • Gas collection apparatus (e.g., gas syringe or inverted graduated cylinder in a water bath)

Procedure:

  • Set up a reaction flask with a magnetic stirrer and a condenser connected to a gas collection apparatus.

  • Under an inert atmosphere, dissolve potassium tert-butoxide in N,N-dimethylsulfonamide (or the alternative solvent).

  • Heat the solution to a specified temperature (e.g., 50 °C).

  • Add 2-bromopropane dropwise to the stirred solution.

  • Collect the evolved propene gas and measure the volume over time to determine the reaction rate.

  • The reaction can also be monitored by quenching aliquots at different time points and analyzing the remaining 2-bromopropane by gas chromatography (GC).

Data to Collect:

  • Rate of propene evolution.

  • Total yield of propene.

  • Ratio of elimination (propene) to substitution (isopropyl tert-butyl ether) products, if any, as determined by GC analysis of the reaction mixture.

Logical Frameworks and Mechanistic Insights

To visualize the underlying principles governing solvent choice in these reactions, the following diagrams are provided.

SN2_Reaction_Workflow cluster_solvent Solvent Environment Nu Nucleophile (Nu⁻) TS [Nu---R---LG]⁻ Nu->TS Attacks Substrate Substrate Substrate (R-LG) Substrate->TS Solvent Polar Aprotic Solvent (e.g., N,N-Dimethylsulfonamide) Solvated_Cation Solvated Cation Solvent->Solvated_Cation Solvates Cation Product Product (R-Nu) TS->Product Leaving_Group Leaving Group (LG⁻) TS->Leaving_Group

Caption: Workflow of an SN2 reaction in a polar aprotic solvent.

E2_Reaction_Workflow cluster_solvent Solvent Environment Base Strong Base (B⁻) TS [B---H---C---C---LG]⁻ Base->TS Abstracts Proton Substrate Substrate (H-C-C-LG) Substrate->TS Solvent Polar Aprotic Solvent (e.g., N,N-Dimethylsulfonamide) Solvated_Cation Solvated Cation Solvent->Solvated_Cation Solvates Cation Alkene Alkene (C=C) TS->Alkene Conjugate_Acid Conjugate Acid (B-H) TS->Conjugate_Acid Leaving_Group Leaving Group (LG⁻) TS->Leaving_Group

Caption: Workflow of an E2 reaction in a polar aprotic solvent.

Conclusion and Future Outlook

While direct, quantitative comparisons of N,N-dimethylsulfonamide with DMSO and DMF in SN2 and E2 reactions are currently scarce in the literature, a theoretical evaluation based on its structural properties and those of its analogs suggests it holds promise as a viable polar aprotic solvent. Its anticipated strong cation-solvating ability could lead to enhanced rates in SN2 reactions and a potential preference for the E2 pathway with appropriate substrates and bases.

The higher melting point of N,N-dimethylmethanesulfonamide presents a practical consideration that may limit its broad applicability as a direct replacement for liquid solvents at ambient temperatures. However, for reactions conducted at elevated temperatures, this may be less of a concern.

Further experimental investigation is warranted to fully elucidate the performance of N,N-dimethylsulfonamide in a variety of reaction types. The protocols provided in this guide offer a starting point for such comparative studies. As the demand for novel and sustainable solvent systems in organic synthesis continues to grow, a thorough understanding of the properties and reactivity of compounds like N,N-dimethylsulfonamide will be invaluable to the research community.

References

  • N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. (2022, February 25). Retrieved March 7, 2024, from [Link]

  • Donor number - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Gutmann acceptor and donor numbers - Stenutz. (n.d.). Retrieved March 7, 2024, from [Link]

  • Can someone explain what the DMF in an SN2 reaction is? - Quora. (2018, February 20). Retrieved March 7, 2024, from [Link]

  • The Difference Between Polar Protic And Aprotic Solvents In Solubility. (2025, June 30). Retrieved March 7, 2024, from [Link]

  • Can someone explain what the DMSO does in this Sn2 rxn : r/OrganicChemistry - Reddit. (2024, April 8). Retrieved March 7, 2024, from [Link]

  • A REVISION OF THE GUTMANN DONOR NUMBERS OF A SERIES OF PHOSPHORAMIDES INCLUDING TEPA - ResearchGate. (2015, March 2). Retrieved March 7, 2024, from [Link]

  • Gutmann's Donor and Acceptor Numbers for Ionic Liquids and Deep Eutectic Solvents. (n.d.). Retrieved March 7, 2024, from [Link]

  • Kamlet-Taft solvent parameters[14] | Download Table - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • N,N-Dimethyl methanesulfonamide - Oakwood Chemical. (n.d.). Retrieved March 7, 2024, from [Link]

  • Kamlet-Taft solvent parameters - Stenutz. (n.d.). Retrieved March 7, 2024, from [Link]

  • Kamlet-Taft solvent parameters - Stenutz. (n.d.). Retrieved March 7, 2024, from [Link]

  • Kamlet–Taft solvent parameters, NMR spectroscopic analysis and thermoelectrochemistry of lithium–glyme solvate ionic liquids and their dilute solutions - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]

  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW - Neuroquantology. (n.d.). Retrieved March 7, 2024, from [Link]

  • What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? - Quora. (2017, March 2). Retrieved March 7, 2024, from [Link]

  • Dielectric Constant Table.xls. (n.d.). Retrieved March 7, 2024, from [Link]

  • 20.1 Choice of solvent for SN1 and SN2 reactions (HL) - YouTube. (2017, October 24). Retrieved March 7, 2024, from [Link]

  • A Review on Solvent-free Methods in Organic Synthesis - Bentham Science Publishers. (n.d.). Retrieved March 7, 2024, from [Link]

  • Dielectric Constants. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025, September 8). Retrieved March 7, 2024, from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4). Retrieved March 7, 2024, from [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Retrieved March 7, 2024, from [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Effect of Solvent on Sn2 Reaction - YouTube. (2013, April 26). Retrieved March 7, 2024, from [Link]

  • Dielectric Constant Values for Common Materials - Clipper Controls. (n.d.). Retrieved March 7, 2024, from [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol: N,N-Dimethylsulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Effective disposal of N,N-dimethylsulfonamide requires more than standard organic waste procedures. Because this compound contains a sulfonamide moiety (


), it falls into the Sulfur-Containing Organic Waste  category.

Critical Operational Insight: Standard incineration of sulfur-bearing organics generates sulfur dioxide (


) and sulfur trioxide (

), which form corrosive acids in exhaust streams. Consequently, many waste disposal facilities require strict segregation of this compound from standard "Non-Halogenated" organic solvents to route it to incinerators equipped with alkaline scrubbers.
Chemical Profile & Identification

There is often nomenclature ambiguity in this class of compounds. This protocol covers the two most common agents referred to as "N,N-dimethylsulfonamide" in drug development.

FeatureN,N-Dimethylmethanesulfonamide N,N-Dimethylsulfamide
CAS Number 918-05-8 3984-14-3
Molecular Formula


Physical State Solid (low melting point ~49°C)Solid (mp ~96°C)
Primary Hazard Irritant (Skin/Eye)Acute Tox. 4 (Oral), Irritant
Waste Code (RCRA) Not explicitly P/U listed; typically D001 (if ignitable) or Non-Regulated Hazardous Waste.Non-Regulated Hazardous Waste (unless mixed).[1][2]

Pre-Disposal Assessment: The "Self-Validating" Protocol

To ensure compliance and safety, follow this self-validating logic flow before moving the chemical from the bench. This system prevents the most common error: cross-contamination of incompatible waste streams.

The Segregation Logic
  • Check Sulfur Limits: Does your facility's "Non-Halogenated" stream allow sulfur?

    • If NO: You must start a separate "Sulfur-Containing" waste stream.

    • If YES: Confirm the concentration limit (typically <1%).

  • Check Physical State:

    • Pure Solid: Dispose of in a wide-mouth HDPE jar.

    • Solution: Dispose of in a liquid carboy (HDPE or Glass).

  • Check Compatibility:

    • NEVER mix sulfonamides with strong oxidizers (e.g., nitric acid, perchlorates) or acyl halides in the waste container, as this can generate toxic gases or exothermic reactions.

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Substance)

Applicable for expired reagents or synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass for solids to prevent breakage during compaction/transport.[1]

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[3][4][5][6]

  • Labeling:

    • Primary Constituent: "N,N-Dimethylmethanesulfonamide" (or specific CAS).[7]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Critical Note: Write "CONTAINS SULFUR" clearly on the tag.

  • Closure: Seal tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

B. Liquid Waste (Solutions/Mother Liquor)

Applicable for reaction mixtures or dissolved reagents.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste container material.

    • Note: N,N-dimethylsulfonamide is stable in most organic solvents.

  • Segregation:

    • If dissolved in Halogenated Solvents (e.g., DCM): Use the "Halogenated & Sulfur" waste stream.

    • If dissolved in Non-Halogenated Solvents (e.g., MeOH): Use the "Sulfur-Containing Organic" waste stream.

  • Labeling:

    • List all solvents by % volume.

    • List N,N-dimethylsulfonamide as a trace or minor constituent.

    • Mandatory: Flag the container as "Sulfur-Bearing" .

Visualized Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of N,N-dimethylsulfonamide to ensure downstream incinerator compliance.

DisposalFlow Start Waste Generation: N,N-Dimethylsulfonamide StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Precipitate StateCheck->IsSolid Solid IsLiquid Solution / Mixture StateCheck->IsLiquid Liquid SolidBin Solid Waste Container (Wide-Mouth HDPE) IsSolid->SolidBin SolventCheck Identify Carrier Solvent IsLiquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHalogenated No Halogens LiquidBinHalo Liquid Waste: Halogenated (+ Sulfur Flag) Halogenated->LiquidBinHalo LiquidBinNonHalo Liquid Waste: Organics (+ Sulfur Flag) NonHalogenated->LiquidBinNonHalo Labeling Apply Label: 'Contains Sulfur' SolidBin->Labeling LiquidBinHalo->Labeling LiquidBinNonHalo->Labeling

Figure 1: Decision tree for N,N-dimethylsulfonamide disposal based on physical state and solvent matrix.

Emergency Spill Management

In the event of a spill, immediate action prevents exposure and contamination.[4]

ScenarioProtocol
Solid Spill 1. Isolate: Evacuate immediate area if dust is airborne.2. PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if powder is fine.3. Clean: Cover with wet paper towels to prevent dust dispersion. Scoop into a disposable container.4. Wash: Clean surface with soap and water; collect rinsate as liquid waste.
Liquid Spill 1. Ventilate: Ensure fume hood is active or open windows.2. Absorb: Use universal absorbent pads or vermiculite. Do not use sawdust if mixed with oxidizers.3. Disposal: Place soaked absorbents into a heavy-duty plastic bag, seal, and tag as "Hazardous Waste - Debris".

References

  • PubChem. (n.d.).[8] N,N-Dimethylmethanesulfonamide (CAS 918-05-8) Compound Summary.[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). EHS: Procedures for Disposing of Hazardous Waste. MIT Environment, Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylsulfamide (CAS 3984-14-3) Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.